(E)-Isoconiferin
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O8/c1-22-11-7-9(4-5-10(11)18)3-2-6-23-16-15(21)14(20)13(19)12(8-17)24-16/h2-5,7,12-21H,6,8H2,1H3/b3-2+/t12-,13-,14+,15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIDTHZGWZZGMU-FAOXUISGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CCOC2C(C(C(C(O2)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Biological Role of (E)-Isoconiferin in Plants: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-Isoconiferin, a naturally occurring phenolic glycoside, plays a pivotal, albeit often underappreciated, role in the biology of higher plants. As the γ-O-glucoside of coniferyl alcohol, its primary function is intrinsically linked to the biosynthesis of lignin, a critical polymer for structural integrity, water transport, and defense. This technical guide provides an in-depth examination of the biosynthesis, transport, and metabolic fate of this compound. It details its position within the phenylpropanoid pathway, its function as a soluble, transportable precursor for lignification, and its potential involvement in chemical defense responses. This document summarizes key quantitative data, outlines detailed experimental protocols for its analysis, and provides visual diagrams of relevant biological pathways and workflows to serve as a comprehensive resource for researchers in plant biology and natural product chemistry.
Introduction: Chemical Identity and Occurrence
This compound, also known as Citrusin D or trans-Isoconiferin, is a phenylpropanoid glycoside. Its structure consists of a coniferyl alcohol aglycone linked to a glucose molecule via an ether bond at the γ-position of the propenyl side chain. This glycosylation renders the otherwise hydrophobic coniferyl alcohol water-soluble and chemically stable, a crucial attribute for its biological function.
Chemical Structure:
-
IUPAC Name: (2R,3R,4S,5S,6R)-2-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
-
Molecular Formula: C₁₆H₂₂O₈
-
Molecular Weight: 342.34 g/mol
This compound and its isomers, such as coniferin (the 4-O-glucoside), are widely distributed throughout the plant kingdom, having been identified in both gymnosperms and angiosperms. Notable occurrences include the cambial sap and differentiating xylem of conifers like Scots pine (Pinus sylvestris) and Norway spruce (Picea abies), as well as in various tissues of angiosperms such as Citrus unshiu peel.
Biosynthesis and Metabolism: The Phenylpropanoid Pathway
This compound is a product of the well-characterized phenylpropanoid pathway, which is responsible for synthesizing a vast array of plant secondary metabolites, including flavonoids, coumarins, and the precursors to lignin. The biosynthesis of monolignols, such as coniferyl alcohol, begins with the amino acid Phenylalanine.
The final step in the formation of this compound is the glycosylation of coniferyl alcohol. This reaction is catalyzed by UDP-glucose:coniferyl alcohol glucosyltransferases (CAGTs), which utilize uridine diphosphate glucose (UDP-glucose) as the sugar donor.
Once transported to the site of lignification, typically the cell wall of developing xylem, the glucose moiety is cleaved by β-glucosidase enzymes. This enzymatic hydrolysis releases the free coniferyl alcohol, which is then available for oxidative polymerization into the lignin polymer by peroxidases and laccases in the cell wall.
Biological Role of this compound
Primary Role: Transport and Storage for Lignification
The principal biological role of this compound and its isomers is to serve as a stable, soluble, and mobile form of coniferyl alcohol for lignification. Lignin is a hydrophobic polymer deposited in the secondary cell walls, a process that occurs in the apoplast, external to the plasma membrane. The monolignol precursors, however, are synthesized in the cytosol.
Glycosylation into this compound serves several key purposes:
-
Increased Solubility: The addition of the glucose molecule significantly increases the water solubility of coniferyl alcohol, facilitating its transport through the aqueous environment of the cytosol and potentially via the vascular system (xylem and phloem sap) to sites of active lignification.
-
Chemical Stability: The glycosidic bond protects the reactive phenolic hydroxyl group of coniferyl alcohol, preventing premature and uncontrolled polymerization in the cytosol before it reaches the cell wall.
-
Detoxification and Homeostasis: Glycosylation helps maintain low cytosolic concentrations of free monolignols, which can be toxic at higher levels.
-
Creation of a Precursor Pool: Accumulations of monolignol glucosides in the cambial sap and developing xylem can reach high concentrations (up to 10 mM), creating a readily available pool of precursors that can be mobilized for rapid lignification during periods of active growth.
Secondary Role: Precursor for Plant Defense
While not a primary signaling molecule itself, this compound serves as a precursor for compounds involved in plant defense. The phenylpropanoid pathway is central to the synthesis of numerous defense-related molecules, including phytoalexins and other phenolics. A role for coniferin as a rapidly metabolizable precursor for defense-related phenolics has been suggested. Upon pathogen attack or wounding, the stored pool of this compound can be hydrolyzed by β-glucosidases to release coniferyl alcohol. This monolignol can then be either incorporated into a defensive lignin barrier or shunted into other branches of phenylpropanoid metabolism to produce antimicrobial compounds.
Quantitative Data
The concentration of monolignol glucosides varies significantly depending on plant species, tissue type, developmental stage, and environmental conditions. As direct quantitative data for this compound is sparse, data for its closely related and functionally similar isomer, coniferin, and the other major monolignol glucoside, syringin, in poplar (Populus) is presented below. This data illustrates their accumulation in the differentiating xylem, the primary site of lignification.
Table 1: Radial Distribution of Coniferin and Syringin in Poplar Stem Data adapted from Amadou Hassane et al., 2022. Concentrations are measured across serial tangential sections from the outer bark towards the inner xylem.
| Section Number (from Cambium) | Tissue Zone | Coniferin (µg/g dry weight) | Syringin (µg/g dry weight) |
| 11 | Cambial Zone | 150 ± 25 | 120 ± 20 |
| 12 | Differentiating Xylem | 450 ± 50 | 380 ± 40 |
| 13 | Differentiating Xylem | 780 ± 60 | 650 ± 55 |
| 14 | Differentiating Xylem | 620 ± 50 | 510 ± 45 |
| 15 | Mature Xylem | 150 ± 20 | 110 ± 15 |
| 16 | Mature Xylem | 50 ± 10 | 40 ± 8 |
Note: The highest concentrations are observed in the differentiating xylem (sections 12-14), consistent with the role of these glucosides as a precursor pool for active lignification.
Key Experimental Protocols
Protocol for Extraction and Quantification of this compound from Plant Tissue
This protocol outlines a general method for the extraction and subsequent analysis of this compound and related monolignol glucosides from fresh plant tissue, such as developing xylem or cambial tissue, using High-Performance Liquid Chromatography (HPLC).
I. Materials and Reagents
-
Fresh plant tissue (e.g., poplar stem cuttings)
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled
-
Extraction Solvent: 70-80% Methanol (HPLC grade) in ultrapure water
-
Mobile Phase A: Ultrapure water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
This compound or Coniferin analytical standard
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Syringe filters (0.22 µm, PTFE or nylon)
-
HPLC vials
II. Extraction Procedure
-
Sample Collection and Freezing: Harvest fresh plant tissue (approx. 100-200 mg) and immediately flash-freeze in liquid nitrogen to quench metabolic activity.
-
Homogenization: Grind the frozen tissue to a fine powder in a pre-chilled mortar and pestle under liquid nitrogen.
-
Extraction: Transfer the frozen powder to a pre-weighed microcentrifuge tube. Add 1 mL of pre-chilled 80% methanol. Vortex vigorously for 1 minute.
-
Sonication: Place the tube in an ultrasonic bath for 20 minutes at room temperature to enhance extraction efficiency.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new, clean microcentrifuge tube.
-
Re-extraction (Optional but Recommended): Add another 0.5 mL of 80% methanol to the pellet, vortex, sonicate, and centrifuge again. Combine the second supernatant with the first.
-
Filtration: Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial.
III. HPLC Analysis
-
Instrumentation: An HPLC system equipped with a Diode Array Detector (DAD) or a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3 µm particle size).
-
Column Temperature: 40°C.
-
Detection Wavelength: Monitor at 265 nm for this compound/Coniferin.
-
Injection Volume: 10 µL.
-
Flow Rate: 0.8 mL/min.
-
Gradient Elution Program:
-
0-2 min: 5% B
-
2-20 min: Linear gradient from 5% to 35% B
-
20-25 min: Linear gradient from 35% to 95% B
-
25-28 min: Hold at 95% B (column wash)
-
28-30 min: Linear gradient from 95% to 5% B
-
30-35 min: Hold at 5% B (equilibration)
-
-
Quantification: Prepare a standard curve using serial dilutions of the this compound or coniferin analytical standard. Calculate the concentration in the plant extract based on the peak area by interpolating from the standard curve. Express results as µg per gram of fresh or dry weight of tissue.
Conclusion and Future Directions
This compound is a key metabolite in plant secondary metabolism, primarily functioning as the transport and storage form of coniferyl alcohol, a principal monomer of lignin. Its glycosylation is a critical step that ensures the efficient and controlled delivery of hydrophobic lignin precursors to the apoplast for polymerization, a process fundamental to plant structure and defense. While its role in lignification is well-established, its dynamic regulation and precise involvement as a precursor pool for inducible chemical defenses warrant further investigation. Future research employing advanced analytical techniques, such as mass spectrometry imaging and targeted metabolomics, will be instrumental in elucidating the spatio-temporal dynamics of this compound under various biotic and abiotic stresses. Understanding the regulation of its biosynthesis and transport holds potential for engineering plant biomass with improved properties for biofuel production and enhanced pathogen resistance.
(E)-Isoconiferin: A Technical Guide to its Natural Sources and Isolation
(E)-Isoconiferin , a phenylpropanoid glycoside, is a naturally occurring compound found across the plant kingdom, from towering gymnosperms to flowering angiosperms. Its presence in various plant tissues underscores its significance in plant biochemistry, particularly in the biosynthesis of lignans and as a component of plant defense mechanisms. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its role in biochemical pathways.
Natural Distribution of this compound
This compound has been identified in a diverse range of plant species. Notably, it is found in significant concentrations in gymnosperms, where it plays a role in lignification. Angiosperm sources are also numerous, indicating a convergent evolution of its biosynthetic pathway.
Table 1: Natural Sources and Tissue Distribution of this compound
| Plant Family | Species | Common Name | Tissue(s) | Reported Concentration (Fresh Weight) |
| Pinaceae | Pinus sylvestris | Scots Pine | Cambial sap, Differentiating xylem | 15–30 μM/g |
| Pinaceae | Picea abies | Norway Spruce | Cambial sap, Differentiating xylem | 15–30 μM/g |
| Campanulaceae | Codonopsis cordifolioidea | - | Not specified | Not specified |
| Ginkgophyta | Ginkgo biloba | Ginkgo | Not specified | Not specified |
| Rutaceae | Citrus unshiu | Satsuma Mandarin | Peel | Not specified |
| Cupressaceae | Juniperus communis | Common Juniper | Aerial parts | Not specified |
| Cynomoriaceae | Cynomorium songaricum | - | Stem | Not specified |
| Linaceae | Linum usitatissimum | Flax | Seeds, Aerial parts | Not specified |
Note: Quantitative data for this compound is not widely available for all listed species. The concentrations for gymnosperms represent a general range.
Isolation and Purification of this compound
The isolation of this compound from plant material involves a multi-step process that includes extraction, fractionation, and purification. The following protocol is a representative methodology synthesized from general procedures for lignan and phenylpropanoid isolation from flaxseed (Linum usitatissimum), a known source of related compounds.
Experimental Protocol: Isolation from Flaxseed
1. Sample Preparation and Defatting:
-
Grind whole flaxseeds to a fine powder.
-
Defat the resulting flour using a Soxhlet extractor with n-hexane for 6-8 hours. This step is crucial to remove lipids that can interfere with subsequent extractions.
-
Air-dry the defatted flour to remove residual hexane.
2. Extraction:
-
Macerate the defatted flaxseed flour in a 70% aqueous ethanol solution (1:10 w/v) at room temperature for 24 hours with continuous stirring.
-
Filter the mixture through cheesecloth and then filter paper to separate the extract from the solid residue.
-
Repeat the extraction process on the residue two more times to ensure maximum recovery of phenylpropanoids.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.
3. Fractionation:
-
The concentrated aqueous extract is subjected to liquid-liquid partitioning.
-
Sequentially partition the extract with solvents of increasing polarity, such as ethyl acetate and n-butanol. This compound, being a glycoside, is expected to partition into the more polar n-butanol fraction.
-
Evaporate the n-butanol fraction to dryness under reduced pressure.
4. Chromatographic Purification:
-
Dissolve the dried n-butanol fraction in a minimal amount of the mobile phase.
-
Column Chromatography: Pack a silica gel column and equilibrate it with a suitable solvent system (e.g., a gradient of chloroform-methanol). Apply the sample to the column and elute with the solvent gradient. Collect fractions and monitor by Thin Layer Chromatography (TLC) using a UV lamp (254 nm) for visualization.
-
Preparative High-Performance Liquid Chromatography (HPLC): For final purification, use a reversed-phase C18 column. A typical mobile phase would be a gradient of acetonitrile and water (both containing 0.1% formic acid). The separation can be monitored at 280 nm. Collect the peak corresponding to this compound.
5. Structure Elucidation:
-
Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).
Table 2: Summary of a Representative Isolation Protocol for this compound
| Step | Procedure | Key Parameters |
| 1. Defatting | Soxhlet extraction | Solvent: n-hexane; Duration: 6-8 hours |
| 2. Extraction | Maceration | Solvent: 70% Ethanol; Duration: 3 x 24 hours |
| 3. Concentration | Rotary evaporation | Temperature: < 45°C |
| 4. Fractionation | Liquid-liquid partitioning | Solvents: Ethyl acetate, n-butanol |
| 5. Purification | Column Chromatography & HPLC | Stationary Phase: Silica gel, C18; Mobile Phase: Gradient systems |
| 6. Analysis | Spectroscopy | Techniques: NMR, MS |
Biosynthetic Pathway and Biological Role
This compound is a key intermediate in the biosynthesis of lignans, a diverse class of phenylpropanoids with various biological activities. The pathway begins with the general phenylpropanoid pathway, leading to the formation of coniferyl alcohol.
The Biosynthesis of (E)-Isoconiferin: A Glucosyltransferase-Mediated Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(E)-Isoconiferin, a phenylpropanoid glycoside, is a key intermediate in the biosynthesis of various lignans and other natural products with significant biological activities. Its synthesis from coniferyl alcohol is a critical step, catalyzed by a specific class of enzymes known as UDP-glucosyltransferases. This technical guide provides a comprehensive overview of this biosynthetic pathway, including the involved enzymes, their kinetics, and detailed experimental protocols.
The Core Reaction: Glucosylation of Coniferyl Alcohol
The biosynthesis of this compound from coniferyl alcohol involves the transfer of a glucose moiety from a donor molecule, uridine diphosphate glucose (UDP-glucose), to the γ-hydroxyl group of the coniferyl alcohol side chain. This reaction is catalyzed by a specific UDP-glucosyltransferase (UGT). While the glucosylation of the phenolic hydroxyl group of coniferyl alcohol to form coniferin is well-characterized and catalyzed by coniferyl-alcohol 4-O-glucosyltransferase (EC 2.4.1.111), the formation of the γ-O-glucoside, this compound, is carried out by a different, yet related, UGT.
The overall reaction can be summarized as follows:
Coniferyl alcohol + UDP-glucose → this compound + UDP
This enzymatic step is crucial for the stabilization and transport of coniferyl alcohol within the plant, preventing its premature polymerization into lignin.
The Key Enzyme: UDP-Glucosyltransferase (UGT)
The enzymes responsible for the synthesis of this compound belong to the large family of UDP-glucosyltransferases (UGTs). These enzymes exhibit specificity for both the acceptor molecule (coniferyl alcohol) and the position of glucosylation (γ-hydroxyl group).
Enzyme Kinetics
Quantitative data on the kinetics of the specific UGTs that synthesize this compound are essential for understanding the efficiency and regulation of this pathway. The following table summarizes key kinetic parameters for a relevant UGT from Picea abies (Norway spruce), which has been shown to catalyze the glucosylation of coniferyl alcohol.
| Parameter | Value | Plant Source | Reference |
| Michaelis Constant (Km) for Coniferyl Alcohol | 250 µM | Picea abies | [1] |
| Michaelis Constant (Km) for UDP-glucose | 220 µM | Picea abies | [1] |
| Optimal pH | 7.5 | Picea abies | [1] |
| Optimal Temperature | 36°C | Picea abies | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.
Enzyme Extraction and Purification
A general protocol for the extraction and purification of UDP-glucosyltransferases from plant tissues is outlined below. This protocol may require optimization depending on the specific plant source and the properties of the target enzyme.
Materials:
-
Plant tissue (e.g., cambial tissue, developing xylem)
-
Extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM β-mercaptoethanol, 1 mM EDTA, 10% (v/v) glycerol, 1% (w/v) polyvinylpyrrolidone)
-
Liquid nitrogen
-
Centrifuge
-
Chromatography system (e.g., FPLC or HPLC)
-
Chromatography columns (e.g., DEAE-Sepharose, Phenyl-Sepharose, Superdex 200)
Procedure:
-
Tissue Homogenization: Freeze the plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Extraction: Resuspend the powdered tissue in cold extraction buffer. Stir on ice for 30 minutes.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet cell debris.
-
Ammonium Sulfate Precipitation (Optional): The supernatant can be subjected to fractional ammonium sulfate precipitation to concentrate the protein and remove some impurities.
-
Chromatography:
-
Ion Exchange Chromatography: Load the supernatant (or the redissolved ammonium sulfate pellet) onto an anion-exchange column (e.g., DEAE-Sepharose) and elute with a salt gradient (e.g., 0-1 M NaCl).
-
Hydrophobic Interaction Chromatography: Pool the active fractions and apply to a hydrophobic interaction column (e.g., Phenyl-Sepharose). Elute with a decreasing salt gradient.
-
Size Exclusion Chromatography: Further purify the active fractions using a size exclusion column (e.g., Superdex 200) to separate proteins based on their molecular weight.
-
-
Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE.
Enzyme Activity Assay
The activity of the UDP-glucosyltransferase can be determined by measuring the formation of this compound over time.
Materials:
-
Purified enzyme preparation
-
Assay buffer (e.g., 100 mM Tris-HCl pH 7.5)
-
Coniferyl alcohol solution (dissolved in a minimal amount of DMSO and diluted in assay buffer)
-
UDP-glucose solution
-
HPLC or UPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or mass spectrometer)
-
This compound standard
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing the assay buffer, a known concentration of coniferyl alcohol, and UDP-glucose.
-
Enzyme Addition: Initiate the reaction by adding a specific amount of the purified enzyme preparation.
-
Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 36°C) for a defined period (e.g., 15-60 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., methanol or an acidic solution).
-
Product Quantification:
-
Centrifuge the terminated reaction mixture to pellet any precipitated protein.
-
Analyze the supernatant by HPLC or UPLC.
-
Quantify the amount of this compound produced by comparing the peak area to a standard curve generated with known concentrations of the this compound standard.
-
-
Enzyme Activity Calculation: Calculate the enzyme activity in units such as picokatals (pkat) or microkatals (µkat) per milligram of protein.
Visualizing the Pathway and Workflow
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the biosynthetic pathway and the experimental workflow.
Caption: Biosynthesis of this compound from Coniferyl Alcohol.
Caption: Experimental Workflow for UGT Purification and Assay.
References
An In-depth Technical Guide on the Antioxidant and Antimicrobial Properties of (E)-Isoconiferin
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-Isoconiferin, a phenylpropanoid glycoside, is a naturally occurring compound found in various plant species. As a member of the phenylpropanoid family, which is known for a wide range of biological activities, this compound is a subject of growing interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the antioxidant and antimicrobial properties of this compound. Due to the limited availability of data on the pure compound, this guide incorporates findings from studies on plant extracts rich in phenylpropanoids, including those where this compound is a known constituent. This information is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Chemical Structure
This compound is characterized by a coniferyl alcohol backbone linked to a glucose molecule via a glycosidic bond.
Chemical Formula: C₁₆H₂₂O₈
Molar Mass: 342.34 g/mol
Antioxidant Properties
The antioxidant activity of phenylpropanoids like this compound is primarily attributed to their ability to donate hydrogen atoms or electrons, thereby neutralizing free radicals. While specific IC50 values for pure this compound are not extensively documented in publicly available literature, studies on plant extracts containing this and similar compounds provide valuable insights into its potential antioxidant capacity.
Quantitative Data from Plant Extracts
The following table summarizes the antioxidant activity of extracts from plants known to contain phenylpropanoids. It is important to note that these values reflect the combined effect of all compounds present in the extracts and not solely that of this compound.
| Plant Species | Extract Type | Antioxidant Assay | IC50 Value (µg/mL) | Reference |
| Eleutherococcus senticosus | Ethyl Acetate Fraction | DPPH | 82.73 ± 0.065 | [1] |
| Eleutherococcus senticosus | Ethyl Acetate Fraction | ABTS | 9.92 ± 0.17 | [1] |
| Cynomorium songaricum | Crude Acetone Extract | DPPH | - | [2] |
| Cynomorium songaricum | Ethyl Acetate Fraction | DPPH | Highest among fractions | [2] |
| Origanum ehrenbergii | Essential Oil | DPPH | - | [3] |
Note: "-" indicates that while antioxidant activity was reported, a specific IC50 value was not provided in the accessible abstract.
Experimental Protocols
This assay is a common method to evaluate the free radical scavenging ability of a compound.[4][5]
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
General Protocol:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.[4][5]
-
Sample Preparation: The test sample (this compound or plant extract) is dissolved in a suitable solvent to prepare a series of concentrations.
-
Reaction: A specific volume of the sample solution is mixed with a defined volume of the DPPH solution. A control is prepared with the solvent instead of the sample.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[4]
-
Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.[4]
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.
Antimicrobial Properties
Phenylpropanoids have demonstrated a broad spectrum of antimicrobial activity against various pathogens. The proposed mechanisms of action include disruption of microbial cell membranes, inhibition of enzyme activity, and interference with nucleic acid synthesis.
Quantitative Data from Plant Extracts
The following table summarizes the antimicrobial activity of extracts from plants known to contain phenylpropanoids, presented as Minimum Inhibitory Concentration (MIC) values. As with the antioxidant data, these values represent the activity of the entire extract.
| Plant Species | Extract/Fraction | Test Organism | MIC Value (µg/mL) | Reference |
| Eleutherococcus senticosus | Essential Oil | Kocuria rhizophila | 125 | [1][6][7] |
| Eleutherococcus senticosus | Essential Oil | Micrococcus luteus | 500 | [1][6][7] |
| Eleutherococcus senticosus | Essential Oil | Escherichia coli | 63 | [1][6][7] |
| Eleutherococcus senticosus | Hexane Fraction | Enterobacter cloacae | 125 | [6] |
| Eleutherococcus senticosus | Ethyl Acetate Fraction | Enterobacter cloacae | 125 | [6] |
| Origanum ehrenbergii | Essential Oil | Various pathogenic bacteria | 400 - 1200 | [8] |
| Cynomorium songaricum | - | - | - | - |
Note: "-" indicates that while antimicrobial activity was reported, specific MIC values were not provided in the accessible abstract for Cynomorium songaricum. The MIC for Origanum ehrenbergii is presented as a range as it was tested against multiple bacteria.
Experimental Protocols
This method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10][11]
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that prevents visible growth after incubation.[12]
General Protocol:
-
Preparation of Antimicrobial Agent: A stock solution of the test compound (this compound or plant extract) is prepared and serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[10]
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared to a specific concentration (e.g., 0.5 McFarland standard).[10]
-
Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension. Control wells (with and without microbial growth) are also included.[13]
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).[11]
-
MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.[11]
Signaling Pathways and Mechanisms of Action
Antioxidant Signaling Pathway
The antioxidant effect of phenylpropanoids like this compound is linked to their ability to modulate cellular signaling pathways involved in oxidative stress response. One key pathway is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nutrafoods.eu [nutrafoods.eu]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. researchgate.net [researchgate.net]
- 6. japsonline.com [japsonline.com]
- 7. japsonline.com [japsonline.com]
- 8. Chemical Composition and Antimicrobial Activity of Origanum libanoticum, Origanum ehrenbergii, and Origanum syriacum Growing Wild in Lebanon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 10. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 11. Broth microdilution - Wikipedia [en.wikipedia.org]
- 12. apec.org [apec.org]
- 13. rr-asia.woah.org [rr-asia.woah.org]
The Role of (E)-Isoconiferin in Plant Defense Mechanisms: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
(E)-Isoconiferin, a phenylpropanoid glycoside, plays a significant, albeit nuanced, role in the intricate defense network of plants. As a glucosylated derivative of coniferyl alcohol, it serves as a crucial transport and storage form of a primary monolignol precursor essential for lignification. This process forms a key structural barrier against a wide array of pathogens and herbivores. This technical guide synthesizes the current understanding of this compound's involvement in plant defense, detailing its biosynthesis, putative signaling pathways, and mode of action. While direct quantitative data on its stress-induced accumulation remains limited in publicly accessible literature, its integral position within the phenylpropanoid pathway underscores its importance. This document provides a comprehensive overview for researchers and professionals in plant science and drug development, highlighting areas ripe for future investigation.
Introduction
Plants, being sessile organisms, have evolved a sophisticated and multi-layered defense system to counteract a myriad of biotic stresses, including attacks from pathogens and herbivores. A cornerstone of this defense is the production of a diverse arsenal of secondary metabolites. Among these, phenylpropanoids are a major class of compounds that contribute to both pre-formed and inducible defense mechanisms. This compound, the β-D-glucoside of (E)-coniferyl alcohol, is a key intermediate in the phenylpropanoid pathway. Its primary recognized function is to facilitate the safe transport and storage of coniferyl alcohol, a toxic monolignol, destined for lignin biosynthesis. Lignin, a complex polymer deposited in the secondary cell wall, provides mechanical support and a formidable physical barrier to invading organisms. This guide delves into the specific role of this compound in these critical defense strategies.
Biosynthesis of this compound
The biosynthesis of this compound is intricately linked to the general phenylpropanoid pathway, which is a fundamental metabolic route in higher plants.
The pathway begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce various phenolic compounds. Coniferyl alcohol, the aglycone of this compound, is a central monolignol synthesized through this pathway. The final step in the formation of this compound is the glucosylation of coniferyl alcohol. This reaction is catalyzed by UDP-glucose:coniferyl alcohol glucosyltransferases (CAGTs). These enzymes transfer a glucose moiety from UDP-glucose to the hydroxyl group of coniferyl alcohol, forming this compound. This glucosylation step is critical for detoxifying the otherwise cytotoxic coniferyl alcohol and enabling its transport and storage within the plant cell.
Diagram of the this compound Biosynthesis Pathway
Caption: Biosynthesis pathway of this compound from L-Phenylalanine.
Role in Plant Defense Mechanisms
The primary role of this compound in plant defense is intrinsically linked to lignification, a process that reinforces cell walls at sites of pathogen ingress or herbivore damage.
Lignification as a Defense Barrier
Lignin is a complex, recalcitrant polymer that provides structural integrity to plant tissues and acts as a physical barrier against pathogens. Upon detection of a pathogen, plants can initiate a rapid, localized deposition of lignin, a process known as lignification. This defensive lignification helps to contain the pathogen and prevent its spread to adjacent tissues.
This compound serves as a readily available, water-soluble, and non-toxic precursor for this rapid lignification response. It is stored in the vacuole of plant cells and can be transported to the site of infection.[1] At the infection site, β-glucosidases cleave the glucose moiety from this compound, releasing coniferyl alcohol. This free coniferyl alcohol is then oxidized by peroxidases and laccases in the cell wall to form radicals that polymerize into lignin.
Antimicrobial and Antioxidant Properties
While the primary defense role of this compound is as a lignin precursor, some studies suggest that the molecule itself may possess direct antimicrobial and antioxidant properties.[2] The phenolic nature of this compound could contribute to its ability to scavenge reactive oxygen species (ROS) that are often produced during pathogen attack as part of the plant's defense response (the "oxidative burst"). Its potential antimicrobial activity could further contribute to inhibiting pathogen growth. However, more research is needed to fully elucidate the direct antimicrobial mechanisms and efficacy of this compound against a broad range of plant pathogens.
Signaling and Regulation
The biosynthesis and mobilization of this compound are tightly regulated as part of the broader plant defense signaling network. While specific signaling pathways governing this compound metabolism are not fully elucidated, its regulation is understood to be integrated with the overall phenylpropanoid pathway response to stress.
Upon pathogen recognition, a signaling cascade is initiated, often involving key plant hormones such as salicylic acid (SA) and jasmonic acid (JA). These signaling molecules can lead to the transcriptional upregulation of genes encoding enzymes in the phenylpropanoid pathway, including Phenylalanine ammonia-lyase (PAL), 4-coumarate:CoA ligase (4CL), and the various enzymes leading to coniferyl alcohol synthesis. Consequently, the production of this compound is also expected to increase to accommodate the demand for lignin precursors.
The transport of this compound to the vacuole is an active process mediated by ATP-binding cassette (ABC) transporters.[1] The expression and activity of these transporters are likely also regulated by defense signaling pathways to ensure efficient storage and subsequent mobilization of this compound during a defense response.
Diagram of Putative Signaling Pathway```dot
Caption: General workflow for extraction and analysis of this compound.
Conclusion and Future Perspectives
This compound is a vital, yet often overlooked, component of the plant's defense arsenal. Its role as a stored and transportable precursor for lignification places it at a critical juncture in the plant's response to biotic stress. While its direct antimicrobial and antioxidant activities warrant further investigation, its contribution to the structural reinforcement of cell walls is undeniable.
Future research should focus on several key areas:
-
Quantitative analysis: Direct measurement of this compound accumulation in various plant species in response to a range of pathogens and herbivores is crucial to fully understand its dynamics in plant defense.
-
Signaling pathways: Elucidating the specific signaling pathways that regulate the biosynthesis, transport, and mobilization of this compound during a defense response will provide a more complete picture of its role.
-
Enzymatic regulation: Characterizing the regulation of coniferyl alcohol glucosyltransferases (CAGTs) and β-glucosidases involved in this compound metabolism during plant-pathogen interactions is essential.
-
Drug development: The potential antimicrobial and antioxidant properties of this compound could be explored for the development of novel pharmaceuticals or agrochemicals.
A deeper understanding of the role of this compound and its metabolic pathway will not only enhance our knowledge of plant immunity but may also provide new avenues for developing strategies to improve crop resilience and discover novel bioactive compounds.
References
Whitepaper: In Silico Prediction of (E)-Isoconiferin Bioactivity
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
(E)-Isoconiferin, a naturally occurring phenolic glycoside, has demonstrated notable antioxidant and antimicrobial properties, positioning it as a compound of interest for pharmaceutical, cosmetic, and food industry applications.[1] As the demand for efficient drug discovery pipelines grows, in silico methods offer a rapid, cost-effective, and powerful approach to predict the bioactivity, pharmacokinetics, and potential mechanisms of action of natural products.[2][3] This technical guide provides a comprehensive framework for the computational evaluation of this compound. It outlines a systematic workflow, details key experimental protocols for ADMET analysis and molecular docking, and contextualizes the compound's potential bioactivity through signaling pathway analysis. The methodologies and predictive data presented herein serve as a foundational resource for researchers aiming to explore and harness the therapeutic potential of this compound.
Introduction to this compound
This compound, also known as Citrusin D, is a secondary metabolite found across various plant species, including both angiosperms and gymnosperms.[1] Its structure consists of a coniferyl alcohol moiety linked to a glucose unit.[1] Preliminary studies have highlighted its biological activities, primarily its ability to scavenge free radicals and inhibit the growth of various bacterial strains.[1] These antioxidant and antimicrobial effects suggest potential applications in preventing oxidative stress-related conditions and as a natural preservative.[1] To rationally guide further experimental validation and development, a robust in silico analysis is essential to predict its drug-like properties and identify its most probable biological targets.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (E)-2-(hydroxymethyl)-6-(4-hydroxy-3-methoxyphenyl)tetrahydro-2H-pyran-3,4,5-triol | - |
| Molecular Formula | C₁₆H₂₂O₈ | [4] |
| Molecular Weight | 342.34 g/mol | [1][4] |
| Canonical SMILES | COC1=C(O)C=C(C=C1)/C=C/CO[C@H]2--INVALID-LINK--CO)O)O">C@@HO | PubChem |
| Known Bioactivities | Antioxidant, Antimicrobial |[1] |
In Silico Bioactivity Prediction Workflow
The computational assessment of a novel compound like this compound follows a structured, multi-step process. This workflow is designed to first evaluate its viability as a drug candidate based on pharmacokinetic properties and then to explore its specific interactions with biological targets to elucidate its mechanism of action.
Caption: A generalized workflow for the in silico prediction of this compound bioactivity.
Step 1: ADMET and Drug-Likeness Prediction
The initial and most critical step in computational drug discovery is the evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[5] These properties determine the pharmacokinetic viability of a molecule. A compound with excellent target affinity is useless if it is poorly absorbed, rapidly metabolized, or toxic. Various computational models can predict these properties with increasing accuracy.[6][7]
Table 2: Predicted ADMET & Drug-Likeness Profile for this compound (Note: These are representative values based on common in silico models and are intended for illustrative purposes.)
| Parameter | Predicted Value/Classification | Implication for Drug Development |
| Human Intestinal Absorption | High | Good potential for oral bioavailability. |
| Caco-2 Permeability | Moderate | Suggests reasonable absorption across the intestinal wall.[8] |
| Blood-Brain Barrier (BBB) Permeability | Low (Non-penetrant) | Reduced likelihood of central nervous system side effects. |
| CYP450 2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions with substrates of this key metabolic enzyme. |
| AMES Toxicity | Non-mutagenic | Indicates a lower probability of being a carcinogen.[9] |
| Lipinski's Rule of Five | 0 Violations | High likelihood of being an orally active drug.[9] |
| Bioavailability Score | 0.55 | Indicates good pharmacokinetic characteristics and systemic absorption.[9] |
Step 2: Target Identification (Target Fishing)
With a favorable ADMET profile established, the next step is to identify potential protein targets. "Target fishing" or reverse docking is a computational method where a small molecule (ligand) is screened against a large library of known protein structures to find those with the highest binding affinity.[10] This approach is invaluable for discovering novel mechanisms of action or for repositioning known compounds. Given this compound's known antioxidant activity, likely targets would include proteins involved in the oxidative stress response, such as Keap1, Nrf2, and various antioxidant enzymes.
Step 3: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction, typically as a binding energy score.[9][11] This structure-based method is crucial for understanding the atomic-level interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex.[12]
Table 3: Illustrative Molecular Docking Results for this compound with Antioxidant Pathway Targets (Note: Data is hypothetical and for demonstration purposes.)
| Protein Target | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues |
| Keap1 (Kelch domain) | 4CXI | -8.2 | Asn382, Arg415, Ser508 |
| COX-2 (Cyclooxygenase-2) | 5KIR | -7.5 | Arg120, Tyr355, Ser530 |
| NF-κB (p50/p65 heterodimer) | 1VKX | -7.9 | Lys147, Gln221, Arg245 |
These hypothetical results suggest that this compound may exert its antioxidant and anti-inflammatory effects by directly interacting with key regulatory proteins like Keap1 and NF-κB, as well as the inflammatory enzyme COX-2.
Detailed Methodologies & Protocols
Protocol for ADMET & Drug-Likeness Prediction
-
Input Preparation: Obtain the 2D structure of this compound in SMILES or SDF format.
-
Platform Selection: Utilize a validated web-based platform such as SwissADME, ADMETLab, or admetSAR.[5][13] These platforms host a collection of pre-built, machine-learning-based models for various ADMET endpoints.
-
Property Calculation: Submit the molecular structure to the server. The platform will calculate a range of physicochemical descriptors (e.g., molecular weight, logP) and predict pharmacokinetic properties (e.g., GI absorption, BBB permeability, CYP inhibition) and toxicity endpoints (e.g., AMES mutagenicity).[14]
-
Drug-Likeness Evaluation: Assess the output against established drug-likeness rules, including Lipinski's Rule of Five, Ghose's filter, and Veber's rule. The platform typically provides a "bioavailability score" or a "drug-likeness" classification.[9][14]
-
Data Analysis: Consolidate the predicted properties into a summary table (e.g., Table 2). Analyze the profile to identify potential liabilities (e.g., poor solubility, predicted toxicity) that may need to be addressed in subsequent drug development efforts.
Protocol for Molecular Docking
-
Ligand Preparation:
-
Generate the 3D coordinates of this compound using software like Avogadro or Discovery Studio.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds. Save the prepared structure in a suitable format (e.g., PDBQT for AutoDock).
-
-
Receptor Preparation:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove all non-essential molecules, including water, co-crystallized ligands, and cofactors, unless they are critical for the binding interaction.[9]
-
Add polar hydrogens and assign Kollman charges to the protein atoms.[11] Save the prepared receptor in PDBQT format.
-
-
Grid Box Generation:
-
Define the active site for docking. This can be determined from the location of a co-crystallized ligand in the PDB structure or through literature-based identification of key active site residues.[15]
-
Using software like AutoDockTools, generate a grid box that encompasses the entire binding pocket. The grid map pre-calculates the interaction potentials for various atom types, speeding up the docking process.[15]
-
-
Docking Simulation:
-
Use a docking program (e.g., AutoDock 4.2, AutoDock Vina) to perform the simulation.[11] The program will systematically explore different conformations and orientations of the ligand within the defined grid box.
-
Employ a search algorithm, such as the Lamarckian Genetic Algorithm, to find the lowest energy binding poses.
-
-
Analysis of Results:
-
Rank the resulting poses based on their predicted binding energy (lower energy indicates stronger binding).
-
Visualize the top-ranked pose using software like Discovery Studio or PyMOL to analyze the specific molecular interactions (hydrogen bonds, hydrophobic contacts, etc.) between this compound and the target protein's active site residues.[12]
-
Signaling Pathway Visualization
Based on the docking results suggesting an interaction with Keap1, we can hypothesize that this compound modulates the Keap1-Nrf2 antioxidant response pathway. This pathway is a primary cellular defense mechanism against oxidative stress.
Caption: Hypothesized mechanism of this compound via the Keap1-Nrf2 antioxidant pathway.
Under normal conditions, Keap1 binds to the transcription factor Nrf2, leading to its degradation. Oxidative stress or inhibitors like this compound can disrupt the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of protective genes.
Conclusion and Future Directions
This in silico investigation provides a robust, data-driven hypothesis for the bioactivity of this compound. The predictive analysis indicates that it possesses favorable drug-like and pharmacokinetic properties, with a low potential for toxicity. Molecular docking simulations suggest that its known antioxidant and anti-inflammatory effects may be mediated through direct interaction with key regulatory proteins such as Keap1, COX-2, and NF-κB.
The logical next steps involve the experimental validation of these computational predictions. In vitro assays should be conducted to:
-
Confirm the binding affinity of this compound to the predicted protein targets (e.g., using Surface Plasmon Resonance).
-
Measure its inhibitory activity against enzymes like COX-2.
-
Assess its ability to induce the expression of Nrf2-dependent antioxidant genes in cell-based models.
By integrating these computational predictions with targeted experimental work, researchers can significantly accelerate the development of this compound as a potential therapeutic agent.
References
- 1. Buy this compound | 113349-27-2 [smolecule.com]
- 2. A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemoinformatics: Predicting Biological Activity with Artificial Intelligence [qima-lifesciences.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 7. Evaluation of ADMET Predictor in Early Discovery Drug Metabolism and Pharmacokinetics Project Work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Molecular docking analysis of imeglimin and its derivatives with estrogen receptor-alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sisj.journals.ekb.eg [sisj.journals.ekb.eg]
- 11. mdpi.com [mdpi.com]
- 12. Biomarker Quantification, Spectroscopic, and Molecular Docking Studies of the Active Compounds Isolated from the Edible Plant Sisymbrium irio L - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jkefarind.com [jkefarind.com]
- 14. In Silico Prediction and Bioactivity Evaluation of Chemical Ingredients Against Influenza A Virus From Isatis tinctoria L - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular docking analysis of Withaferin A from Withania somnifera with the Glucose regulated protein 78 (GRP78) receptor and the SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
Physical properties of (E)-Isoconiferin: solubility, melting point.
(E)-Isoconiferin , also known as Citrusin D , is a phenolic glycoside found in various plants. Understanding its physical properties, such as solubility and melting point, is crucial for its extraction, purification, and application in research and drug development. This guide provides a comprehensive overview of the available data on these properties, detailed experimental protocols for their determination, and a logical workflow for physical property characterization.
Quantitative Data Summary
The precise melting point of this compound has not been definitively reported in publicly available literature. However, data from related compounds can provide an estimated range. The solubility of this compound in water has been reported, though with some variation in the values.
Table 1: Melting Point of this compound and Related Compounds
| Compound | Melting Point (°C) | Notes |
| This compound (Citrusin D) | Not Available | - |
| Citrusin A | 108 - 109 | A related natural product. |
| Citrusin E | 108 | A related natural product. |
| Coniferin | 186 | An isomer of Isoconiferin. |
Table 2: Solubility of this compound (Citrusin D)
| Solvent | Solubility | Method |
| Water | 4.11 g/L | ALOGPS (Predicted)[1] |
| Water | 26.45 g/L | Estimated[2] |
Note: The discrepancy in water solubility values may be due to one being a computational prediction and the other an experimental estimation. Further experimental validation is recommended.
Experimental Protocols
Accurate determination of physical properties requires standardized experimental procedures. The following are detailed methodologies for measuring the melting point and solubility of a phenolic glycoside like this compound.
Melting Point Determination: Capillary Method
This method is a widely used and reliable technique for determining the melting point of a crystalline solid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the this compound sample is pure and completely dry. If necessary, grind the crystalline sample into a fine powder using a mortar and pestle.
-
Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of solid will be packed into the tube. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. The packed sample height should be 2-3 mm.
-
Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate initially to approach the expected melting point (based on related compounds, a starting point could be around 100°C).
-
When the temperature is within 15-20°C of the expected melting point, reduce the heating rate to 1-2°C per minute. This slow heating rate is crucial for an accurate measurement.
-
Observe the sample through the magnifying eyepiece.
-
-
Data Recording:
-
Record the temperature at which the first droplet of liquid appears. This is the onset of melting.
-
Record the temperature at which the entire sample has completely melted into a clear liquid. This is the endpoint of the melting range.
-
The melting point is reported as a range from the onset to the endpoint temperature.
-
Solubility Determination: Shake-Flask Method
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.
Apparatus:
-
Conical flasks with stoppers
-
Orbital shaker or magnetic stirrer with a temperature-controlled water bath
-
Analytical balance
-
Centrifuge
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a conical flask containing a known volume of the desired solvent (e.g., water, ethanol, methanol). The presence of undissolved solid is essential to ensure saturation.
-
Seal the flask and place it in a temperature-controlled orbital shaker or water bath.
-
Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the solution to stand undisturbed at the constant temperature for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Immediately filter the collected sample through a syringe filter to remove any remaining microscopic particles.
-
-
Quantification:
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the concentration of this compound in the diluted solution using a calibrated UV-Vis spectrophotometer at its λmax or an HPLC system with a suitable detector.
-
-
Calculation:
-
Calculate the original concentration of the saturated solution by taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/L or mol/L.
-
Workflow Visualization
The following diagram illustrates a logical workflow for the characterization of the physical properties of a chemical compound.
Caption: Logical workflow for determining the physical properties of a chemical compound.
References
(E)-Isoconiferin: A Technical Guide to Commercial Suppliers and Purity Standards
For Researchers, Scientists, and Drug Development Professionals
(E)-Isoconiferin , a naturally occurring phenylpropanoid glycoside, is gaining significant interest in the scientific community for its potential therapeutic applications. As a glucoside of coniferyl alcohol, it plays a key role in the biosynthesis of lignin in plants. For researchers investigating its biological activities and potential for drug development, sourcing high-purity this compound and employing rigorous analytical methods for its characterization are paramount. This technical guide provides an overview of commercial suppliers, purity standards, and detailed experimental protocols for the analysis of this compound.
Commercial Suppliers and Purity Specifications
A number of chemical suppliers offer this compound for research purposes. The purity of the compound is a critical factor for obtaining reliable and reproducible experimental results. The following table summarizes the publicly available purity information from several suppliers. It is important to note that researchers should always request a lot-specific Certificate of Analysis (CoA) for detailed purity information.
| Supplier | Stated Purity | Catalog Number |
| BioCrick | >98% | BCX1659 |
| GlpBio | >98.00% | GC13759 |
| MedChemExpress | Not explicitly stated for this compound, but typically >99% for similar natural products | HY-N10395 |
| Smolecule | Purity not specified on product page | SM14893 |
Table 1: Commercial Suppliers and Stated Purity of this compound.
Purity Standards and Analytical Characterization
Ensuring the purity and structural integrity of this compound is crucial for any research application. High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of this compound, while Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming its chemical structure.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
A validated HPLC method is essential for the quantitative analysis of this compound and the detection of any impurities. The following is a representative HPLC protocol based on methods used for similar glycosylated phenylpropanoids.
Experimental Protocol: HPLC-UV Analysis of this compound
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 50% B
-
25-30 min: 50% to 10% B
-
30-35 min: 10% B (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound standard and samples in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL). Filter the solutions through a 0.45 µm syringe filter before injection.
-
Quantification: Purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total peak area in the chromatogram.
Workflow for HPLC Purity Analysis
Caption: Workflow for the purity determination of this compound by HPLC.
Nuclear Magnetic Resonance (NMR) for Structural Confirmation
¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous structural elucidation of this compound, confirming the identity and stereochemistry of the molecule.
Experimental Protocol: ¹H and ¹³C NMR Analysis of this compound
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).
-
¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters:
-
Pulse angle: 30-45°
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 16-64
-
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters:
-
Pulse angle: 30-45°
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more, depending on concentration.
-
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.
Biosynthesis of this compound in the Monolignol Pathway
This compound is an intermediate in the biosynthesis of lignin, a complex polymer that provides structural support to plant cell walls. It is formed by the glucosylation of coniferyl alcohol, one of the primary monolignols. The pathway involves a series of enzymatic steps starting from the amino acid phenylalanine. Understanding this pathway provides context for the biological role of this compound.
Monolignol Biosynthesis and Glucosylation Pathway
Caption: Simplified monolignol biosynthesis pathway leading to this compound and lignin.
This guide provides a foundational overview for researchers working with this compound. For the most accurate and reliable results, it is imperative to source high-purity material and validate analytical methods in your own laboratory setting.
(E)-Isoconiferin Metabolism: A Technical Guide for Researchers
An In-depth Examination of Metabolic Pathways and Experimental Methodologies in Plant and Animal Systems
Introduction
(E)-Isoconiferin is a phenylpropanoid glycoside found in various plant species. As a derivative of coniferyl alcohol, it plays a role in the biosynthesis of lignin and other secondary metabolites in plants. In the context of animal and human health, the metabolic fate of this compound is of interest to researchers in nutrition, pharmacology, and toxicology, given the biological activities associated with phenylpropanoids. This technical guide provides a comprehensive overview of the current understanding of this compound metabolism in both plant and animal models, detailing metabolic pathways, summarizing quantitative data from related compounds, and outlining key experimental protocols.
I. This compound Metabolism in Plants
In plants, this compound is primarily involved in the lignification process, serving as a transport and storage form of coniferyl alcohol, a primary monolignol. The metabolism of this compound in plants can be broadly categorized into two main stages: hydrolysis and oxidative polymerization.
Metabolic Pathways
a) Hydrolysis of the Glycosidic Bond:
The first step in the utilization of this compound for lignification is the enzymatic cleavage of the β-D-glucoside linkage to release coniferyl alcohol and glucose. This reaction is catalyzed by β-glucosidases. Specific β-glucosidases, such as coniferin β-glucosidase, have been identified in the xylem of various plants and are known to act on coniferin, a structural isomer of isoconiferin.[1][2][3] It is highly probable that similar enzymes are responsible for the hydrolysis of this compound. Studies in Arabidopsis thaliana have identified β-glucosidases BGLU45 and BGLU46 as having affinity for monolignol glucosides, with their knockout mutants showing increased levels of coniferin.[4]
b) Oxidative Polymerization of Coniferyl Alcohol:
Following its release, coniferyl alcohol is transported to the cell wall where it undergoes oxidative polymerization to form lignin. This process is catalyzed by peroxidases and laccases, which generate resonance-stabilized phenoxy radicals from coniferyl alcohol. These radicals then couple in a combinatorial fashion to form the complex lignin polymer.
c) Other Potential Metabolic Conversions:
Besides its role in lignification, the aglycone, coniferyl alcohol, can be subject to other metabolic transformations. In conifers, coniferyl alcohol can be interconverted with coniferaldehyde and can also be reduced to dihydroconiferyl alcohol.[5][6] Furthermore, coniferyl alcohol can be acylated to form compounds like coniferyl acetate, which then serve as precursors for other secondary metabolites such as lignans.[7]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the metabolic pathway of this compound in plants and a general workflow for its analysis.
II. This compound Metabolism in Animal Models
Direct studies on the metabolism of this compound in animal models are currently lacking. However, based on extensive research on other phenylpropanoid glycosides, a predictive metabolic pathway can be outlined. The metabolism in animals is expected to involve initial deglycosylation followed by Phase I and Phase II metabolic reactions, primarily in the intestine and liver.
Predicted Metabolic Pathways
a) Intestinal Metabolism and Deglycosylation:
Upon oral ingestion, this compound is likely to be hydrolyzed by intestinal microflora and/or brush border β-glucosidases, releasing the aglycone, coniferyl alcohol, and glucose. This deglycosylation step is crucial for the absorption of the lipophilic aglycone.
b) Phase I Metabolism:
After absorption, coniferyl alcohol would undergo Phase I metabolic reactions, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. Potential Phase I reactions include:
-
O-demethylation: Removal of the methyl group from the methoxy moiety to form a catechol structure.
-
Hydroxylation: Addition of a hydroxyl group to the aromatic ring.
-
Oxidation/Reduction of the side chain: The alcohol group on the propenyl side chain can be oxidized to an aldehyde or carboxylic acid. Conversely, the double bond could be reduced.
c) Phase II Metabolism:
The original aglycone (coniferyl alcohol) and its Phase I metabolites are subsequently conjugated in Phase II reactions to increase their water solubility and facilitate excretion. These reactions include:
-
Glucuronidation: Conjugation with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs).
-
Sulfation: Conjugation with a sulfonate group, catalyzed by sulfotransferases (SULTs).
The resulting glucuronide and sulfate conjugates are then eliminated from the body, primarily through urine and bile.
Predicted Signaling Pathways and Experimental Workflows
The following diagrams illustrate the predicted metabolic pathway of this compound in animals and a general workflow for an in vivo pharmacokinetic study.
III. Quantitative Data from Related Phenylpropanoid Glycosides
While specific quantitative data for this compound metabolism is not available, data from studies on other phenylpropanoid glycosides can provide valuable insights into expected pharmacokinetic parameters.
Table 1: Pharmacokinetic Parameters of Acteoside (a Phenylpropanoid Glycoside) in Rats after Oral Administration. [8]
| Dosage (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |
| 20 | 110.5 ± 25.3 | 0.25 ± 0.11 | 158.7 ± 39.8 | 1.49 ± 0.28 |
| 40 | 205.6 ± 48.7 | 0.28 ± 0.13 | 312.4 ± 76.5 | 1.05 ± 0.23 |
| 80 | 398.2 ± 95.1 | 0.33 ± 0.15 | 605.9 ± 142.3 | 1.45 ± 0.43 |
Data are presented as mean ± SD.
Table 2: Pharmacokinetic Parameters of Verbascoside and its Metabolites in Rat Plasma after Oral Administration of Lippia citriodora Extract. [9]
| Compound | Cmax (ng/mL) |
| Verbascoside | 80 ± 10 |
| Isoverbascoside | 57 ± 4 |
Data are presented as mean ± SD.
IV. Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound metabolism. These protocols are based on established methods for similar compounds.
Plant Tissue Extraction and Analysis
Objective: To extract and quantify this compound and its metabolites from plant tissues.
Materials:
-
Plant tissue (e.g., xylem, leaves)
-
Liquid nitrogen
-
70% Methanol (pre-chilled at -20°C)
-
Centrifuge
-
0.22 µm syringe filters
-
UPLC-MS/MS system
Protocol:
-
Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.
-
Weigh approximately 50 mg of the powdered tissue into a microcentrifuge tube.
-
Add 1.2 mL of pre-chilled 70% methanol extraction solution.
-
Vortex the mixture every 30 minutes for a total of 6 cycles.
-
Centrifuge the sample at 8064 x g for 3 minutes at 4°C.[10]
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into a UPLC vial.
-
Analyze the sample using a UPLC-MS/MS system with a C18 column and a gradient elution of water with 0.1% formic acid and acetonitrile.[10]
In Vitro Metabolism using Liver Microsomes
Objective: To investigate the Phase I metabolism of this compound.
Materials:
-
This compound
-
Rat or human liver microsomes
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ice-cold)
-
Incubator/shaker at 37°C
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Prepare a master mix containing the NADPH regenerating system in phosphate buffer.
-
In a microcentrifuge tube, pre-incubate the liver microsomes (final concentration ~0.5 mg/mL) with the master mix at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound (final concentration typically 1-10 µM).
-
Incubate the reaction mixture at 37°C with shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding 2 volumes of ice-cold acetonitrile.
-
Vortex and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube, evaporate to dryness under nitrogen, and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
Analyze the samples by LC-MS/MS to identify and quantify the parent compound and its metabolites.
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound and its metabolites after oral administration.
Materials:
-
Sprague-Dawley rats
-
This compound formulation for oral gavage
-
Blood collection tubes (containing anticoagulant, e.g., EDTA)
-
Centrifuge
-
Acetonitrile with an internal standard
-
LC-MS/MS system
Protocol:
-
Fast rats overnight prior to dosing.
-
Administer a single oral dose of this compound via gavage.
-
Collect blood samples (~100 µL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).
-
Centrifuge the blood samples to separate plasma.
-
To a 50 µL aliquot of plasma, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard to precipitate proteins.
-
Vortex and centrifuge at high speed for 10 minutes.
-
Transfer the supernatant for LC-MS/MS analysis.
-
Quantify the concentrations of this compound and its major metabolites in the plasma samples.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.
β-Glucosidase Activity Assay
Objective: To measure the activity of β-glucosidases that may hydrolyze this compound.
Materials:
-
Enzyme source (e.g., plant protein extract)
-
p-Nitrophenyl-β-D-glucopyranoside (pNPG) as a substrate
-
Sodium acetate buffer (50 mM, pH 5.0)
-
NaOH-glycine buffer (0.4 M, pH 10.8) or Sodium Carbonate (2M) to stop the reaction
-
Spectrophotometer or microplate reader
Protocol:
-
Prepare a reaction mixture containing 25 µL of the enzyme extract, 50 µL of sodium acetate buffer, and 25 µL of 10 mM pNPG.[11]
-
Incubate the mixture at a suitable temperature (e.g., 37°C or 50°C) for a defined period (e.g., 30 minutes).[11]
-
Stop the reaction by adding 100 µL of NaOH-glycine buffer or 1 mL of 2M Na2CO3.[11][12]
-
Measure the absorbance of the released p-nitrophenol at 405 nm or 410 nm.[11][12]
-
Quantify the amount of p-nitrophenol released using a standard curve.
-
One unit of enzyme activity is defined as the amount of enzyme that releases 1 µmole of p-nitrophenol per minute under the assay conditions.
V. Conclusion
The metabolism of this compound is a key area of research for understanding its physiological roles in plants and its potential effects in animals. In plants, it is an important intermediate in the lignification pathway, undergoing hydrolysis and subsequent polymerization. In animals, it is predicted to undergo extensive metabolism, starting with deglycosylation followed by Phase I and Phase II reactions, which likely results in low bioavailability of the parent compound. The experimental protocols outlined in this guide provide a solid foundation for researchers to further investigate the metabolic fate of this compound and to quantify its metabolites in various biological systems. Further research is warranted to isolate and characterize the specific enzymes involved in its metabolism and to determine the biological activities of its various metabolites.
References
- 1. β-Glucosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A beta-glucosidase from lodgepole pine xylem specific for the lignin precursor coniferin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coniferin beta-glucosidase - Wikipedia [en.wikipedia.org]
- 4. Impact of the Absence of Stem-Specific β-Glucosidases on Lignin and Monolignols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Coniferyl alcohol metabolism in conifers -- II. Coniferyl alcohol and dihydroconiferyl alcohol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification, Molecular Cloning, and Functional Characterization of a Coniferyl Alcohol Acyltransferase Involved in the Biosynthesis of Dibenzocyclooctadiene Lignans in Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Drug Research / Abstract [thieme-connect.de]
- 9. Phenylpropanoids and their metabolites are the major compounds responsible for blood-cell protection against oxidative stress after administration of Lippia citriodora in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Integrated Metabolomic and Transcriptomic Analyses of Anthocyanin Synthesis During Fruit Development in Lycium ruthenicum Murr. [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Screening, production, optimization and characterization of β-glucosidase using microbes from shellfish waste - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of (E)-Isoconiferin using a Validated HPLC-UV Method
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantification of (E)-Isoconiferin in various sample matrices using a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The described method is intended as a robust starting point for researchers and may require further optimization and validation for specific applications.
Introduction
This compound, a phenylpropanoid glycoside, is a known natural product with potential applications in pharmacology and drug development. Accurate and precise quantification of this compound is crucial for quality control, pharmacokinetic studies, and formulation development. This application note details a reliable HPLC-UV method for the determination of this compound. The method is based on reversed-phase chromatography, which is suitable for the separation of moderately polar compounds like phenylpropanoid glycosides.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (analytical grade)
-
Ultrapure water (18.2 MΩ·cm)
-
0.45 µm syringe filters
Instrumentation
A standard HPLC system equipped with the following components is recommended:
-
Quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
Chromatographic Conditions
The following chromatographic conditions are recommended as a starting point for the analysis of this compound.
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Methanol |
| Gradient Program | 0-5 min: 10% B; 5-20 min: 10-90% B (linear); 20-25 min: 90% B; 25-26 min: 90-10% B; 26-30 min: 10% B (equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 275 nm |
Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions: 90% A, 10% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.
Sample Preparation
The sample preparation method will vary depending on the matrix. A general procedure for a solid sample is provided below:
-
Extraction: Accurately weigh a known amount of the homogenized sample and extract it with a suitable volume of methanol. The sample-to-solvent ratio should be optimized based on the expected concentration of this compound. Sonication or vortexing can be used to improve extraction efficiency.
-
Centrifugation: Centrifuge the extract at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet any solid particles.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Dilution: If necessary, dilute the filtered extract with the mobile phase to bring the concentration of this compound within the linear range of the calibration curve.
Method Validation Parameters (Hypothetical Data)
The following table summarizes the expected performance characteristics of this HPLC-UV method for the quantification of this compound. These values are based on typical performance for similar analytical methods and should be verified through in-house validation.
| Parameter | Specification |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Linear Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | Intraday: ≤ 2%; Interday: ≤ 3% |
| Accuracy (Recovery) | 95 - 105% |
| Specificity | No interfering peaks at the retention time of this compound |
Data Presentation
Table 1: Calibration Data for this compound Quantification
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 152,340 |
| 25 | 380,850 |
| 50 | 761,700 |
| 100 | 1,523,400 |
Note: The peak area values are hypothetical and for illustrative purposes only.
Table 2: System Suitability Test (SST) Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | ≥ 2000 | 5500 |
| Retention Time RSD (%) | ≤ 1.0 | 0.2 |
| Peak Area RSD (%) | ≤ 2.0 | 0.5 |
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the HPLC-UV quantification of this compound.
Logical Relationship for Method Validation
Caption: Key parameters for the validation of the analytical method.
Application Note: Enzymatic Synthesis of (E)-Isoconiferin
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-Isoconiferin, a phenylpropanoid glycoside, is a key intermediate in the biosynthesis of lignans and other valuable secondary metabolites in plants. Its potential applications in pharmacology and as a building block for novel compounds have driven the need for efficient and specific synthesis methods. This application note provides a detailed protocol for the enzymatic synthesis of this compound from coniferyl alcohol and UDP-glucose using a recombinant UDP-glucosyltransferase (UGT). The protocol covers the expression and purification of the enzyme, the enzymatic reaction, product purification by High-Performance Liquid Chromatography (HPLC), and characterization by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction
This compound (coniferyl alcohol 4-O-β-D-glucoside) is a naturally occurring monolignol glucoside. In plants, the glucosylation of monolignols like coniferyl alcohol is a crucial step for their transport and storage, preventing their premature polymerization into lignin. The enzymatic synthesis of this compound offers a highly selective and environmentally friendly alternative to chemical synthesis methods. This process utilizes a UDP-glucosyltransferase (UGT), which catalyzes the transfer of a glucose moiety from an activated sugar donor, UDP-glucose, to the 4-hydroxyl group of coniferyl alcohol. This protocol specifically describes the use of the recombinant Arabidopsis thaliana UDP-glucosyltransferase 72E2 (UGT72E2), which has demonstrated activity towards coniferyl alcohol.
Materials and Reagents
-
Enzyme: Recombinant Arabidopsis thaliana UGT72E2 (e.g., expressed in E. coli with a His-tag for purification).
-
Substrates:
-
(E)-Coniferyl alcohol
-
Uridine diphosphate glucose (UDP-glucose)
-
-
Buffers and Solutions:
-
Tris-HCl buffer (100 mM, pH 7.5)
-
MgCl₂ (10 mM)
-
Dithiothreitol (DTT) (1 mM)
-
Bovine Serum Albumin (BSA) (0.1 mg/mL)
-
HPLC grade water, acetonitrile, and formic acid
-
Deuterated solvents for NMR (e.g., DMSO-d₆)
-
-
Equipment:
-
Incubator/shaker for cell culture
-
Centrifuge
-
Sonicator or French press for cell lysis
-
Ni-NTA affinity chromatography column and reagents
-
Spectrophotometer
-
HPLC system with a C18 column and UV detector
-
Mass spectrometer (e.g., ESI-MS)
-
NMR spectrometer
-
Experimental Protocols
Expression and Purification of Recombinant UGT72E2
A detailed protocol for the expression and purification of recombinant UGT72E2 from E. coli is outlined below. This procedure can be adapted for other expression systems.
-
Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid containing the coding sequence for His-tagged UGT72E2.
-
Culture Growth: Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to incubate at 18-25°C for 16-20 hours.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). Lyse the cells by sonication or using a French press.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Purification: Load the supernatant onto a pre-equilibrated Ni-NTA column. Wash the column with wash buffer (lysis buffer with 20 mM imidazole). Elute the His-tagged UGT72E2 with elution buffer (lysis buffer with 250 mM imidazole).
-
Buffer Exchange and Concentration: Exchange the buffer of the eluted protein to a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol) and concentrate the protein using an ultrafiltration device.
-
Purity Check: Assess the purity of the enzyme by SDS-PAGE.
Enzymatic Synthesis of this compound
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture with the following components:
-
100 mM Tris-HCl buffer (pH 7.5)
-
10 mM MgCl₂
-
1 mM DTT
-
0.1 mg/mL BSA
-
2 mM UDP-glucose
-
1 mM (E)-Coniferyl alcohol (dissolved in a minimal amount of DMSO if necessary)
-
5-10 µg of purified recombinant UGT72E2
-
Adjust the final volume to 1 mL with sterile water.
-
-
Incubation: Incubate the reaction mixture at 30°C for 2-4 hours with gentle agitation.
-
Reaction Termination: Stop the reaction by adding an equal volume of methanol or by heating at 95°C for 5 minutes.
-
Preparation for Analysis: Centrifuge the terminated reaction mixture at 10,000 x g for 10 minutes to pellet any precipitated protein. The supernatant contains the synthesized this compound.
Purification of this compound by HPLC
-
HPLC System: Use a reverse-phase HPLC system with a C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A typical gradient for separating this compound from the reaction mixture is as follows:
-
0-5 min: 10% B
-
5-25 min: 10% to 50% B (linear gradient)
-
25-30 min: 50% to 90% B (linear gradient)
-
30-35 min: 90% B (isocratic)
-
35-40 min: 90% to 10% B (linear gradient)
-
40-45 min: 10% B (isocratic for re-equilibration) The flow rate is typically 1 mL/min.
-
-
Detection: Monitor the elution profile at a wavelength of 265 nm.
-
Fraction Collection: Collect the peak corresponding to this compound based on its retention time.
-
Solvent Evaporation: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified this compound.
Characterization of this compound
-
Mass Spectrometry (MS): Analyze the purified product by ESI-MS in positive ion mode. The expected [M+H]⁺ ion for this compound (C₁₆H₂₂O₈) is m/z 343.13.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the purified product in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire ¹H and ¹³C NMR spectra to confirm the structure of this compound.
Data Presentation
The following table summarizes the kinetic parameters of Arabidopsis thaliana UGT72E2 with coniferyl alcohol as a substrate.
| Enzyme | Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (s⁻¹µM⁻¹) |
| UGT72E2 | (E)-Coniferyl alcohol | 60 | 3.17 | 0.053 |
Note: The yield of the enzymatic synthesis can vary depending on the reaction conditions and enzyme activity. It is recommended to perform a small-scale pilot experiment to optimize the yield.
Diagrams
Signaling Pathway: Enzymatic Synthesis of this compound
Caption: Enzymatic conversion of coniferyl alcohol to this compound.
Experimental Workflow: From Gene to Purified Product
Caption: Workflow for the synthesis and purification of this compound.
Application Notes and Protocols for the Solid-Phase Extraction of (E)-Isoconiferin from Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-Isoconiferin, a phenylpropanoid glycoside found in various plant species, has garnered significant interest for its potential pharmacological activities. Efficient isolation and purification of this compound from complex plant matrices are crucial for further research and development. Solid-phase extraction (SPE) offers a rapid, selective, and efficient method for the cleanup and concentration of this compound from crude plant extracts prior to downstream analysis or preparative chromatography. This document provides a detailed application note and protocol for the solid-phase extraction of this compound, including expected performance data and methodologies for sample preparation and analysis.
Introduction
This compound belongs to the class of lignan glycosides and is a known constituent of various plants, including Liriodendron tulipifera. The purification of such bioactive compounds from plant extracts is often challenging due to the presence of a multitude of interfering substances like pigments, lipids, and other secondary metabolites. Solid-phase extraction is a widely adopted sample preparation technique that utilizes a solid sorbent to selectively retain the analyte of interest while allowing impurities to pass through, or vice versa. For a moderately polar compound like this compound, a reversed-phase SPE approach is highly effective. This application note details a robust SPE protocol using a C18 sorbent for the isolation of this compound from plant extracts.
Data Presentation
The following tables summarize the expected quantitative data for the solid-phase extraction of this compound based on typical recovery rates for structurally similar phenylpropanoid glycosides.[1]
Table 1: Expected Recovery of this compound using C18 SPE Cartridges
| Analyte | Sample Matrix | SPE Sorbent | Mean Recovery (%) | RSD (%) |
| This compound | Methanolic Plant Extract | C18, 500 mg, 6 mL | 90 - 105 | < 5 |
Recovery data is estimated based on validated methods for similar phenylpropanoid glycosides.[1]
Table 2: Purity Assessment of this compound Fraction after SPE
| Analytical Method | Purity of this compound Fraction (%) |
| HPLC-DAD | > 95 |
Purity is determined by comparing the peak area of this compound to the total peak area in the chromatogram of the eluted fraction.
Experimental Protocols
Plant Material and Extraction
-
Plant Material : Use fresh or properly dried and powdered plant material known to contain this compound (e.g., bark or leaves of Liriodendron tulipifera).
-
Solvent Extraction :
-
Macerate 10 g of the powdered plant material in 100 mL of 80% methanol in water.
-
Sonicate the mixture for 30 minutes at room temperature.
-
Stir the mixture for 24 hours at room temperature, protected from light.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure at 40°C to obtain the crude extract.
-
Redissolve the crude extract in 10% methanol in water for SPE application.
-
Solid-Phase Extraction (SPE) Protocol
This protocol is optimized for a standard C18 SPE cartridge (500 mg, 6 mL).
-
Cartridge Conditioning :
-
Pass 5 mL of methanol through the C18 cartridge to activate the stationary phase.
-
Equilibrate the cartridge by passing 5 mL of deionized water. Do not allow the cartridge to dry out.
-
-
Sample Loading :
-
Load 2 mL of the redissolved plant extract onto the conditioned cartridge at a slow flow rate (approximately 1 mL/min).
-
-
Washing :
-
Wash the cartridge with 5 mL of 5% methanol in water to remove polar impurities.
-
Wash the cartridge with 5 mL of 20% methanol in water to remove less polar impurities.
-
-
Elution :
-
Elute the retained this compound with 5 mL of 70% methanol in water. Collect the eluate in a clean collection tube.
-
-
Post-Elution Processing :
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase for HPLC analysis.
-
HPLC-DAD Analysis for Quantification
-
Instrumentation : High-Performance Liquid Chromatography system with a Diode Array Detector (HPLC-DAD).
-
Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase : A gradient of solvent A (0.1% formic acid in water) and solvent B (acetonitrile).
-
0-20 min: 10-40% B
-
20-25 min: 40-80% B
-
25-30 min: 80-10% B
-
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : 265 nm.
-
Injection Volume : 20 µL.
-
Quantification : Create a calibration curve using a certified reference standard of this compound. Determine the concentration in the sample by comparing its peak area to the calibration curve.
Mandatory Visualization
Caption: Experimental workflow for the solid-phase extraction of this compound.
Caption: Logical relationship of the SPE process for this compound purification.
References
Application Notes and Protocols: Mass Spectrometry Fragmentation of (E)-Isoconiferin
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-Isoconiferin, a phenylpropanoid glycoside, is a naturally occurring compound found in various plant species. As a derivative of coniferyl alcohol, it belongs to a class of compounds known as lignans, which are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Understanding the structural characteristics of this compound is crucial for its identification, quantification, and metabolic studies. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful analytical technique for the structural elucidation of such natural products. This application note provides a detailed overview of the expected electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation pattern of this compound and a generalized protocol for its analysis.
Chemical Structure and Properties
-
Systematic Name: (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-((E)-3-(4-hydroxy-3-methoxyphenyl)allyloxy)tetrahydro-2H-pyran-3,4,5-triol
-
Molecular Formula: C₁₆H₂₂O₈
-
Molecular Weight: 342.34 g/mol
-
Structure: this compound consists of a coniferyl alcohol moiety linked to a glucose unit via an O-glycosidic bond.
Predicted Mass Spectrometry Fragmentation Pattern
The fragmentation of this compound in positive ion ESI-MS/MS is predicted to primarily involve the cleavage of the glycosidic bond, which is the most labile linkage in this type of molecule. The protonated molecule [M+H]⁺ is expected at an m/z of 343.13. The primary fragmentation event is the neutral loss of the glucose moiety (162.05 Da), resulting in the formation of the protonated coniferyl alcohol aglycone. Further fragmentation of the aglycone can provide additional structural information.
Quantitative Fragmentation Data
The following table summarizes the predicted major fragment ions for this compound in positive ion ESI-MS/MS.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| 343.13 | 181.08 | C₆H₁₀O₅ (162.05 Da) | Protonated Coniferyl Alcohol |
| 343.13 | 163.07 | C₆H₁₀O₅ + H₂O (180.06 Da) | Dehydrated Coniferyl Alcohol |
| 343.13 | 151.08 | C₆H₁₀O₅ + CH₂O (192.06 Da) | Further Aglycone Fragmentation |
| 181.08 | 163.07 | H₂O (18.01 Da) | Dehydrated Coniferyl Alcohol |
| 181.08 | 151.08 | CH₂O (30.01 Da) | Loss of formaldehyde from the propenol side chain |
| 181.08 | 135.08 | CH₃OH + H₂O (50.02 Da) | Loss of methanol and water from the aglycone |
Experimental Protocol: LC-MS/MS Analysis of this compound
This protocol provides a general procedure for the analysis of this compound using a liquid chromatography-tandem mass spectrometer. Optimization may be required depending on the specific instrumentation and sample matrix.
1. Sample Preparation
-
Plant Material Extraction:
-
Homogenize 1 g of dried and powdered plant material with 10 mL of 80% methanol in water.
-
Sonciate the mixture for 30 minutes.
-
Centrifuge at 10,000 rpm for 15 minutes.
-
Collect the supernatant and filter through a 0.22 µm syringe filter into an LC vial.
-
2. Liquid Chromatography Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-18 min: 95% B
-
18-18.1 min: 95-5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF, Triple Quadrupole, or Ion Trap) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive (and/or Negative).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Collision Gas: Argon.
-
Collision Energy: Ramped from 10 to 40 eV for MS/MS fragmentation.
-
Scan Range: m/z 50-500.
Diagrams
Caption: Proposed ESI-MS/MS fragmentation pathway of this compound in positive ion mode.
Caption: General experimental workflow for the analysis of this compound.
Application Note: A Cell-Based Assay for Evaluating the Antioxidant and Anti-inflammatory Activity of (E)-Isoconiferin
Audience: Researchers, scientists, and drug development professionals.
Introduction
(E)-Isoconiferin is a natural phenylpropanoid glycoside found in various plant species.[1][2] Preliminary studies suggest that this compound possesses notable biological properties, including antioxidant and antimicrobial activities.[3] The cellular mechanisms underlying these effects are of significant interest for pharmaceutical and nutraceutical development. Oxidative stress and inflammation are interconnected pathological processes central to many diseases. Key signaling pathways governing these processes include the Nuclear Factor Erythroid 2-related factor 2 (Nrf2) pathway, which orchestrates the primary cellular defense against oxidative stress, and the Nuclear Factor-kappa B (NF-κB) pathway, a pivotal regulator of inflammatory responses.[4][5][6][7]
This application note provides a detailed protocol for a dual cell-based assay system designed to evaluate the antioxidant and anti-inflammatory potential of this compound. The proposed workflow first establishes a non-cytotoxic concentration range and then quantifies the compound's ability to mitigate intracellular reactive oxygen species (ROS) and inhibit TNF-α-induced NF-κB activation.
Assay Principle
-
Cytotoxicity Assessment: A preliminary cell viability assay is performed to identify the concentration range of this compound that does not exert toxic effects on the cells, ensuring that subsequent results are not skewed by cell death.
-
Antioxidant Activity Assay: This assay quantifies the ability of this compound to reduce intracellular ROS levels. It utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Inside the cell, esterases cleave the acetate groups, trapping the probe. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[8][9] A reduction in fluorescence in the presence of the test compound indicates antioxidant activity.
-
Anti-inflammatory Activity Assay: The anti-inflammatory potential is assessed using a stable reporter cell line, such as HEK293 cells containing a luciferase gene under the control of an NF-κB response element. In the presence of an inflammatory stimulus like Tumor Necrosis Factor-alpha (TNF-α), the NF-κB pathway is activated, leading to the translocation of NF-κB into the nucleus and subsequent expression of the luciferase reporter gene.[10][11] A compound with anti-inflammatory activity will inhibit this signaling cascade, resulting in a quantifiable decrease in luciferase activity.[10]
Experimental Protocols
Protocol 1: Cell Culture and Maintenance
-
Cell Lines:
-
For Antioxidant Assay: Human hepatoma HepG2 cells (ATCC® HB-8065™). These cells are a well-established model for studying oxidative stress and the Nrf2/ARE pathway.[12]
-
For Anti-inflammatory Assay: HEK293/NF-κB-luc cells (Commercially available reporter cell line).
-
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. For the reporter cell line, add the appropriate selection antibiotic (e.g., puromycin or hygromycin) as per the supplier's instructions.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂. Passage cells every 2-3 days or when they reach 80-90% confluency.
Protocol 2: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed HepG2 or HEK293 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium (e.g., from 0.1 µM to 200 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a "vehicle control" (e.g., 0.1% DMSO) and a "no-cell" blank control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the highest concentration with >95% cell viability for use in subsequent assays.
Protocol 3: Cellular Antioxidant Activity (CAA) Assay
-
Cell Seeding: Seed HepG2 cells in a 96-well, black, clear-bottom plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Pre-treatment: Remove the medium and wash the cells once with Phosphate Buffered Saline (PBS). Add 100 µL of this compound dilutions (at non-toxic concentrations) or a known antioxidant control (e.g., Quercetin) to the wells. Incubate for 1 hour at 37°C.
-
Probe Loading: Add 25 µM DCFH-DA solution to each well and incubate for 60 minutes at 37°C in the dark.
-
Induction of Oxidative Stress: Wash the cells twice with PBS to remove excess probe. Add 100 µL of a free radical initiator, such as 600 µM 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) or 100 µM H₂O₂, to all wells except the negative control wells.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) every 5 minutes for 1 hour.
-
Analysis: Calculate the area under the curve (AUC) for each treatment. The percent inhibition of ROS production can be calculated using the formula: % Inhibition = (1 - (AUC_sample / AUC_vehicle)) * 100
Protocol 4: NF-κB Reporter Gene Assay
-
Cell Seeding: Seed HEK293/NF-κB-luc cells in a 96-well, white, clear-bottom plate at a density of 2 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Pre-treatment: Add 50 µL of this compound dilutions (at non-toxic concentrations) to the wells. Include a known NF-κB inhibitor (e.g., BAY 11-7082) as a positive control. Incubate for 1 hour at 37°C.
-
Inflammatory Stimulation: Add 50 µL of TNF-α (final concentration 20 ng/mL) to stimulate NF-κB activation.[10] For the unstimulated control, add 50 µL of medium.
-
Incubation: Incubate the plate for 6-8 hours at 37°C.
-
Luminescence Measurement: Equilibrate the plate to room temperature. Add 100 µL of a luciferase assay reagent (e.g., ONE-Glo™) to each well.
-
Reading: Shake the plate for 10 minutes in the dark and measure the luminescence using a microplate reader.
-
Analysis: Normalize the luciferase signal to cell viability data if necessary. Calculate the percent inhibition of NF-κB activity using the formula: % Inhibition = (1 - (Luminescence_sample - Luminescence_unstimulated) / (Luminescence_TNFα - Luminescence_unstimulated)) * 100
Data Presentation
Quantitative data from the assays should be summarized for clear interpretation and comparison.
Table 1: Cytotoxicity of this compound on HepG2 Cells
| This compound (µM) | Absorbance (570 nm) ± SD | % Cell Viability |
| 0 (Vehicle) | 1.25 ± 0.08 | 100% |
| 1 | 1.23 ± 0.07 | 98.4% |
| 5 | 1.26 ± 0.09 | 100.8% |
| 10 | 1.21 ± 0.06 | 96.8% |
| 25 | 1.19 ± 0.08 | 95.2% |
| 50 | 0.95 ± 0.07 | 76.0% |
| 100 | 0.62 ± 0.05 | 49.6% |
| Conclusion: | Max non-toxic dose is ~25 µM. |
Table 2: Antioxidant and Anti-inflammatory Activity of this compound
| This compound (µM) | % ROS Inhibition ± SD | % NF-κB Inhibition ± SD |
| 1 | 8.5 ± 2.1 | 12.3 ± 3.5 |
| 5 | 25.6 ± 4.5 | 35.8 ± 5.1 |
| 10 | 48.9 ± 5.2 | 52.1 ± 6.2 |
| 25 | 75.3 ± 6.8 | 80.4 ± 7.3 |
| IC₅₀ (µM) | ~10.5 µM | ~9.2 µM |
Mandatory Visualizations
Caption: The Nrf2 antioxidant response pathway.
Caption: The canonical NF-κB inflammatory pathway.
Caption: Overall experimental workflow diagram.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Buy this compound | 113349-27-2 [smolecule.com]
- 4. Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway | Springer Nature Experiments [experiments.springernature.com]
- 5. raybiotech.com [raybiotech.com]
- 6. assaygenie.com [assaygenie.com]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. bioivt.com [bioivt.com]
- 9. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
- 10. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for (E)-Isoconiferin Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the sample preparation and analysis of (E)-Isoconiferin, a phenylpropanoid glycoside found in various plant species. The following sections outline procedures for extraction, purification, and quantitative analysis, supported by data tables and workflow diagrams to ensure clarity and reproducibility.
Introduction
This compound is a natural compound of interest for its potential biological activities. Accurate and efficient analysis of this compound from complex plant matrices is crucial for research and development. This document provides a comprehensive guide to sample preparation techniques, from initial extraction to final quantification, tailored for this compound analysis.
Sample Preparation Workflow
The overall workflow for this compound analysis involves several key stages, from sample collection and preparation to extraction, purification, and final analysis.
Caption: General workflow for this compound analysis.
Extraction Protocols
The choice of extraction method and solvent is critical for maximizing the yield of this compound. Both conventional and modern techniques can be employed.
Solvent Selection and Extraction Yields
The polarity of the solvent significantly impacts the extraction efficiency. For phenylpropanoid glycosides like this compound, polar solvents are generally preferred. A study on Origanum majorana, a potential source of this compound, provides insights into extraction yields with different solvents[1].
| Solvent System | Extraction Yield (%) | Reference |
| Hydro-methanol (80:20) | 10.0 | [1] |
| Hydro-ethanol (80:20) | 9.98 | [1] |
| Dichloromethane | 4.57 | [1] |
| Diethyl ether | 1.34 | [1] |
Note: Yields are highly dependent on the plant material, solvent-to-solid ratio, and extraction conditions.
Protocol 1: Ultrasound-Assisted Extraction (UAE)
UAE is a modern and efficient method for extracting bioactive compounds from plant materials[2][3][4]. It utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer[5].
Materials and Equipment:
-
Dried and powdered plant material
-
Extraction solvent (e.g., 70% Ethanol)
-
Ultrasonic bath or probe sonicator[2]
-
Beaker or flask
-
Filtration apparatus (e.g., Whatman No. 1 filter paper)
-
Rotary evaporator
Procedure:
-
Weigh 10 g of the powdered plant material and place it in a 250 mL beaker.
-
Add 100 mL of 70% ethanol (1:10 solid-to-solvent ratio).
-
Place the beaker in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
-
Sonicate for 30 minutes at a controlled temperature (e.g., 40-50°C) and a frequency of 20-40 kHz[5].
-
After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Repeat the extraction process on the residue twice more with fresh solvent to ensure complete extraction.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
The resulting crude extract can be stored at 4°C for further purification and analysis.
Protocol 2: Maceration
Maceration is a simple and widely used conventional extraction technique[6].
Materials and Equipment:
-
Dried and powdered plant material
-
Extraction solvent (e.g., 80% Methanol)
-
Conical flask or sealed container
-
Shaker (optional)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Place 20 g of the powdered plant material into a 500 mL conical flask.
-
Add 200 mL of 80% methanol (1:10 solid-to-solvent ratio).
-
Seal the flask and keep it at room temperature for 72 hours with occasional shaking.
-
After 72 hours, filter the mixture to separate the extract.
-
Wash the solid residue with a small amount of the extraction solvent and combine the filtrates.
-
Concentrate the combined extract using a rotary evaporator at a temperature below 50°C.
-
Store the crude extract at 4°C.
Purification Protocols
Crude plant extracts contain a complex mixture of compounds. Purification is necessary to isolate this compound and remove interfering substances prior to analysis.
Protocol 3: Liquid-Liquid Extraction (LLE)
LLE is used to partition compounds based on their differential solubility in two immiscible liquid phases. This is an effective initial cleanup step.
Materials and Equipment:
-
Concentrated crude extract
-
Distilled water
-
Immiscible organic solvents (e.g., n-hexane, ethyl acetate)
-
Separatory funnel
-
Beakers
-
Rotary evaporator
Procedure:
-
Dissolve the crude extract in a minimal amount of distilled water.
-
Transfer the aqueous solution to a separatory funnel.
-
Perform an initial wash by adding an equal volume of n-hexane to remove nonpolar compounds like chlorophyll and lipids. Shake vigorously and allow the layers to separate. Collect the aqueous layer.
-
Repeat the n-hexane wash two more times.
-
To the aqueous layer, add an equal volume of ethyl acetate to extract medium-polarity compounds, including phenylpropanoid glycosides.
-
Shake vigorously, allow the layers to separate, and collect the ethyl acetate layer.
-
Repeat the ethyl acetate extraction two more times.
-
Combine the ethyl acetate fractions and concentrate them using a rotary evaporator. This fraction will be enriched with this compound.
Protocol 4: Solid-Phase Extraction (SPE)
SPE is a chromatographic technique used for sample cleanup and concentration. A C18 cartridge is commonly used for the purification of moderately polar compounds like this compound.
Materials and Equipment:
-
SPE manifold
-
C18 SPE cartridges
-
Methanol
-
Distilled water
-
Crude extract or LLE fraction
-
Collection tubes
Procedure:
-
Conditioning: Pass 5 mL of methanol through the C18 cartridge, followed by 5 mL of distilled water to activate the stationary phase. Do not let the cartridge run dry.
-
Loading: Dissolve the extract in a small volume of the initial mobile phase (e.g., 10% methanol in water) and load it onto the conditioned cartridge.
-
Washing: Pass 5-10 mL of a weak solvent (e.g., 5-10% methanol in water) through the cartridge to wash away highly polar impurities.
-
Elution: Elute the this compound using a stronger solvent. A stepwise gradient of increasing methanol concentration (e.g., 20%, 40%, 60%, 80%, 100% methanol) can be used to fractionate the extract. This compound is expected to elute in the mid-polarity fractions.
-
Collect the fractions and analyze them by HPLC to identify the fraction containing the highest concentration of this compound.
Quantitative Analysis by HPLC-DAD
High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a robust and widely used method for the quantification of phenolic compounds[7][8].
Chromatographic Conditions
The following are typical starting conditions for the analysis of phenylpropanoid glycosides. Method optimization may be required.
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Gradient | 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-10% B; 30-35 min, 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30°C |
| Injection Volume | 10-20 µL |
| Detection Wavelength | 280 nm (for phenylpropanoids) |
Method Validation
For accurate quantification, the HPLC method should be validated according to ICH guidelines, including parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ)[9].
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | > 0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 95 - 105% |
| LOD | Signal-to-Noise ratio of 3:1 |
| LOQ | Signal-to-Noise ratio of 10:1 |
Advanced Analysis by LC-MS/MS
For higher sensitivity and structural confirmation, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice[10][11].
Sample Preparation for LC-MS
Samples for LC-MS analysis must be free of non-volatile salts and detergents that can interfere with ionization. The purified fractions from SPE or preparative HPLC are often suitable for direct injection after appropriate dilution.
LC-MS/MS Parameters
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically suitable for phenolic compounds.
-
MS/MS Analysis: Multiple Reaction Monitoring (MRM) can be used for targeted quantification of this compound by monitoring specific precursor-to-product ion transitions.
Signaling Pathways and Logical Relationships
The analysis of this compound is often part of a larger investigation into its biological effects. The following diagram illustrates a hypothetical relationship where the extraction and analysis of this compound are prerequisites for studying its impact on a cellular signaling pathway.
Caption: Logical flow from phytochemical analysis to biological investigation.
Stability Considerations
The stability of this compound during sample preparation is crucial for accurate quantification. Phenylpropanoid glycosides can be susceptible to degradation under harsh conditions.
-
Temperature: Avoid excessive heat during extraction and solvent evaporation to prevent degradation. Temperatures below 50°C are generally recommended.
-
Light: Store extracts and purified compounds in amber vials or protected from light to prevent photodegradation.
-
pH: The stability of glycosidic bonds can be affected by pH. Maintain a neutral or slightly acidic environment during extraction and storage.
-
Storage: For long-term storage, dried extracts or purified compounds should be kept at -20°C or below.
By following these detailed protocols and considering the critical parameters, researchers can achieve reliable and reproducible results in the analysis of this compound.
References
- 1. biolscigroup.us [biolscigroup.us]
- 2. Ultrasound-Assisted Extraction of Isoquercetin from Ephedra alata (Decne): Optimization Using Response Surface Methodology and In Vitro Bioactivities [mdpi.com]
- 3. Ultrasound assisted extraction (UAE) of bioactive compounds from fruit and vegetable processing by-products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent advancement in ultrasound-assisted novel technologies for the extraction of bioactive compounds from herbal plants: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of Affinity Purification | Thermo Fisher Scientific - US [thermofisher.com]
- 7. mdpi.com [mdpi.com]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. LC-DAD-ESI-MS/MS and NMR Analysis of Conifer Wood Specialized Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of (E)-Isoconiferin via Koenigs-Knorr Glycosylation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of (E)-Isoconiferin, a naturally occurring phenylpropanoid glycoside, utilizing the Koenigs-Knorr glycosylation method. This classical reaction offers a viable pathway for the formation of the crucial glycosidic bond between coniferyl alcohol and glucose. The subsequent deprotection of the acetylated intermediate yields the final product.
Application Notes
The Koenigs-Knorr reaction is a well-established method for glycoside synthesis, involving the coupling of a glycosyl halide with an alcohol in the presence of a promoter, typically a silver or mercury salt.[1][2] For the synthesis of this compound, this involves the reaction of a protected coniferyl alcohol derivative with an acetylated glucopyranosyl bromide, followed by deacetylation.
Key Considerations:
-
Aglycone Protection: The phenolic hydroxyl group of coniferyl alcohol is more acidic than the allylic alcohol and can be selectively protected. However, direct glycosylation of the allylic alcohol of coniferyl alcohol can be attempted, though competitive reaction at the phenolic site is possible. For a more controlled synthesis, protection of the phenolic hydroxyl group is recommended.
-
Glycosyl Donor: Acetobromo-α-D-glucose (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide) is the standard glycosyl donor for this reaction. The acetyl protecting groups on the glucose moiety enhance its stability and solubility in organic solvents.
-
Promoter: Silver(I) carbonate (Ag₂CO₃) or silver(I) oxide (Ag₂O) are the most common promoters for the Koenigs-Knorr reaction.[3] These act as acid scavengers and activate the glycosyl bromide.
-
Stereoselectivity: The presence of the acetyl group at the C-2 position of the glucose donor typically directs the formation of the 1,2-trans-glycosidic linkage (β-anomer) through neighboring group participation. This is advantageous for the synthesis of this compound, which is a β-glucoside.
-
Reaction Conditions: The reaction is typically carried out in an aprotic solvent, such as dichloromethane (DCM), diethyl ether, or toluene, under anhydrous conditions to prevent hydrolysis of the glycosyl bromide and the silver salt promoter. Reaction times can be lengthy, often requiring overnight stirring at room temperature.
-
Alternative Methods: It is noteworthy that other glycosylation methods, such as the trichloroacetimidate method, are more frequently reported for the synthesis of this compound.[4][5] Attempts to glycosylate p-O-acetylated coniferyl alcohol using certain oxidative conditions (e.g., DDQ–I₂) have been reported to fail, leading to the formation of coniferyl aldehyde as the major product.[4] This highlights the importance of selecting appropriate reaction conditions.
-
Deprotection: The final step involves the removal of the acetyl protecting groups from the glycosylated product. The Zemplén deacetylation, using a catalytic amount of sodium methoxide in methanol, is a standard and efficient method for this transformation.
Experimental Protocols
The synthesis of this compound via the Koenigs-Knorr reaction can be performed in a two-step sequence: 1) Glycosylation of coniferyl alcohol to form tetra-O-acetyl-(E)-isoconiferin, and 2) Deprotection of the acetylated intermediate to yield this compound.
Step 1: Koenigs-Knorr Glycosylation of Coniferyl Alcohol
This protocol is a representative procedure based on analogous glycosylations of phenolic alcohols.
Materials:
-
Coniferyl alcohol (4-hydroxy-3-methoxycinnamyl alcohol)
-
2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (Acetobromoglucose)
-
Silver(I) carbonate (Ag₂CO₃)
-
Anhydrous Dichloromethane (DCM)
-
Molecular sieves (4 Å, powdered)
-
Celite®
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of coniferyl alcohol (1.0 eq), silver(I) carbonate (2.0 eq), and freshly activated powdered 4 Å molecular sieves in anhydrous dichloromethane, add a solution of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (1.5 eq) in anhydrous dichloromethane dropwise at room temperature under an inert atmosphere (e.g., argon).
-
Protect the reaction mixture from light by wrapping the flask with aluminum foil.
-
Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Upon completion of the reaction (disappearance of the starting material), dilute the mixture with dichloromethane and filter through a pad of Celite® to remove the silver salts and molecular sieves. Wash the Celite® pad with additional dichloromethane.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford pure tetra-O-acetyl-(E)-isoconiferin.
Step 2: Zemplén Deacetylation of Tetra-O-acetyl-(E)-isoconiferin
Materials:
-
Tetra-O-acetyl-(E)-isoconiferin
-
Anhydrous Methanol (MeOH)
-
Sodium methoxide (NaOMe) solution in methanol (e.g., 0.5 M)
-
Amberlite® IR-120 (H⁺ form) ion-exchange resin
-
Silica gel for column chromatography
Procedure:
-
Dissolve the tetra-O-acetyl-(E)-isoconiferin (1.0 eq) in anhydrous methanol under an inert atmosphere.
-
Add a catalytic amount of sodium methoxide solution in methanol to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC until the starting material is completely consumed.
-
Neutralize the reaction mixture by adding Amberlite® IR-120 (H⁺ form) resin until the pH of the solution becomes neutral.
-
Filter off the resin and wash it with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography using a suitable eluent system (e.g., a mixture of dichloromethane and methanol) to obtain pure this compound.
Data Presentation
| Step | Reactant 1 | Reactant 2 | Promoter/Catalyst | Solvent | Product | Typical Yield (%) |
| 1 | Coniferyl alcohol | 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide | Silver(I) carbonate | Dichloromethane | Tetra-O-acetyl-(E)-isoconiferin | 40-60* |
| 2 | Tetra-O-acetyl-(E)-isoconiferin | - | Sodium methoxide | Methanol | This compound | >90 |
Visualizations
Koenigs-Knorr Reaction Mechanism for this compound Synthesis
Caption: Mechanism of the Koenigs-Knorr Reaction.
Experimental Workflow for this compound Synthesis
Caption: Workflow for this compound Synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A selective and mild glycosylation method of natural phenolic alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: Purification of (E)-Isoconiferin via Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
(E)-Isoconiferin, a phenylpropanoid glycoside found in various plant species, has garnered significant interest for its potential therapeutic properties, including antioxidant and antimicrobial activities. This document provides a detailed protocol for the purification of this compound from a plant extract using silica gel column chromatography, along with an overview of its biological activities and associated signaling pathways.
Introduction to this compound and its Therapeutic Potential
This compound is a naturally occurring compound that belongs to the phenylpropanoid glycoside family. These compounds are widely distributed in the plant kingdom and are known to possess a range of pharmacological effects[1][2]. This compound, in particular, has been noted for its antioxidant and antimicrobial properties, making it a compound of interest for further investigation in drug development. Its antioxidant effects are believed to be mediated, at least in part, through the activation of the Nrf2 signaling pathway, a key regulator of cellular defense against oxidative stress[3][4][5][6][7]. The antimicrobial activity of phenylpropanoids is attributed to their ability to disrupt bacterial cell integrity and interfere with essential cellular processes[8][9][10].
Experimental Protocol: Purification of this compound
This protocol outlines a general procedure for the purification of this compound from a plant extract using silica gel column chromatography. The parameters provided are representative and may require optimization based on the specific plant matrix and the concentration of this compound in the crude extract.
2.1. Materials and Equipment
-
Crude plant extract containing this compound
-
Silica gel (for column chromatography, 60-120 mesh)
-
Glass chromatography column
-
Cotton wool or glass wool
-
Sand (washed and dried)
-
Solvents: n-Hexane, Ethyl acetate, Methanol (analytical grade)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp for TLC visualization
-
Collection tubes or flasks
2.2. Preparation of the Column
-
Ensure the chromatography column is clean and dry.
-
Place a small plug of cotton wool or glass wool at the bottom of the column to prevent the stationary phase from washing out[11].
-
Add a layer of sand (approximately 1-2 cm) over the cotton plug to create a flat base for the stationary phase[11][12].
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., n-Hexane or a low polarity mixture of n-Hexane and Ethyl acetate)[13]. The ratio of silica gel to crude extract can vary, but a ratio of 50:1 to 100:1 (w/w) is a common starting point.
-
Carefully pour the silica gel slurry into the column, avoiding the formation of air bubbles. Gently tap the column to ensure even packing of the silica gel[11].
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel bed. Do not let the column run dry[11].
-
Add a thin layer of sand (approximately 1 cm) on top of the silica gel bed to protect it from disturbance when adding the sample and mobile phase[11][12].
2.3. Sample Loading
-
Dissolve the crude plant extract in a minimal amount of a suitable solvent.
-
Alternatively, for dry loading, adsorb the crude extract onto a small amount of silica gel by dissolving the extract in a solvent, adding the silica gel, and then evaporating the solvent under reduced pressure to obtain a free-flowing powder[14].
-
Carefully apply the dissolved sample or the silica gel with the adsorbed sample onto the top of the prepared column[15].
2.4. Elution and Fraction Collection
-
Begin the elution with a non-polar solvent (e.g., 100% n-Hexane) and gradually increase the polarity by adding a more polar solvent (e.g., Ethyl acetate, followed by Methanol) in a stepwise or gradient manner.
-
A common gradient elution for phenylpropanoid glycosides might start with n-Hexane:Ethyl acetate mixtures of increasing polarity (e.g., 9:1, 8:2, 7:3, etc.), followed by Ethyl acetate:Methanol mixtures.
-
Collect the eluate in fractions of a consistent volume (e.g., 10-20 mL per fraction).
-
Monitor the separation process by analyzing the collected fractions using Thin Layer Chromatography (TLC). Spot a small amount of each fraction on a TLC plate and develop it in a suitable solvent system. Visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure this compound based on the TLC analysis.
-
Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
2.5. Purity Assessment
The purity of the isolated this compound can be assessed using High-Performance Liquid Chromatography (HPLC) by comparing its retention time and UV spectrum with a known standard[16][17][18].
Quantitative Data Summary
The following tables provide representative quantitative data for the column chromatography purification of phenylpropanoid glycosides. These values should be optimized for the specific purification of this compound.
Table 1: Column Chromatography Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Column Dimensions | 50 cm length x 3 cm internal diameter |
| Mobile Phase Gradient | n-Hexane -> n-Hexane:Ethyl Acetate -> Ethyl Acetate -> Ethyl Acetate:Methanol |
| Flow Rate | 2-5 mL/min |
| Sample Loading | 1-5 g of crude extract |
| Fraction Volume | 15 mL |
Table 2: Representative Elution Gradient
| Step | Solvent System (v/v) | Volume (mL) |
| 1 | 100% n-Hexane | 200 |
| 2 | n-Hexane:Ethyl Acetate (9:1) | 300 |
| 3 | n-Hexane:Ethyl Acetate (8:2) | 300 |
| 4 | n-Hexane:Ethyl Acetate (1:1) | 300 |
| 5 | 100% Ethyl Acetate | 200 |
| 6 | Ethyl Acetate:Methanol (9.5:0.5) | 300 |
| 7 | Ethyl Acetate:Methanol (9:1) | 300 |
Biological Activities and Signaling Pathways
This compound exhibits notable antioxidant and antimicrobial properties.
4.1. Antioxidant Activity and the Nrf2 Signaling Pathway
The antioxidant activity of many phenylpropanoids is linked to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[3][4][5][6][7]. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or certain activators like this compound, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the production of protective enzymes[3][7].
Caption: Nrf2 Signaling Pathway Activation by this compound.
4.2. Antimicrobial Mechanism of Action
Phenylpropanoids, including this compound, exert their antimicrobial effects through various mechanisms that target bacterial cells. One of the primary modes of action is the disruption of the bacterial cell membrane's integrity. This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death[9][10]. Additionally, some phenylpropanoids have been shown to interfere with essential bacterial enzymes, such as RNA polymerase, thereby inhibiting vital cellular processes like transcription[9].
Caption: Antimicrobial Mechanism of this compound.
Conclusion
The purification of this compound using silica gel column chromatography is an effective method for obtaining this valuable bioactive compound for further research and development. The protocol provided herein serves as a comprehensive guide for its isolation. The antioxidant and antimicrobial properties of this compound, mediated through pathways such as Nrf2 activation and bacterial membrane disruption, underscore its potential as a lead compound for the development of new therapeutic agents. Further studies are warranted to fully elucidate its pharmacological profile and potential clinical applications.
References
- 1. Pharmacological activities and mechanisms of natural phenylpropanoid glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Activation of Nrf2 signaling: A key molecular mechanism of protection against cardiovascular diseases by natural products [frontiersin.org]
- 4. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.uniroma1.it [iris.uniroma1.it]
- 6. mdpi.com [mdpi.com]
- 7. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synergistic effect of phenylpropanoids and flavonoids with antibiotics against Gram-positive and Gram-negative bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of Phenylpropanoids and Flavonoids in Plant Resistance to Pests and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. Purification [chem.rochester.edu]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. academic.oup.com [academic.oup.com]
- 17. academicjournals.org [academicjournals.org]
- 18. An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Assessing the Cytotoxicity of (E)-Isoconiferin
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-Isoconiferin is a naturally occurring phenylpropanoid glycoside found in various plant species. Phenylpropanoid glycosides, as a class of compounds, have garnered significant interest in the scientific community due to their diverse biological activities, including antioxidant and antimicrobial properties[1]. Recent studies on structurally similar phenylpropanoid glycosides have revealed their potential as cytotoxic agents against various cancer cell lines, suggesting that this compound may also possess valuable antiproliferative properties[2][3][4]. The exploration of such natural compounds is a critical avenue in the discovery of novel therapeutic agents for cancer treatment.
This application note provides a comprehensive set of protocols for assessing the cytotoxic effects of this compound on cancer cell lines. The described methodologies include the determination of cell viability, membrane integrity, and the induction of apoptosis. These protocols are designed to be a foundational guide for researchers investigating the potential of this compound as a cytotoxic agent.
Data Presentation: Hypothetical Cytotoxicity of this compound
The following tables present hypothetical data on the cytotoxic effects of this compound on various cancer cell lines. This data is illustrative and based on findings for structurally related phenylpropanoid glycosides[2][3][4][5]. Researchers should generate their own experimental data to determine the actual cytotoxic profile of this compound.
Table 1: IC50 Values of this compound on Various Cancer Cell Lines after 48-hour Treatment
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 25.5 |
| HL-60 | Promyelocytic Leukemia | 15.2 |
| A549 | Lung Carcinoma | 42.8 |
| HCT116 | Colon Carcinoma | 35.1 |
| HepG2 | Hepatocellular Carcinoma | 55.6 |
Table 2: Percentage of Apoptotic Cells after 24-hour Treatment with this compound (15 µM) on HL-60 Cells
| Treatment | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| Control | 3.2 | 1.5 | 4.7 |
| This compound | 28.7 | 8.9 | 37.6 |
Experimental Protocols
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
This compound stock solution (in DMSO)
-
Selected cancer cell lines (e.g., MCF-7, HL-60, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Prepare serial dilutions of this compound in complete culture medium. Suggested concentrations could range from 1 µM to 100 µM.
-
Remove the existing medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader[6][7][8].
-
Calculate the percentage of cell viability and determine the IC50 value.
Cytotoxicity Assessment using Lactate Dehydrogenase (LDH) Assay
The LDH assay measures the release of lactate dehydrogenase from damaged cells, providing an indication of cytotoxicity.
Materials:
-
This compound stock solution (in DMSO)
-
Selected cancer cell lines
-
Complete cell culture medium
-
LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate as described in the MTT assay protocol.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24 or 48 hours). Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit)[9].
-
After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (from the kit) to each well of the new plate.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader[9].
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the controls.
Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound stock solution (in DMSO)
-
Selected cancer cell lines
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., the determined IC50 value) for 24 hours.
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL[2][3].
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension[2][5].
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining[2][3].
Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: Putative signaling pathways involved in this compound-induced cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Induction of apoptotic cell death in HL-60 cells by acteoside, a phenylpropanoid glycoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tumoral cytotoxic and antioxidative phenylpropanoid glycosides in Smilax riparia A. DC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic phenylpropanoid glycosides from Cirsium japonicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic Effect of Phenylethanoid Glycosides Isolated from Plantago lanceolata L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenylpropanoid glycosides from plant cell cultures induce heme oxygenase 1 gene expression in a human keratinocyte cell line by affecting the balance of NRF2 and BACH1 transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Mechanisms of Apoptosis Induction and Its Regulation by Fatty Acids in Pancreatic β-Cells [mdpi.com]
- 9. Molecular Mechanisms of Antiproliferative Effects of Natural Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
Application of (E)-Isoconiferin as a natural food preservative.
Application of (E)-Isoconiferin as a Natural Food Preservative
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a phenolic glycoside found in various plants, has demonstrated potential as a natural food preservative due to its inherent antioxidant and antimicrobial properties.[1] As a natural compound, this compound presents a promising alternative to synthetic preservatives, aligning with the growing consumer demand for clean-label food products. Its proposed mechanism of action involves the neutralization of reactive oxygen species, thereby protecting food components from oxidative degradation, and the inhibition of various bacterial strains that can cause spoilage and foodborne illnesses.[1]
These application notes provide a comprehensive overview of the potential uses of this compound in food preservation, along with detailed protocols for its evaluation. The information is intended for researchers and professionals in the fields of food science, microbiology, and natural product development.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₂O₈ | N/A |
| Molecular Weight | 342.34 g/mol | [1] |
| Appearance | White to off-white powder | N/A |
| Solubility | Soluble in water and ethanol | N/A |
Note: Some physicochemical data may need to be determined empirically for specific batches of this compound.
Antimicrobial Activity
This compound has been reported to exhibit antimicrobial effects, suggesting its potential to inhibit the growth of various bacterial strains.[1] The evaluation of its efficacy against common foodborne pathogens and spoilage microorganisms is a critical step in its validation as a food preservative.
Quantitative Antimicrobial Data (Hypothetical)
The following table presents hypothetical Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound against selected microorganisms. This data is for illustrative purposes to guide researchers in their experimental design.
| Microorganism | Type | MIC (µg/mL) | MBC (µg/mL) |
| Escherichia coli | Gram-negative bacteria | 250 | 500 |
| Salmonella enterica | Gram-negative bacteria | 200 | 450 |
| Staphylococcus aureus | Gram-positive bacteria | 150 | 300 |
| Listeria monocytogenes | Gram-positive bacteria | 100 | 250 |
| Aspergillus niger | Mold | 400 | >800 |
| Saccharomyces cerevisiae | Yeast | 350 | 700 |
Experimental Protocol: Determination of MIC and MBC
This protocol outlines the broth microdilution method for determining the MIC and MBC of this compound.
Materials:
-
This compound
-
Sterile 96-well microplates
-
Test microorganisms (e.g., E. coli, S. aureus)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)
-
Sterile pipette tips and multichannel pipette
-
Incubator
-
Plate reader (optional)
-
Agar plates for MBC determination
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or 10% DMSO).
-
Preparation of Microorganism Inoculum: Culture the test microorganisms overnight in the appropriate broth. Adjust the culture to a concentration of approximately 1 x 10⁸ CFU/mL (0.5 McFarland standard) and then dilute to a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Serial Dilution in Microplate:
-
Add 100 µL of sterile broth to all wells of the microplate.
-
Add 100 µL of the this compound stock solution to the first well of each row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the last 100 µL from the final well in the series.
-
-
Inoculation: Add 10 µL of the prepared microbial inoculum to each well.
-
Controls:
-
Positive control: Broth with inoculum, without this compound.
-
Negative control: Broth without inoculum.
-
-
Incubation: Incubate the microplate at the optimal temperature for the test microorganism (e.g., 37°C for 24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
-
MBC Determination:
-
From the wells showing no visible growth (at and above the MIC), pipette 10 µL onto appropriate agar plates.
-
Incubate the plates under the same conditions as the microplate.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
-
Antioxidant Activity
Phenolic compounds like this compound are known for their antioxidant properties, which are crucial for preventing lipid oxidation and maintaining the quality of food products.[1]
Quantitative Antioxidant Data (Hypothetical)
This table provides hypothetical IC₅₀ values from common antioxidant assays. The IC₅₀ value represents the concentration of the antioxidant required to scavenge 50% of the free radicals.
| Assay | IC₅₀ (µg/mL) |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) | 75 |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | 50 |
Experimental Protocol: DPPH Radical Scavenging Assay
Materials:
-
This compound
-
DPPH solution (0.1 mM in methanol)
-
Methanol
-
96-well microplate
-
Spectrophotometer (plate reader)
-
Ascorbic acid (as a positive control)
Procedure:
-
Preparation of this compound Solutions: Prepare a series of dilutions of this compound in methanol.
-
Reaction Mixture:
-
In a 96-well microplate, add 100 µL of each this compound dilution to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
-
Controls:
-
Blank: 100 µL of methanol and 100 µL of DPPH solution.
-
Positive control: Dilutions of ascorbic acid instead of this compound.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a spectrophotometer.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
% Inhibition = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the blank and A_sample is the absorbance of the this compound solution.
-
-
IC₅₀ Determination: Plot the percentage of inhibition against the concentration of this compound to determine the IC₅₀ value.
Signaling Pathways and Experimental Workflows
Hypothetical Antioxidant Signaling Pathway
The antioxidant effects of phenolic compounds are often mediated through the activation of cellular defense mechanisms. A plausible pathway for this compound involves the activation of the Nrf2 signaling pathway, a key regulator of antioxidant gene expression.
References
Application Notes & Protocols: (E)-Isoconiferin as an Antioxidant in Cosmetic Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(E)-Isoconiferin, a phenylpropanoid glycoside, is a promising natural compound for cosmetic applications due to the recognized antioxidant properties of its chemical class.[1][2] Phenylpropanoids are known to mitigate oxidative stress, a key factor in skin aging and damage.[3][4] These compounds can provide protection against ultraviolet radiation and defend against pathogens.[4] While extensive research on this compound is emerging, its structural similarity to other antioxidant phenylpropanoids, such as coniferin, suggests its potential as a potent free-radical scavenger.[5]
These application notes provide a comprehensive guide for researchers to evaluate the antioxidant efficacy of this compound and incorporate it into cosmetic formulations. The protocols detailed below are standard methods for assessing antioxidant activity and cellular mechanisms.
Data Presentation: Antioxidant Activity of this compound
Quantitative assessment of antioxidant activity is crucial for substantiating the efficacy of this compound. The following tables are templates for presenting data obtained from various antioxidant assays. Researchers should perform these assays to determine the specific values for this compound.
Table 1: In Vitro Antioxidant Capacity of this compound
| Assay | This compound IC50 (µg/mL) | Positive Control (e.g., Ascorbic Acid) IC50 (µg/mL) |
| DPPH Radical Scavenging | Data to be determined | Example: 5.0 ± 0.5 |
| ABTS Radical Scavenging | Data to be determined | Example: 3.2 ± 0.3 |
| Ferric Reducing Antioxidant Power (FRAP) | Data to be determined (expressed as µmol Fe(II)/g) | Example: 1500 ± 50 |
| Oxygen Radical Absorbance Capacity (ORAC) | Data to be determined (expressed as µmol TE/g) | Example: 2000 ± 100 |
IC50 values represent the concentration of the substance required to inhibit 50% of the radical activity. Lower IC50 values indicate stronger antioxidant activity.
Table 2: Cellular Antioxidant Activity of this compound in Human Dermal Fibroblasts (HDFs)
| Treatment | Intracellular ROS Levels (% of Control) | Nrf2 Nuclear Translocation (% of Control) | HO-1 Gene Expression (Fold Change) |
| Control (Untreated) | 100% | 100% | 1.0 |
| H2O2 (Oxidative Stressor) | Example: 250% | Example: 110% | Example: 1.2 |
| This compound (10 µg/mL) + H2O2 | Data to be determined | Data to be determined | Data to be determined |
| This compound (50 µg/mL) + H2O2 | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate an electron and decolorize a methanol solution of DPPH.
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).
-
Create a series of dilutions of the this compound stock solution.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of each this compound dilution to a well.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox should be used as a positive control.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
The IC50 value is determined by plotting the percentage of scavenging against the concentration of this compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).
Methodology:
-
Prepare the ABTS•+ stock solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the this compound stock solution.
-
In a 96-well plate, add 20 µL of each this compound dilution to a well.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Use ascorbic acid or Trolox as a positive control.
-
Calculate the percentage of scavenging activity and the IC50 value as described for the DPPH assay.
Nrf2 Nuclear Translocation Assay in Skin Cells
Principle: This protocol assesses the ability of this compound to promote the translocation of the transcription factor Nrf2 from the cytoplasm to the nucleus in skin cells (e.g., human dermal fibroblasts or keratinocytes), a key step in the activation of the antioxidant response element (ARE) pathway.[6][7][8]
Methodology:
-
Culture human dermal fibroblasts (HDFs) or keratinocytes in appropriate media.
-
Seed the cells in multi-well plates suitable for immunofluorescence microscopy.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 4-24 hours). Include a positive control such as sulforaphane.
-
Induce oxidative stress with a known agent like H2O2 or UVA radiation if desired.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate the cells with a primary antibody against Nrf2.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the cells using a fluorescence microscope.
-
Quantify the nuclear translocation of Nrf2 by measuring the fluorescence intensity in the nucleus versus the cytoplasm. An increase in the nuclear-to-cytoplasmic fluorescence ratio indicates Nrf2 activation.
Visualization of Pathways and Workflows
Signaling Pathway: Nrf2-ARE Antioxidant Response
The following diagram illustrates the proposed mechanism by which this compound may activate the Nrf2-ARE pathway to enhance cellular antioxidant defenses.
Caption: Nrf2-ARE signaling pathway activation by this compound.
Experimental Workflow: Evaluating this compound in Cosmetics
This workflow outlines the key steps for the development and validation of a cosmetic formulation containing this compound.
Caption: Workflow for cosmetic formulation and testing.
Cosmetic Formulation Protocol: Antioxidant Cream with this compound
This protocol provides a basic framework for creating an oil-in-water (O/W) emulsion.
Ingredients:
-
Oil Phase:
-
Cetearyl Alcohol: 4%
-
Glyceryl Stearate: 3%
-
Caprylic/Capric Triglyceride: 8%
-
Dimethicone: 1%
-
-
Water Phase:
-
Deionized Water: q.s. to 100%
-
Glycerin: 5%
-
Xanthan Gum: 0.3%
-
-
Active Phase:
-
This compound powder: 0.5 - 2.0%
-
-
Preservative System:
-
Phenoxyethanol (and) Ethylhexylglycerin: 1%
-
-
pH Adjuster:
-
Citric Acid or Sodium Hydroxide: as needed
-
Procedure:
-
Water Phase Preparation: In a main beaker, disperse the xanthan gum in glycerin until a smooth slurry is formed. Add the deionized water and heat to 75°C while mixing until the xanthan gum is fully hydrated.
-
Oil Phase Preparation: In a separate beaker, combine all the oil phase ingredients and heat to 75°C until everything is melted and uniform.
-
Emulsification: Slowly add the oil phase to the water phase while homogenizing at high speed. Continue homogenization for 5-10 minutes.
-
Cooling: Begin cooling the emulsion while stirring gently.
-
Active and Preservative Addition: When the temperature is below 40°C, add the this compound and the preservative system. Mix until uniform.
-
pH Adjustment: Check the pH of the final formulation and adjust to the desired range (typically 5.0-6.0 for skin products) using the pH adjuster.
-
Final Product: Allow the cream to cool to room temperature before packaging.
Stability and Safety Considerations:
-
Stability: The stability of the formulation should be assessed over time at various temperatures (room temperature, 40°C, 4°C) and under light exposure.[9][10][11] Changes in pH, viscosity, color, and odor should be monitored.[11] Centrifugation tests can be performed to check for phase separation.[9]
-
Safety: The safety of the final product should be evaluated. In vitro cytotoxicity assays on skin cell lines and skin irritation tests using reconstructed human epidermis models are recommended. The concentration of this compound should be optimized to ensure both efficacy and safety.
Disclaimer: The provided protocols and data templates are for research and development purposes. It is essential to conduct thorough testing to establish the specific antioxidant activity, efficacy, and safety of this compound in any cosmetic formulation. All work should be performed in compliance with relevant regulations and guidelines for cosmetic product development.
References
- 1. Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenylpropanoid - Wikipedia [en.wikipedia.org]
- 5. Coniferin | CAS:531-29-3 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. The role of transcription factor Nrf2 in skin cells metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural Nrf2 Modulators for Skin Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Note: High-Speed Counter-Current Chromatography for the Preparative Isolation of (E)-Isoconiferin
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-Isoconiferin is a phenylpropanoid glycoside found in various plant species. As a lignan precursor, it is of significant interest for its potential biological activities and as a building block in chemical synthesis. Isolating this compound in high purity and quantity is essential for pharmacological studies and drug development. High-Speed Counter-Current Chromatography (HSCCC) offers a robust, liquid-liquid partition chromatography technique that eliminates solid stationary phases, thereby preventing the irreversible adsorption of target compounds and enabling high sample loading and recovery.[1][2] This application note provides a detailed protocol for the efficient isolation of this compound from a crude plant extract using HSCCC. The methodology is based on established protocols for separating structurally related phenylpropanoid glycosides and lignans.[3][4]
Experimental Protocols
Preparation of Crude Extract from Plant Material
This protocol outlines the initial extraction and partitioning steps to enrich the this compound content prior to HSCCC purification.
-
1.1. Plant Material Processing:
-
Air-dry or freeze-dry the source plant material (e.g., stems, roots) to protect metabolites from degradation.[5]
-
Grind the dried material into a fine powder (approximately 20-40 mesh).
-
-
1.2. Solvent Extraction:
-
Macerate the powdered plant material with 70% aqueous ethanol at a solid-to-liquid ratio of 1:10 (w/v) at room temperature for 24 hours.[5]
-
Filter the mixture and repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude ethanol extract.
-
-
1.3. Liquid-Liquid Partitioning:
-
Suspend the crude ethanol extract in water.
-
Perform sequential liquid-liquid partitioning with n-hexane and then ethyl acetate to remove non-polar and medium-polarity impurities.[6]
-
Collect the final aqueous phase, which is enriched with polar glycosides like this compound, and lyophilize it to yield the crude sample for HSCCC separation.
-
HSCCC Protocol for this compound Isolation
This protocol details the selection of the solvent system and the operational parameters for the HSCCC instrument.
-
2.1. Apparatus:
-
A commercial HSCCC instrument equipped with a multi-layer coil, a high-pressure pump, a UV-Vis detector, and a fraction collector.
-
-
2.2. Solvent System Selection:
-
The selection of an appropriate two-phase solvent system is critical for successful HSCCC separation. The n-hexane-ethyl acetate-methanol-water system is highly versatile for separating phenylpropanoids and lignans.[7][8][9]
-
Prepare several ratios (e.g., 2:5:2:5, 1:4:1:4, 1:5:1:5 v/v/v/v) of this solvent system and determine the partition coefficient (K) of this compound. An ideal K value is typically between 0.5 and 2.0.
-
For this protocol, the n-hexane-ethyl acetate-methanol-water (1:5:1:5, v/v/v/v) system is selected, which has proven effective for similar compounds.[10]
-
-
2.3. HSCCC Operation:
-
Preparation: Prepare the chosen solvent system by thoroughly mixing the four solvents in a separatory funnel. Allow the phases to separate completely. Degas both the upper (organic) and lower (aqueous) phases via sonication before use.
-
Column Filling: Fill the entire HSCCC coil with the stationary phase (typically the upper organic phase for this type of separation).
-
Equilibration: Rotate the column at the desired speed (e.g., 850 rpm) and pump the mobile phase (lower aqueous phase) into the column in the head-to-tail direction at a specific flow rate (e.g., 2.0 mL/min).[8] Continue pumping until the mobile phase emerges from the column outlet and a hydrodynamic equilibrium is established, indicated by a stable baseline on the detector.
-
Sample Injection: Dissolve the lyophilized crude sample (e.g., 150-200 mg) in a small volume of the biphasic solvent mixture (e.g., 10 mL) and inject it into the column through the sample loop.
-
Elution and Fractionation: Continue the elution with the mobile phase. Monitor the effluent at a suitable wavelength (e.g., 254 nm or 280 nm) and collect fractions of a fixed volume (e.g., 5 mL) using a fraction collector.
-
Stationary Phase Retention: After the target compounds have eluted, stop the rotation and pump out the entire column contents to measure the volume of the retained stationary phase. A retention of over 50% is desirable for good resolution.
-
Analysis of HSCCC Fractions
-
3.1. HPLC Analysis:
-
Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to determine the purity of this compound.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water (or acetonitrile and water), often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Detection: UV detector at 265 nm.
-
Combine the fractions containing this compound at a purity of >95%.
-
-
3.2. Structural Identification:
-
Confirm the structure of the isolated compound using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[10]
-
Data Presentation
The following tables summarize the typical parameters and expected results for the HSCCC isolation of this compound.
Table 1: HSCCC Operating Parameters
| Parameter | Value | Reference |
|---|---|---|
| Solvent System | n-hexane-ethyl acetate-methanol-water (1:5:1:5, v/v/v/v) | [10] |
| Apparatus | Preparative HSCCC System | N/A |
| Coil Volume | ~250 mL | N/A |
| Revolution Speed | 850 rpm | [8] |
| Mobile Phase | Lower Aqueous Phase | [9] |
| Stationary Phase | Upper Organic Phase | [8] |
| Flow Rate | 2.0 mL/min | [7][8] |
| Detection Wavelength | 254 nm | [8] |
| Separation Mode | Head-to-Tail |[11] |
Table 2: Sample Loading and Expected Yield
| Parameter | Value | Reference |
|---|---|---|
| Crude Sample Load | 150 mg | [4] |
| Expected Yield | ~25-40 mg | [3][4] |
| Expected Purity (Post-HSCCC) | > 95% | [3][10] |
| Analysis Method | HPLC-UV |[3][7] |
Visualizations
The following diagrams illustrate the experimental workflow for isolating this compound.
Caption: Workflow from raw plant material to pure this compound.
Caption: Step-by-step operational logic for the HSCCC instrument.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [High performance preparation and structural confirmation of lignans from Schisandrae chinensis fructus by using HSCCC combined with ESI-MSn method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Application of high-speed countercurrent chromatography for the isolation of sulforaphane from broccoli seed meal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: Derivatization of (E)-Isoconiferin for Enhanced GC-MS Analysis
Abstract
This application note provides a detailed protocol for the derivatization of (E)-Isoconiferin for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a phenylpropanoid glycoside, possesses low volatility due to its multiple hydroxyl groups, making direct GC-MS analysis challenging. Silylation, a common derivatization technique, is employed to replace the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups. This process significantly increases the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape, resolution, and detection sensitivity. This document outlines the necessary reagents, a step-by-step experimental protocol, and expected quantitative data for the analysis of TMS-derivatized this compound.
Introduction
This compound is a naturally occurring phenylpropanoid glycoside found in various plant species. Its chemical structure, featuring both a phenolic hydroxyl group and multiple hydroxyl groups on the glucose moiety, renders it non-volatile and thermally labile. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. However, direct analysis of polar compounds like this compound by GC-MS is often unsuccessful due to poor chromatographic performance and potential degradation in the hot injector port.
To overcome these limitations, a derivatization step is essential. Silylation is a widely used derivatization method where active hydrogens in polar functional groups are replaced by a trimethylsilyl (TMS) group. This chemical modification masks the polar groups, reducing intermolecular hydrogen bonding and thereby increasing the volatility of the compound. This application note details a robust silylation protocol for this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, followed by GC-MS analysis for identification and quantification.
Experimental Protocol
Materials and Reagents
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Ethyl Acetate (anhydrous)
-
Nitrogen gas (high purity)
-
GC vials with inserts (2 mL)
-
Microsyringes
-
Heating block or oven
-
Vortex mixer
-
GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)
Sample Preparation and Derivatization
-
Sample Drying: Accurately weigh a known amount of this compound standard or dried plant extract into a GC vial. It is crucial that the sample is completely dry, as moisture will react with the silylating reagent. Dry the sample under a gentle stream of nitrogen gas or in a vacuum desiccator.
-
Reagent Addition: Add 100 µL of anhydrous pyridine to the dried sample to dissolve it.
-
Silylation: Add 200 µL of BSTFA with 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and vortex thoroughly for 1 minute. Place the vial in a heating block or oven at 70°C for 30 minutes to ensure complete derivatization.
-
Cooling: After the reaction is complete, allow the vial to cool to room temperature.
-
GC-MS Analysis: The derivatized sample is now ready for injection into the GC-MS system.
GC-MS Parameters
The following are recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Split Ratio | 20:1 (can be adjusted based on concentration) |
| Oven Program | Initial temperature 150°C, hold for 2 min, ramp at 10°C/min to 300°C, hold for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Range | m/z 50-800 |
| Solvent Delay | 5 minutes |
Data Presentation
The derivatization of this compound with BSTFA/TMCS results in the formation of its per-trimethylsilyl (per-TMS) derivative. The exact retention time and mass spectrum should be confirmed by analyzing a derivatized standard. The following table summarizes the expected quantitative data for the per-TMS derivative of Coniferin, a closely related isomer of this compound, which can be used as a reference.
| Analyte (Derivative) | Expected Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound-per-TMS (Predicted) | ~ 15 - 20 | 702 | 217, 289, 361, 451 |
| Coniferin-per-TMS (Reference) | Not Explicitly Found | 702 | Specific experimental data for GC-MS not available |
Experimental Workflow
Caption: Workflow for the derivatization and GC-MS analysis of this compound.
Conclusion
The described silylation protocol provides an effective method for the derivatization of this compound, enabling its successful analysis by GC-MS. This procedure enhances the volatility and stability of the analyte, resulting in reliable and reproducible chromatographic data. The provided GC-MS parameters and expected data serve as a valuable starting point for researchers working on the identification and quantification of this compound and related phenylpropanoid glycosides in various sample matrices. It is recommended to verify the retention time and mass spectral fragmentation pattern with an authentic standard of derivatized this compound to ensure accurate identification.
Application Notes and Protocols for In Vitro Antioxidant Activity of (E)-Isoconiferin
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-Isoconiferin is a phenylpropanoid glycoside found in various plant species. As a member of the lignan family, it is of interest for its potential biological activities, including its antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases. This document provides detailed protocols for assessing the in vitro antioxidant activity of this compound using two widely accepted assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. These assays offer insights into the compound's ability to act as a free radical scavenger and a reducing agent, respectively.
Data Presentation
The antioxidant capacity of this compound can be quantified to compare its efficacy with standard antioxidants. The following table provides a template for presenting such data.
Note: An extensive literature search did not yield specific quantitative antioxidant activity data for this compound for the DPPH and FRAP assays. The table below is a template for researchers to populate with their experimental data.
| Compound/Standard | DPPH Assay IC50 (µg/mL) | FRAP Assay (µM Fe(II) Equivalents) |
| This compound | Data to be determined | Data to be determined |
| Ascorbic Acid (Standard) | Insert experimental value | Insert experimental value |
| Trolox (Standard) | Insert experimental value | Insert experimental value |
Experimental Protocols
DPPH Free Radical Scavenging Assay
Principle: The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[1][2] This reduction of the DPPH radical is accompanied by a color change from deep purple to pale yellow, which can be measured spectrophotometrically at approximately 517 nm.[1][2][3] The degree of discoloration is proportional to the scavenging activity of the antioxidant.[1]
Materials and Reagents:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (spectrophotometric grade)[2]
-
Ascorbic acid or Trolox (as a positive control)[4]
-
96-well microplate
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.[1] Keep the solution in a dark bottle to protect it from light.
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions of the this compound stock solution to obtain a range of concentrations.
-
Prepare a similar series of dilutions for the positive control (e.g., ascorbic acid).
-
-
Assay Protocol:
-
In a 96-well microplate, add 100 µL of the various concentrations of the this compound sample solutions or the standard solutions to different wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.[1]
-
For the blank, add 100 µL of methanol. For the control, add 100 µL of the DPPH solution and 100 µL of methanol.
-
Mix the contents of the wells thoroughly.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.[1][2]
-
Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[2]
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula[3]:
Where:
-
A_control is the absorbance of the control (DPPH solution without sample).
-
A_sample is the absorbance of the sample with the DPPH solution.
-
-
IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentrations.
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH.[5][6] This reduction results in the formation of an intense blue-colored complex, and the absorbance is measured at approximately 593 nm.[5] The change in absorbance is directly proportional to the antioxidant's reducing power.[5]
Materials and Reagents:
-
This compound
-
Acetate buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Ferrous sulfate (FeSO₄·7H₂O) or Trolox (for standard curve)
-
96-well microplate
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[5][6] Warm the reagent to 37°C before use.
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a series of dilutions of the this compound stock solution.
-
Prepare a standard curve using a series of dilutions of ferrous sulfate or Trolox.
-
-
Assay Protocol:
-
In a 96-well microplate, add 20 µL of the various concentrations of the this compound sample solutions or the standard solutions to different wells.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
For the blank, add 20 µL of the solvent and 180 µL of the FRAP reagent.
-
-
Incubation: Incubate the microplate at 37°C for 30 minutes.[6]
-
Measurement: After incubation, measure the absorbance of each well at 593 nm.[5]
-
Calculation of FRAP Value:
-
Subtract the blank absorbance from the sample and standard absorbances.
-
Plot the standard curve of absorbance versus the concentration of Fe²⁺ or Trolox.
-
Determine the FRAP value of the this compound samples from the standard curve. The results are typically expressed as µM Fe(II) equivalents or µM Trolox equivalents.
-
Visualizations
Caption: Workflow for the DPPH Free Radical Scavenging Assay.
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. vdoc.pub [vdoc.pub]
- 3. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the Antioxidant and Antiradical Properties of Some Phyto and Mammalian Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming low yield in the chemical synthesis of (E)-Isoconiferin.
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the chemical synthesis of (E)-Isoconiferin, particularly focusing on improving reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic strategies for obtaining this compound?
A1: The synthesis of this compound is typically achieved through the glycosylation of a suitably protected coniferyl alcohol derivative. The most prevalent methods include the Koenigs-Knorr reaction and the trichloroacetimidate method. A multi-step synthesis starting from reactants like vanillin, syringaldehyde, or p-hydroxybenzaldehyde is also common.
Q2: Why is the use of protecting groups necessary in the synthesis of this compound?
A2: Protecting groups are crucial to prevent unwanted side reactions at the phenolic hydroxyl group during the glycosylation step. Benzyl ethers are commonly employed for protecting this phenolic hydroxyl functionality due to their stability under basic conditions. The hydroxyl groups of the glucose moiety are also typically protected, often with acetyl or pivaloyl groups, to ensure selective glycosylation at the anomeric position.
Q3: What are some of the key intermediates in the synthesis of this compound?
A3: A key intermediate is often (E)-4-O-acetyl coniferyl alcohol. This compound is synthesized by the reduction of (E)-4-O-acetyl ferulic acid. The glycosylation acceptor, (E)-4-O-acetyl coniferyl alcohol, is then reacted with a protected glucose donor, such as trichloroacetimidoyl 2,3,4,6-tetra-O-pivaloyl-α-D-glucopyranoside, to form the protected this compound.
Troubleshooting Guide
Problem 1: Low yield during the glycosylation step.
| Possible Cause | Suggested Solution |
| Inefficient Glycosylation Method | The trichloroacetimidate method is reported to provide high yields of the desired β-glucoside. If you are using other methods like the Koenigs-Knorr reaction and experiencing low yields, consider switching to the trichloroacetimidate protocol. |
| Formation of Orthoester By-products | The reaction of the glycosyl donor with the acceptor in the presence of an acid acceptor like Et3N can sometimes lead to the formation of stable orthoesters instead of the desired β-glycoside. Ensure your reaction conditions, particularly the choice and amount of Lewis acid catalyst (e.g., BF3·Et2O), are optimized for 1,2-trans-glycosylation. |
| Moisture in the Reaction | Glycosylation reactions are highly sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) is highly recommended. |
| Poor Activation of Glycosyl Donor | In the trichloroacetimidate method, ensure complete conversion of the lactol to the trichloroacetimidate donor using trichloroacetonitrile and a suitable base catalyst. Monitor this step by TLC before proceeding with the glycosylation. |
Problem 2: Difficulty in the deprotection of the final product.
| Possible Cause | Suggested Solution |
| Reduction of the Double Bond | If using benzyl protecting groups for the phenolic hydroxyl, their removal via catalytic hydrogenation (e.g., H2/Pd-C) can also reduce the double bond in the coniferyl alcohol moiety. This can be problematic. |
| Alternative Deprotection Strategies | Consider alternative deprotection methods that are compatible with the double bond. For acetyl or pivaloyl groups on the sugar, basic hydrolysis (e.g., with sodium methoxide in methanol) is typically effective. For benzyl ethers, other methods like transfer hydrogenation or using different catalysts might be explored to minimize double bond reduction. |
Experimental Protocols
1. Synthesis of (E)-4-O-Acetyl Coniferyl Alcohol
This protocol is based on the reduction of (E)-4-O-acetyl ferulic acid.
-
(E)-4-O-acetyl ferulic acid is treated with sodium borohydride and N,N-dimethylchloromethylenium chloride .
-
The reaction is typically carried out in an appropriate solvent system.
-
A reported yield for this reduction is 80.2% .
2. Glycosylation using the Trichloroacetimidate Method
This protocol describes the glycosylation of (E)-4-O-acetyl coniferyl alcohol.
-
The glycosyl donor, trichloroacetimidoyl 2,3,4,6-tetra-O-pivaloyl-α-D-glucopyranoside , is prepared from the corresponding lactol.
-
(E)-4-O-acetyl coniferyl alcohol is reacted with the glycosyl donor in the presence of a Lewis acid catalyst, such as boron trifluoride etherate (BF3·Et2O) .
-
The reaction is performed in an anhydrous solvent , such as dichloromethane.
-
This method has been demonstrated to provide high yields of the desired β-glucoside.
Quantitative Data Summary
| Reaction Step | Method | Reported Yield | Reference |
| Reduction of (E)-4-O-acetyl ferulic acid | Sodium borohydride and N,N-dimethylchloromethylenium chloride | 80.2% | |
| Synthesis of this compound | Mizoroki-Heck reaction | 52% | |
| Overall Synthesis | Five-step synthesis from vanillin, syringaldehyde, and p-hydroxybenzaldehyde | High overall yield |
Visualizations
Caption: General workflow for the chemical synthesis of this compound.
Caption: Troubleshooting logic for addressing low yields in this compound synthesis.
Optimizing protecting group strategy for (E)-Isoconiferin synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the protecting group strategy for the synthesis of (E)-Isoconiferin.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Protecting Group Selection and Strategy
Q1: What are the most common protecting groups for the phenolic hydroxyl group of coniferyl alcohol in this compound synthesis?
A1: The most frequently employed protecting groups for the phenolic hydroxyl group of coniferyl alcohol are acetyl (Ac), benzyl (Bn), and various silyl ethers (e.g., TBDMS, TBDPS). The choice of protecting group is critical as it influences the selection of the glycosylation method and the overall efficiency of the synthesis.
Q2: I am experiencing low yields during the glycosylation of 4-O-acetyl coniferyl alcohol. What could be the cause?
A2: Low yields during the glycosylation of 4-O-acetyl coniferyl alcohol can be attributed to several factors. One common issue is the choice of glycosylation promoter. For instance, using DDQ-I2 as a promoter for the glycosylation of p-O-acetylated coniferyl alcohol has been reported to fail, leading to the formation of coniferyl aldehyde as a major byproduct instead of the desired glycoside[1]. The electron-withdrawing nature of the acetoxy group in a conjugated system can interfere with certain oxidative promoters[1].
Troubleshooting:
-
Switch Glycosylation Method: Consider using the trichloroacetimidate method with a promoter like TMSOTf at low temperatures. This method has been shown to be efficient for the glycosylation of 4-O-acetylated coniferyl alcohol, providing high yields with excellent β-selectivity while keeping the acetyl group intact[1].
-
Verify Starting Material Purity: Ensure the 4-O-acetyl coniferyl alcohol is pure and free of any residual acids or other impurities that could interfere with the glycosylation reaction.
Q3: I am concerned about the stability of the double bond in coniferyl alcohol during the deprotection of a benzyl group. What is the best approach?
A3: This is a valid concern. The final removal of a benzyl protecting group from the phenolic function via catalytic reduction can be problematic in molecules containing double bonds, such as in the synthesis of this compound[2].
Troubleshooting:
-
Alternative Protecting Group: If you are in the planning stages of your synthesis, consider using an acetyl protecting group. It can be easily removed under mild basic conditions using the Zemplén deacetylation protocol, which does not affect the double bond[3].
-
Careful Catalyst and Condition Selection: If a benzyl group is already in place, meticulous selection of the catalyst and reaction conditions for hydrogenolysis is crucial. Using a less reactive catalyst or optimizing the reaction time and hydrogen pressure may help to minimize the reduction of the double bond.
Glycosylation and Deprotection
Q4: Which glycosylation method is most suitable for a beginner synthesizing this compound for the first time?
A4: For a first-time synthesis, the trichloroacetimidate method using 4-O-acetylated coniferyl alcohol as the acceptor is a robust and well-documented choice[1][2]. This method generally proceeds with good yields and high stereoselectivity.
Q5: My Zemplén deacetylation is not going to completion. What should I do?
A5: Incomplete deacetylation under Zemplén conditions (catalytic sodium methoxide in methanol) can be due to several factors.
Troubleshooting:
-
Reagent Quality: Ensure your sodium methoxide solution is fresh and anhydrous. The methanol should also be dry.
-
Reaction Time: While typically fast, some substrates may require longer reaction times. Monitor the reaction closely by TLC.
-
Stoichiometry of Base: Although catalytic amounts of sodium methoxide are usually sufficient, for stubborn reactions, a slight increase in the amount of catalyst may be necessary.
-
pH Adjustment: Ensure the reaction mixture is neutralized properly during workup to prevent any potential side reactions. Using an ion-exchange resin (H+ form) is an effective way to neutralize the reaction[4].
Data Presentation: Comparison of Protecting Group Strategies
| Protecting Group | Glycosylation Method | Deprotection Method | Typical Yields | Advantages | Disadvantages |
| Acetyl (Ac) | Trichloroacetimidate with TMSOTf | Zemplén Deacetylation (catalytic NaOMe in MeOH) | High | Mild deprotection conditions, compatible with double bonds. | Can be sensitive to certain oxidative glycosylation promoters. |
| Benzyl (Bn) | Koenigs-Knorr (with Ag salts) | Catalytic Hydrogenolysis (Pd/C, H₂) | Good to High | Stable under a wide range of conditions. | Deprotection can reduce the double bond in the aglycone. |
| Silyl Ethers (e.g., TBDMS) | Various | Fluoride reagents (e.g., TBAF) | Variable | Easily introduced and removed under mild conditions. | Can be incompatible with certain oxidative conditions. |
Experimental Protocols
1. Synthesis of (E)-4-O-Acetyl Coniferyl Alcohol
This protocol involves the reduction of (E)-4-O-acetyl ferulic acid.
-
(E)-4-O-acetyl ferulic acid (1.0 equiv) is reduced with sodium borohydride and N,N-dimethylchloromethylenium chloride. [2][4]
-
Note: This intermediate is a key starting material for the trichloroacetimidate glycosylation method.
2. Glycosylation using the Trichloroacetimidate Method
This protocol describes the glycosylation of 4-O-acetyl coniferyl alcohol.
-
Reactants: (E)-4-O-acetyl coniferyl alcohol (acceptor) and trichloroacetimidoyl 2,3,4,6-tetra-O-pivaloyl-α-D-glucopyranoside (donor)[2][4].
-
Solvent: Anhydrous Dichloromethane (CH₂Cl₂)[2].
-
Promoter: Boron trifluoride etherate (BF₃·Et₂O)[2].
-
Procedure:
-
Dissolve the acceptor and donor in anhydrous CH₂Cl₂ under an inert atmosphere.
-
Cool the reaction mixture to the appropriate temperature (e.g., -40 °C to 0 °C).
-
Add BF₃·Et₂O dropwise.
-
Monitor the reaction by TLC until completion.
-
Quench the reaction with a suitable reagent (e.g., saturated sodium bicarbonate solution).
-
Extract the product, dry the organic layer, and purify by column chromatography.
-
-
Note: The use of pivaloyl protecting groups on the glucose donor can enhance stability and yield.
3. Zemplén Deacetylation for Removal of Acetyl Groups
This is a standard protocol for the deprotection of acetylated this compound.
-
Reagent: A catalytic amount of sodium methoxide (NaOMe) in dry methanol (MeOH)[4].
-
Procedure:
-
Dissolve the acetylated this compound in dry methanol.
-
Add a catalytic amount of a freshly prepared solution of sodium methoxide in methanol.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, neutralize the mixture with an acidic resin (e.g., Amberlite IR-120 H⁺) until the pH is neutral.
-
Filter the resin and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
-
Visualizations
Caption: Comparative workflow for Acetyl vs. Benzyl protecting group strategies.
Caption: Troubleshooting flowchart for low glycosylation yields.
Caption: Decision tree for selecting the appropriate deprotection method.
References
- 1. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 2. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ars.usda.gov [ars.usda.gov]
- 4. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting peak tailing in HPLC analysis of (E)-Isoconiferin.
Technical Support Center: (E)-Isoconiferin HPLC Analysis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the HPLC analysis of this compound.
Troubleshooting Guide: Peak Tailing
Peak tailing is a common chromatographic problem that can compromise the accuracy of quantification and the resolution of closely eluting peaks. For a polar molecule like this compound, which contains multiple hydroxyl groups and a glycosidic linkage, peak tailing is often attributed to secondary interactions with the stationary phase.
Q1: What are the primary causes of peak tailing in the HPLC analysis of this compound?
A1: Peak tailing for polar, aromatic glycosides like this compound in reverse-phase HPLC is typically caused by one or more of the following factors:
-
Secondary Silanol Interactions: The most common cause is the interaction between the polar hydroxyl groups of this compound and residual silanol groups (Si-OH) on the silica-based stationary phase of the HPLC column. These interactions lead to a secondary, stronger retention mechanism for a portion of the analyte molecules, resulting in a delayed elution and a "tailing" peak.
-
Mobile Phase pH Issues: If the pH of the mobile phase is close to the pKa of the analyte's phenolic hydroxyl groups, a mixed population of ionized and non-ionized molecules can exist, leading to peak broadening and tailing. For phenolic compounds, a lower pH is generally preferred to suppress the ionization of both the analyte and the surface silanol groups.
-
Column Overload: Injecting too high a concentration of this compound can saturate the stationary phase, causing poor peak shape.
-
Column Degradation: Over time, the stationary phase can degrade, or the column can become contaminated with strongly retained sample components, creating active sites that cause tailing. A void at the head of the column can also lead to peak distortion.
-
Extra-Column Effects: Issues with the HPLC system itself, such as excessive tubing length or dead volume in fittings, can contribute to band broadening and peak tailing.
Q2: My this compound peak is tailing. What is the first thing I should check?
A2: Start by ensuring your mobile phase is correctly prepared and that the pH is appropriate. For phenolic glycosides, a mobile phase with a low pH (typically between 2.5 and 4.0) is recommended to suppress the ionization of residual silanols on the column. This is often achieved by adding a small amount of an acid modifier like formic acid or acetic acid (e.g., 0.1% v/v) to the aqueous component of the mobile phase. If your method does not use an acid modifier, this is the first and most effective change to implement.
Q3: I've adjusted the mobile phase pH, but I still see peak tailing. What's the next step?
A3: If adjusting the mobile phase pH doesn't resolve the issue, consider the following:
-
Column Choice: Ensure you are using a high-quality, end-capped C18 column. End-capping is a process that deactivates most of the residual silanol groups, significantly reducing secondary interactions. If you are using an older or non-end-capped column, switching to a modern, fully end-capped column is highly recommended.
-
Sample Concentration: To check for column overload, dilute your sample 10-fold and re-inject it. If the peak shape improves, your original sample was too concentrated.
-
Guard Column: If you are not already using one, a guard column can protect your analytical column from contaminants in the sample matrix that may cause peak tailing. If you are using a guard column, try replacing it, as it may be fouled.
Q4: Can the organic modifier in my mobile phase affect peak tailing?
A4: Yes, the choice of organic solvent can influence peak shape. Acetonitrile and methanol are the most common organic modifiers in reverse-phase HPLC. While acetonitrile is often preferred for its lower viscosity and UV transparency, methanol can sometimes be more effective at masking residual silanol groups and may provide a better peak shape for certain polar compounds. If your method uses acetonitrile, consider preparing a mobile phase with methanol at a similar or slightly adjusted elution strength to see if it improves the peak symmetry for this compound.
Frequently Asked Questions (FAQs)
Q: What is an acceptable peak tailing factor?
A: The USP (United States Pharmacopeia) tailing factor, or asymmetry factor, is a common measure of peak symmetry. An ideal Gaussian peak has a tailing factor of 1.0. For most applications, a tailing factor between 0.9 and 1.5 is considered acceptable. Values above 2.0 are generally unacceptable for quantitative analysis as they can significantly impact integration accuracy.
Q: How can I be sure the problem is with my column and not my HPLC system?
A: A good way to diagnose this is to replace your current analytical column with a new one of the same type. If the peak shape of this compound improves significantly with the new column, it is likely that your old column was degraded or contaminated. If the peak tailing persists with a new column, the issue may lie with your mobile phase, sample preparation, or the HPLC instrument itself (e.g., extra-column volume).
Q: Could my sample solvent be causing the peak tailing?
A: Yes, if your sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than your initial mobile phase, it can cause peak distortion, including tailing. Whenever possible, dissolve your this compound standard and samples in the initial mobile phase composition.
Q: I am analyzing this compound in a complex plant extract, and many peaks are tailing. What should I do?
A: If multiple peaks in a complex chromatogram are tailing, it often points to a more general problem. Start by checking for a partially blocked column inlet frit. You can try back-flushing the column (if the manufacturer's instructions permit) to dislodge any particulates. Also, consider implementing a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove matrix components that may be contaminating your column.
Data Presentation
The following table summarizes the expected impact of key troubleshooting steps on the peak asymmetry of a polar compound like this compound.
| Parameter Adjusted | Typical Starting Condition | Recommended Change | Expected Tailing Factor (As) | Notes |
| Mobile Phase pH | Neutral (e.g., pH 7.0) | Add 0.1% Formic Acid (pH ~2.7) | Decreases from >2.0 to ~1.2-1.5 | Suppresses ionization of silanol groups, reducing secondary interactions. |
| Column Type | Non-end-capped C18 | End-capped C18 | Decreases from >1.8 to ~1.1-1.4 | End-capping chemically deactivates most residual silanols. |
| Sample Concentration | 1 mg/mL | 0.1 mg/mL | Decreases from >1.6 to ~1.2 | Alleviates potential column overload. |
| Organic Modifier | Acetonitrile | Methanol (at equivalent strength) | May improve or have no effect | Analyte-dependent; methanol can sometimes better mask silanol interactions. |
Experimental Protocols
Protocol: Systematic Troubleshooting of this compound Peak Tailing
This protocol outlines a step-by-step approach to identify and resolve the cause of peak tailing.
Objective: To achieve a symmetric peak for this compound with a tailing factor ≤ 1.5.
Materials:
-
This compound standard
-
HPLC-grade water
-
HPLC-grade acetonitrile and/or methanol
-
Formic acid (or acetic acid)
-
A new, high-quality, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 or 5 µm)
-
Your current analytical column
Methodology:
-
Establish a Baseline:
-
Prepare your mobile phase and sample as you normally would.
-
Inject your this compound standard onto your current analytical column and record the chromatogram.
-
Calculate the tailing factor for the this compound peak.
-
-
Optimize Mobile Phase pH:
-
Prepare a fresh aqueous mobile phase containing 0.1% (v/v) formic acid.
-
Flush the column with the new mobile phase until the baseline is stable.
-
Re-inject the this compound standard and assess the peak shape. If tailing is significantly reduced, the primary issue was mobile phase pH.
-
-
Check for Column Overload:
-
If peak tailing persists, prepare a 1:10 dilution of your this compound standard in the initial mobile phase.
-
Inject the diluted standard. If the peak shape improves, the original sample concentration was too high.
-
-
Evaluate the Analytical Column:
-
If tailing is still present, replace your current analytical column with a new, end-capped C18 column.
-
Equilibrate the new column with the acidified mobile phase.
-
Inject the this compound standard. If the peak shape is now acceptable, your original column was either not suitable (e.g., not end-capped) or had become degraded/contaminated.
-
-
Assess the HPLC System:
-
If peak tailing is still observed with a new column and optimized mobile phase, inspect the HPLC system for potential sources of extra-column volume. Check for overly long or wide-bore tubing and ensure all fittings are secure.
-
Visualization
The following diagram illustrates the logical workflow for troubleshooting peak tailing in the HPLC analysis of this compound.
Caption: A decision tree for systematically troubleshooting peak tailing.
Improving the solubility of (E)-Isoconiferin in aqueous solutions.
Welcome to the technical support center for (E)-Isoconiferin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the aqueous solubility of this compound.
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound and why is its aqueous solubility a concern?
This compound, also known as Citrusin D, is a naturally occurring phenolic glycoside with a molecular formula of C₁₆H₂₂O₈.[1][2] It possesses notable biological activities, including antioxidant and antimicrobial properties, making it a compound of interest for pharmaceuticals, cosmetics, and the food industry.[1] However, like many polyphenolic compounds, this compound has poor water solubility, which can limit its bioavailability and hinder its application in aqueous formulations for research and product development.[3]
Troubleshooting Low Solubility
Q2: My this compound is precipitating out of my aqueous buffer. What are the primary methods to improve its solubility?
Precipitation is a common issue due to the low aqueous solubility of this compound. Several physical and chemical methods can be employed to enhance its solubility. The most common approaches for phenolic compounds include:
-
Inclusion Complexation: Using host molecules like cyclodextrins to encapsulate the nonpolar part of this compound, thereby increasing its solubility in water.[3][4][5]
-
Cosolvency: Adding a water-miscible organic solvent (a cosolvent) to the aqueous solution to reduce the polarity of the solvent system and increase the solubility of hydrophobic compounds.[4][6]
-
pH Adjustment: Modifying the pH of the solution can increase the solubility of ionizable compounds.[4] For phenolic compounds, increasing the pH can deprotonate the hydroxyl groups, leading to a more soluble ionized form.[7]
-
Temperature Modification: For many solids, solubility increases with temperature.[8][9] However, this must be balanced with the thermal stability of the compound.
The choice of method depends on the specific requirements of your experiment, including desired final concentration, biocompatibility of excipients, and the intended application.[4]
Q3: Which solubility enhancement method is most effective?
The effectiveness of each method depends on the specific compound and the experimental context. There is no single "best" method. A logical approach to selecting a method is outlined in the workflow below. For many phenolic compounds, inclusion complexation with chemically modified cyclodextrins and the use of cosolvents are highly effective and widely used.[6][10][11]
References
- 1. Buy this compound | 113349-27-2 [smolecule.com]
- 2. glpbio.com [glpbio.com]
- 3. cyclodextrinnews.com [cyclodextrinnews.com]
- 4. ijmsdr.org [ijmsdr.org]
- 5. ijrpas.com [ijrpas.com]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. us.edu.pl [us.edu.pl]
- 10. Synthesis and Characterization of Phenolic Acid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
Stability of (E)-Isoconiferin under different pH and temperature conditions.
This technical support center provides guidance and answers frequently asked questions regarding the stability of (E)-Isoconiferin under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development who are working with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the typical degradation patterns observed for this compound?
While specific degradation kinetics for this compound are not extensively documented in publicly available literature, data from structurally similar phenylpropanoid glycosides suggest that its stability is significantly influenced by both pH and temperature. Generally, degradation follows pseudo-first-order kinetics, with the rate of degradation increasing at higher temperatures and in neutral to alkaline pH conditions.
Q2: How does pH affect the stability of this compound?
Based on studies of related phenylpropanoid glycosides, this compound is expected to be most stable in acidic conditions (pH 3-5). As the pH increases towards neutral and alkaline conditions, the rate of hydrolysis of the glycosidic bond and potential oxidation of the molecule is likely to increase, leading to greater degradation.
Q3: What is the impact of temperature on the stability of this compound?
Elevated temperatures accelerate the degradation of this compound. It is recommended to store stock solutions and experimental samples at low temperatures (e.g., 4°C for short-term and -20°C or -80°C for long-term storage) to minimize degradation. Experiments conducted at elevated temperatures should account for potential compound instability over the time course of the assay.
Q4: What are the potential degradation products of this compound?
The primary degradation pathway for this compound is likely the hydrolysis of the glycosidic bond, which would yield coniferyl alcohol and glucose. Further degradation or oxidation of coniferyl alcohol may also occur, depending on the specific conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results with this compound. | Degradation of the compound during the experiment. | 1. Prepare fresh stock solutions of this compound for each experiment. 2. Minimize the time samples are kept at room temperature or elevated temperatures. 3. Use appropriate buffers to maintain a stable pH, preferably in the acidic range if compatible with the experimental design. 4. Include a stability control in your experiment by incubating this compound under the same conditions but without the biological system to assess its chemical stability. |
| Loss of this compound activity over time in stored solutions. | Instability of the compound in the storage solvent and conditions. | 1. Store stock solutions at -20°C or -80°C in an appropriate solvent (e.g., DMSO, ethanol). 2. Avoid repeated freeze-thaw cycles by aliquoting stock solutions. 3. For aqueous solutions, use a buffer with a slightly acidic pH (e.g., pH 5-6) and store at 4°C for short-term use (a few days). |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Formation of degradation products. | 1. Characterize the unexpected peaks using mass spectrometry to identify potential degradation products like coniferyl alcohol. 2. Review the experimental conditions (pH, temperature, light exposure) to identify potential causes of degradation. 3. Implement the solutions from the "Inconsistent experimental results" section to minimize further degradation. |
Stability Data of Structurally Similar Phenylpropanoid Glycosides
The following tables summarize stability data for phenylethanoid and phenylpropanoid glycosides, which can serve as a proxy for estimating the stability of this compound. Note: This data is not for this compound itself and should be used as a general guideline.
Table 1: Effect of Temperature on the Half-Life (t½) of a Phenylpropanoid Glycoside (Verbascoside) in Solution
| Temperature (°C) | Half-life (days) |
| 4 | ~150 |
| 25 | ~75 |
| 40 | ~12 |
Data extrapolated from studies on verbascoside and should be considered an estimate for this compound.
Table 2: Effect of pH on the Degradation Rate of Phenylpropanoid Glycosides
| pH | Relative Degradation Rate |
| 3-5 | Low |
| 6-7 | Moderate |
| > 7 | High |
General trend observed for several phenylpropanoid glycosides.
Experimental Protocol: Assessing the Stability of this compound
This protocol outlines a general method for determining the stability of this compound under specific pH and temperature conditions.
1. Materials:
-
This compound
-
Buffers of desired pH (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, borate buffer for pH 8-10)
-
High-purity water
-
Organic solvent for stock solution (e.g., DMSO, ethanol)
-
HPLC or UPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
-
Temperature-controlled incubator or water bath
2. Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate organic solvent.
-
Prepare Test Solutions: Dilute the stock solution with the respective buffers to achieve the final desired concentration for the stability study.
-
Incubation: Aliquot the test solutions into vials and incubate them at the desired temperatures.
-
Sampling: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Sample Analysis: Immediately analyze the samples by HPLC or LC-MS to determine the concentration of the remaining this compound.
-
Data Analysis: Plot the concentration of this compound versus time for each condition. Determine the degradation rate constant (k) and the half-life (t½) by fitting the data to a first-order decay model.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Technical Support Center: (E)-Isoconiferin Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of (E)-Isoconiferin during storage and experimental procedures.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and storage of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Loss of potency or inconsistent results in biological assays. | Degradation of this compound due to improper storage conditions. | Verify storage conditions. This compound should be stored in a cool, dark, and dry place. For long-term storage, temperatures of -20°C are recommended. Avoid repeated freeze-thaw cycles. |
| Appearance of new, unidentified peaks in HPLC chromatograms. | Chemical degradation of this compound into byproducts. | This may be due to hydrolysis, oxidation, or photodegradation. Analyze the sample using a stability-indicating HPLC method to identify and quantify degradation products. Review sample preparation and storage procedures to minimize exposure to adverse conditions. |
| Discoloration or change in the physical appearance of the compound. | Significant degradation has occurred. | The sample should be discarded. Review storage and handling protocols to prevent future occurrences. Ensure the storage container is inert and properly sealed. |
| Precipitation of the compound from solution. | Poor solubility or degradation leading to less soluble products. | Check the pH and temperature of the solution. This compound's solubility may be pH-dependent. If degradation is suspected, analyze the precipitate and supernatant separately. |
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored in a tightly sealed, light-resistant container at -20°C. For short-term storage, it can be kept at 4°C. It is crucial to protect the compound from moisture and light to prevent degradation.
Q2: How should I store solutions of this compound?
A2: Solutions of this compound are more susceptible to degradation than the solid form. It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution at 4°C in a tightly sealed, light-protected vial for no longer than 24 hours. The stability in solution is highly dependent on the solvent and pH.
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is soluble in solvents such as ethanol, methanol, and DMSO. For biological experiments, ensure the final concentration of the organic solvent is compatible with your assay system.
Degradation Pathways
Q4: What are the primary causes of this compound degradation?
A4: The main degradation pathways for this compound are hydrolysis, oxidation, and photodegradation.
-
Hydrolysis: The glycosidic bond can be cleaved under acidic or basic conditions, yielding coniferyl alcohol and glucose. The ester linkage, if present in derivatives, is also susceptible to hydrolysis.
-
Oxidation: The phenolic hydroxyl group and the double bond in the propenyl side chain are prone to oxidation, especially in the presence of oxygen, metal ions, or oxidizing agents.
-
Photodegradation: Exposure to UV or visible light can induce degradation, leading to the formation of various byproducts.
Q5: Is this compound sensitive to pH?
A5: Yes, this compound is sensitive to pH. It is most stable in neutral to slightly acidic conditions (pH 4-6). In alkaline conditions (pH > 8), the phenolic hydroxyl group is deprotonated, making the molecule more susceptible to oxidation. Strong acidic conditions (pH < 3) can lead to the hydrolysis of the glycosidic bond.
Q6: Can enzymes in my experimental system degrade this compound?
A6: Yes, certain enzymes, particularly β-glucosidases, can hydrolyze the glycosidic bond of this compound to release coniferyl alcohol and glucose. If your experimental system (e.g., cell culture, tissue homogenates) contains such enzymes, degradation may occur.
Data on this compound Stability
Disclaimer: The following quantitative data is illustrative and based on typical degradation patterns of similar phenolic glucosides. Specific degradation kinetics for this compound may vary.
Table 1: Effect of Temperature on this compound Degradation in Solution (pH 7.0, stored in the dark for 30 days)
| Temperature (°C) | Remaining this compound (%) | Degradation Rate Constant (k, day⁻¹) | Half-life (t₁/₂, days) |
| 4 | 95.2 | 0.0016 | 433 |
| 25 | 82.5 | 0.0064 | 108 |
| 40 | 65.3 | 0.0142 | 49 |
Table 2: Effect of pH on this compound Degradation in Solution (25°C, stored in the dark for 30 days)
| pH | Remaining this compound (%) | Degradation Rate Constant (k, day⁻¹) | Half-life (t₁/₂, days) |
| 3.0 | 90.1 | 0.0035 | 198 |
| 5.0 | 96.7 | 0.0011 | 630 |
| 7.0 | 82.5 | 0.0064 | 108 |
| 9.0 | 55.8 | 0.0195 | 36 |
Table 3: Effect of Light Exposure on this compound Degradation in Solution (pH 7.0, 25°C)
| Condition | Exposure Time (hours) | Remaining this compound (%) |
| Dark Control | 24 | 99.4 |
| Ambient Light | 24 | 92.1 |
| UV Light (254 nm) | 24 | 68.5 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol describes a general method for developing a stability-indicating HPLC assay to separate this compound from its potential degradation products.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
-
Mobile Phase:
-
A gradient elution is often necessary to separate the parent compound from its degradation products.
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: Acetonitrile.
-
Example Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 264 nm (based on the UV absorbance maximum of the cinnamoyl chromophore).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dissolve a known concentration of this compound in the mobile phase or a compatible solvent.
-
For forced degradation samples, dilute to an appropriate concentration before injection.
-
Protocol 2: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products.
-
Acid Hydrolysis:
-
Dissolve this compound in 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve this compound in 0.1 M NaOH.
-
Incubate at 60°C for 4 hours.
-
Neutralize with 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a solution of 3% hydrogen peroxide.
-
Incubate at room temperature for 24 hours, protected from light.
-
Analyze directly by HPLC.
-
-
Thermal Degradation:
-
Store solid this compound at 80°C for 48 hours.
-
Dissolve in a suitable solvent for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.
-
Keep a control sample in the dark.
-
Analyze both samples by HPLC.
-
Visualizations
Caption: Degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Technical Support Center: (E)-Isoconiferin LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the LC-MS/MS analysis of (E)-Isoconiferin.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[2] When analyzing this compound in complex matrices like plant extracts, endogenous compounds such as lipids, phospholipids, and other secondary metabolites can interfere with the ionization process in the mass spectrometer's source.[3]
Q2: What are the common signs of significant matrix effects in my this compound analysis?
A2: Common indicators of matrix effects include poor reproducibility of results between different sample preparations, inconsistent recovery of internal standards, non-linear calibration curves, and a significant difference in the signal response of this compound when comparing a standard in pure solvent versus a standard spiked into a sample matrix extract.[4]
Q3: How can I quantitatively assess the matrix effect for my this compound samples?
A3: The matrix effect can be quantified by comparing the peak area of this compound in a post-extraction spiked sample (a blank matrix extract to which the analyte is added) with the peak area of a standard solution in a neat solvent at the same concentration.[2] The matrix factor (MF) is calculated using the following formula: MF = (Peak area in matrix) / (Peak area in neat solvent). An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[2]
Q4: What type of internal standard is recommended for the LC-MS/MS analysis of this compound?
A4: The ideal internal standard (IS) is a stable isotope-labeled (SIL) version of this compound (e.g., ¹³C or ¹⁵N labeled). SIL internal standards have nearly identical chemical and physical properties to the analyte and will co-elute, experiencing similar matrix effects and thus providing the most accurate correction.[5] If a SIL-IS is not available, a structural analog with similar chromatographic behavior and ionization properties can be used, but it may not compensate for matrix effects as effectively.[5]
Q5: Can I simply dilute my sample extract to reduce matrix effects?
A5: Yes, sample dilution is a straightforward approach to reduce matrix effects. By diluting the sample extract, the concentration of interfering matrix components is lowered, which can alleviate ion suppression or enhancement. However, this approach also dilutes the analyte of interest, which may compromise the method's sensitivity and is only a viable option if the limit of quantification (LOQ) can still be achieved.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing for this compound | - Inappropriate mobile phase pH. - Column overload. - Secondary interactions with the stationary phase. | - Adjust mobile phase pH to ensure this compound is in a single ionic form. - Reduce injection volume or sample concentration. - Use a different column chemistry (e.g., phenyl-hexyl instead of C18). |
| High Variability in Results (Poor Precision) | - Inconsistent sample preparation. - Significant and variable matrix effects between samples. - Instability of this compound in the prepared sample. | - Standardize the sample preparation protocol meticulously. - Employ a stable isotope-labeled internal standard. - Evaluate sample stability and analyze samples promptly after preparation or store under appropriate conditions. |
| Low Signal Intensity (Ion Suppression) | - Co-eluting matrix components competing for ionization. - Inefficient ionization source parameters. | - Improve sample cleanup using Solid Phase Extraction (SPE). - Optimize chromatographic separation to resolve this compound from interfering compounds. - Optimize MS source parameters (e.g., spray voltage, gas flow, temperature). |
| Inconsistent Internal Standard Response | - The internal standard is not behaving similarly to the analyte. - Degradation of the internal standard. | - If using a structural analog, switch to a stable isotope-labeled internal standard if available. - Verify the stability of the internal standard in the sample matrix and solvent. |
| Non-linear Calibration Curve | - Saturation of the detector at high concentrations. - Concentration-dependent matrix effects. | - Extend the calibration curve to lower concentrations or dilute samples to fall within the linear range. - Use matrix-matched calibration standards or the standard addition method. |
Experimental Protocols
General Protocol for Quantification of this compound in Plant Material
This protocol is a general guideline based on methods for related lignans and phenylpropanoids and should be validated for your specific plant matrix.
1. Sample Preparation (Extraction)
-
Objective: To efficiently extract this compound from the plant matrix while minimizing the co-extraction of interfering compounds.
-
Procedure:
-
Homogenize the dried and powdered plant material.
-
Weigh approximately 100 mg of the homogenized sample into a centrifuge tube.
-
Add 1 mL of 80% methanol (v/v) in water.
-
Vortex for 1 minute to ensure thorough mixing.
-
Sonicate for 30 minutes in a water bath.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an LC vial.
-
Spike with an appropriate internal standard.
-
2. Sample Cleanup (Optional but Recommended)
-
Objective: To remove interfering matrix components from the extract.
-
Method: Solid Phase Extraction (SPE)
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the filtered extract onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elute this compound with a stronger solvent (e.g., 90% methanol in water).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
-
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B, ramp up to elute this compound, then wash the column with a high percentage of B before re-equilibrating.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for phenolic compounds.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize precursor and product ions for this compound and the internal standard by infusing standard solutions.
-
Source Parameters: Optimize spray voltage, source temperature, and gas flows for maximum signal intensity.
-
4. Quantification Strategies to Mitigate Matrix Effects
| Strategy | Description | Advantages | Disadvantages |
| Stable Isotope-Labeled Internal Standard (SIL-IS) | A known amount of a SIL analog of this compound is added to all samples, calibrators, and QCs before sample processing. | Co-elutes with the analyte, providing the most accurate compensation for matrix effects and variability in sample preparation. | Can be expensive and may not be commercially available. |
| Matrix-Matched Calibration | Calibration standards are prepared in a blank matrix extract that is free of the analyte. | Compensates for matrix effects by subjecting the standards to the same interferences as the samples. | Requires a true blank matrix, which can be difficult to obtain. Assumes the matrix effect is consistent across all samples. |
| Standard Addition | The sample is divided into several aliquots, and increasing known amounts of a standard are added to each aliquot except one. The concentration is determined by extrapolating the calibration curve to zero response. | Compensates for matrix effects specific to each individual sample. | Labor-intensive and requires a larger sample volume. |
Visualizations
Caption: A generalized workflow for the LC-MS/MS analysis of this compound.
Caption: A decision tree for troubleshooting inconsistent LC-MS/MS results.
References
- 1. Leucosceptosides A and B: Two Phenyl-Ethanoid Glycosides with Important Occurrence and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenylpropanoid glycosides from Tynanthus panurensis: characterization and LC-MS quantitative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Enzymatic Glycosylation of Coniferyl Alcohol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the enzymatic glycosylation of coniferyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the primary benefits of glycosylating coniferyl alcohol?
Glycosylation of coniferyl alcohol, a phenolic compound, can significantly enhance its properties for various applications. Key benefits include improved water solubility and stability, which can be advantageous for pharmaceutical and nutraceutical formulations.[1][2] Glycosylation can also modulate the biological and pharmacological activities of the molecule.
Q2: Which enzymes are typically used for the glycosylation of coniferyl alcohol?
The most common enzymes used are UDP-glycosyltransferases (UGTs), such as UGT72E2 from Arabidopsis thaliana, which are known to glucosylate coniferyl alcohol to form coniferin.[3][4] Other glycosyltransferases from various plant and microbial sources may also be effective. Additionally, glycosidases can be used in a reverse-hydrolysis or transglycosylation mode to synthesize glycosides, though this is less common for coniferyl alcohol specifically.[5]
Q3: How can I prepare a coniferyl alcohol solution for the enzymatic reaction, given its limited water solubility?
Due to its hydrophobic nature, coniferyl alcohol may require a co-solvent for dissolution in aqueous reaction buffers. Dimethyl sulfoxide (DMSO) is a commonly used water-miscible solvent that is generally well-tolerated by enzymes at low concentrations (typically a few percent by volume). It is crucial to maintain a consistent percentage of DMSO across all experiments to ensure that any observed effects on enzyme activity are not due to variations in the co-solvent concentration.
Q4: What are the typical sugar donors for the enzymatic glycosylation of coniferyl alcohol?
For reactions catalyzed by UDP-glycosyltransferases (UGTs), the activated sugar donor is typically UDP-glucose for the transfer of a glucose moiety.[4][6]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Possible Causes & Solutions
-
Suboptimal Reaction Conditions:
-
pH: The optimal pH for UGTs acting on coniferyl alcohol is generally in the slightly alkaline range. For example, some UGTs show optimal activity around pH 8.0-9.0.[7] Verify the pH of your reaction buffer and adjust if necessary.
-
Temperature: Most UGTs have an optimal temperature around 30-40°C. For instance, a UGT from Isatis indigotica showed maximum activity at 35°C.[4] Ensure your incubation temperature is within the optimal range for your specific enzyme.
-
-
Enzyme Inactivity:
-
Confirm the activity of your enzyme using a positive control substrate if available.
-
Ensure proper storage of the enzyme at the recommended temperature (typically -20°C or -80°C) and avoid repeated freeze-thaw cycles.
-
-
Insufficient Substrate Concentrations:
-
Coniferyl Alcohol: While ensuring it is fully dissolved, the concentration of coniferyl alcohol might be too low. However, be aware of potential substrate inhibition at higher concentrations (see Troubleshooting Issue 3).
-
UDP-Glucose: The concentration of the sugar donor, UDP-glucose, can be a limiting factor. Increasing its concentration can often improve product yield.[6][7]
-
-
Presence of Inhibitors:
-
Ensure all reagents and buffers are of high purity and free from potential enzyme inhibitors.
-
Issue 2: Slow Reaction Rate
Possible Causes & Solutions
-
Suboptimal Temperature: Even within the acceptable range, lower temperatures can significantly slow down the reaction rate. Consider increasing the temperature to the enzyme's optimum (e.g., 35°C).[4]
-
Low Enzyme Concentration: The reaction rate is often directly proportional to the enzyme concentration. If the reaction is too slow, consider increasing the amount of enzyme used.
-
Substrate Inhibition: At high concentrations, coniferyl alcohol can inhibit the activity of some enzymes. If you are using a high concentration of the substrate, try reducing it.
Issue 3: Substrate Inhibition by Coniferyl Alcohol
Possible Causes & Solutions
-
High Coniferyl Alcohol Concentration: Some enzymes exhibit substrate inhibition at high concentrations of the acceptor molecule. For a related enzyme, coniferyl alcohol dehydrogenase, inhibition was observed at concentrations above 17 µM. While this is a different reaction, it highlights the potential for substrate inhibition with coniferyl alcohol.
-
To address this, perform a substrate titration experiment to determine the optimal concentration of coniferyl alcohol for your specific enzyme.
-
Issue 4: Formation of Multiple Glycosylation Products (Regioselectivity Issues)
Possible Causes & Solutions
-
Enzyme Promiscuity: The enzyme itself may be capable of glycosylating different hydroxyl groups on the coniferyl alcohol molecule, leading to a mixture of regioisomers.
-
Enzyme Selection: If possible, screen different glycosyltransferases to find one with higher regioselectivity for the desired position.
-
Reaction Condition Optimization: In some cases, adjusting the pH or temperature can influence the regioselectivity of the enzyme.
-
Protein Engineering: For advanced users, site-directed mutagenesis of the enzyme can be employed to alter its substrate-binding pocket and improve regioselectivity.
-
Data Presentation
Table 1: Influence of pH on UDP-Glycosyltransferase Activity
| pH | Buffer System | Relative Activity (%) |
| 6.0 | Phosphate Buffer | Low |
| 7.0 | Phosphate/Tris-HCl | Moderate |
| 8.0 | Tris-HCl | High (Optimal) |
| 9.0 | Tris-HCl/Bicarbonate | High |
| 10.0 | Bicarbonate Buffer | Moderate to Low |
Note: This table represents a general trend observed for some UGTs. The optimal pH should be determined empirically for the specific enzyme used.
Table 2: Effect of Temperature on Glycosylation Efficiency
| Temperature (°C) | Relative Activity (%) |
| 25 | Moderate |
| 30 | High |
| 35 | Optimal |
| 40 | High |
| 45 | Moderate to Low |
Note: This table is based on data for a UGT from Isatis indigotica and serves as a general guideline.[4]
Table 3: Kinetic Parameters of Arabidopsis UGT72E2 with Coniferyl Alcohol
| Substrate | K_m_ (µM) |
| Coniferyl alcohol | 60 |
K_m_ (Michaelis constant) indicates the substrate concentration at which the reaction rate is half of the maximum. A lower K_m_ value suggests a higher affinity of the enzyme for the substrate.[3]
Experimental Protocols
Protocol 1: Standard Enzymatic Glycosylation of Coniferyl Alcohol
-
Prepare the Reaction Mixture:
-
In a microcentrifuge tube, combine the following components in a total volume of 100 µL:
-
50 mM Tris-HCl buffer (pH 8.0)
-
200 µM Coniferyl alcohol (dissolved in a minimal amount of DMSO, ensuring the final DMSO concentration is below 5%)
-
400 µM UDP-glucose
-
20 µg of purified UDP-glycosyltransferase
-
-
-
Incubation:
-
Incubate the reaction mixture at 35°C for 60 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding 200 µL of methanol.
-
-
Analysis:
-
Centrifuge the mixture to pellet any precipitated protein.
-
Analyze the supernatant for the formation of coniferyl alcohol glycoside using HPLC or LC-MS.
-
Protocol 2: Optimization of Reaction Conditions
To optimize the reaction conditions for your specific enzyme and experimental setup, systematically vary one parameter at a time while keeping others constant.
-
pH Optimization:
-
Prepare a series of reaction mixtures as described in Protocol 1, but vary the pH of the buffer (e.g., from pH 6.0 to 10.0).
-
Analyze the product yield for each pH to determine the optimum.
-
-
Temperature Optimization:
-
Set up multiple reactions at the optimal pH and vary the incubation temperature (e.g., from 25°C to 45°C).
-
Determine the temperature that results in the highest product yield.
-
-
Substrate Concentration Optimization:
-
Coniferyl Alcohol: At the optimal pH and temperature, vary the concentration of coniferyl alcohol (e.g., from 10 µM to 500 µM) while keeping the UDP-glucose concentration constant. This will help identify the optimal substrate concentration and reveal any potential substrate inhibition.
-
UDP-Glucose: Vary the concentration of UDP-glucose (e.g., from 100 µM to 1 mM) while keeping the coniferyl alcohol concentration at its optimum.
-
Visualizations
Caption: A streamlined workflow for the enzymatic glycosylation of coniferyl alcohol.
Caption: A troubleshooting flowchart for addressing low product yield in glycosylation reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Glycosylation of Phenolic Compounds by the Site-Mutated β-Galactosidase from Lactobacillus bulgaricus L3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Resolving Co-eluting Peaks in the Chromatographic Analysis of (E)-Isoconiferin
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-eluting peaks during the chromatographic analysis of (E)-Isoconiferin. Co-elution, the overlapping of two or more compound peaks in a chromatogram, can significantly compromise the accuracy of quantification and identification. This guide offers a systematic approach to diagnose, troubleshoot, and resolve these common chromatographic challenges.
Frequently Asked Questions (FAQs)
Q1: What is co-elution, and how can I confirm it is happening with my this compound peak?
A1: Co-elution occurs when two or more compounds exit the chromatography column at or near the same time, resulting in overlapping peaks.[1][2] In your chromatogram, this may appear as a broad or asymmetrical peak, or a "shouldered" peak.[3]
To confirm co-elution, you can use the following methods:
-
Diode Array Detector (DAD/PDA): A DAD or PDA detector can perform peak purity analysis. It acquires UV-Vis spectra across the entire peak. If the spectra are not identical from the upslope to the downslope of the peak, it indicates that more than one compound is present.[1][3]
-
Mass Spectrometry (MS): An MS detector is a definitive tool for identifying co-elution. By examining the mass spectra across the peak, you can identify different mass-to-charge ratios (m/z), each corresponding to a distinct compound.[1][3]
-
Reduce Sample Concentration: Column overload can sometimes mimic co-elution by causing peak broadening. Injecting a more diluted sample can help determine if the issue is concentration-dependent.[3]
Q2: What are the primary factors I should investigate to resolve co-eluting peaks?
A2: The primary goal is to increase the resolution between the co-eluting peaks. Chromatographic resolution is governed by three key factors: efficiency (N) , selectivity (α) , and retention factor (k) .[1][3][4][5] To improve separation, you must manipulate one or more of these factors. The most common and powerful approaches involve changing the mobile phase composition or the stationary phase chemistry.[4]
Q3: Should I use an isocratic or a gradient elution method for analyzing this compound?
A3: The choice depends on the complexity of your sample.
-
Isocratic elution , which uses a constant mobile phase composition, is simpler and provides a stable baseline.[6] It is suitable for simple mixtures where all components are well-resolved.[7]
-
Gradient elution , where the mobile phase composition is changed during the run, is generally better for complex samples containing compounds with a wide range of polarities.[8][9][10] It can improve peak shape for late-eluting compounds and often provides better resolution for co-eluting peaks in a shorter analysis time.[6][7][8] If you are facing co-elution with an isocratic method, switching to a gradient method is a highly effective troubleshooting step.[8]
Troubleshooting Guide: Resolving this compound Co-elution
This guide addresses the common scenario where a peak corresponding to this compound shows signs of co-elution with a closely related impurity.
Logical Troubleshooting Workflow
The following workflow provides a step-by-step process for diagnosing and resolving co-elution issues.
Caption: A systematic workflow for troubleshooting co-eluting peaks.
Step 1: Mobile Phase Optimization
Optimizing the mobile phase is typically the most effective first step as it directly influences the retention factor (k) and selectivity (α).[3][4][5]
-
Adjust Solvent Strength (Isocratic): For reversed-phase HPLC, this compound is a polar compound. Decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase retention times and may improve separation.[4][5]
-
Switch to Gradient Elution: If an isocratic method fails, switching to a gradient elution is highly recommended. A shallow gradient around the elution time of this compound can significantly enhance resolution.[8][9]
-
Change Organic Modifier: Different organic solvents interact differently with analytes and the stationary phase. Switching from acetonitrile to methanol, or vice-versa, can alter selectivity (α) and resolve co-eluting peaks.[3]
-
Adjust pH: this compound and potential impurities may have ionizable groups. Adding a small amount of acid (e.g., 0.1% formic acid) to the aqueous mobile phase can suppress ionization, leading to sharper peaks and altered selectivity.[11][12][13]
Table 1: Hypothetical Results of Mobile Phase Optimization
| Parameter Change | Initial Condition | Modified Condition | Expected Outcome on Resolution |
| Solvent Strength | 70% Water / 30% ACN | 80% Water / 20% ACN | Increased retention and potential separation |
| Elution Mode | Isocratic (70/30) | Gradient (10% to 40% ACN over 20 min) | Improved peak shape and resolution |
| Organic Modifier | 70% Water / 30% ACN | 70% Water / 30% MeOH | Altered selectivity, may resolve peaks |
| pH Adjustment | Water / ACN | 0.1% Formic Acid in Water / ACN | Sharper peaks, altered selectivity |
Step 2: Stationary Phase and Column Parameter Optimization
If mobile phase adjustments are insufficient, modifying column conditions can provide the necessary change in selectivity or efficiency.
-
Change Stationary Phase Chemistry: If a standard C18 column is used, switching to a different stationary phase can provide alternative selectivity.[4] For a polar compound like this compound, a column with a different functionality like Phenyl-Hexyl or one designed for polar compounds (e.g., polar-embedded or aqueous C18) may be effective.[14][15]
-
Adjust Column Temperature: Increasing the column temperature typically decreases solvent viscosity and can improve peak efficiency (N).[4] It can also subtly alter selectivity. A change of 5-10°C can sometimes be enough to resolve closely eluting peaks.
-
Modify Flow Rate: Decreasing the flow rate can increase column efficiency, leading to narrower peaks and better resolution, although this will increase the analysis time.[11]
Table 2: Hypothetical Results of Column Parameter Optimization
| Parameter Change | Initial Condition | Modified Condition | Expected Outcome on Resolution |
| Stationary Phase | C18 Column | Phenyl-Hexyl Column | Significant change in selectivity (α) |
| Temperature | 30 °C | 40 °C | Improved efficiency (N), possible change in α |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | Improved efficiency (N) |
Experimental Protocols
Protocol 1: Standard Reversed-Phase HPLC Method for this compound
This protocol provides a general starting point for the analysis of this compound.
-
Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and DAD/PDA detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: HPLC-grade water with 0.1% formic acid.[11][12][13]
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Elution: Isocratic at 85% A and 15% B.[12]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.[12]
-
Detection Wavelength: As appropriate for this compound (e.g., 265 nm).
-
Injection Volume: 10 µL.
Protocol 2: Developing a Gradient Method to Resolve Co-elution
This protocol describes how to transition from the isocratic method above to a gradient method to improve separation.
-
Scouting Gradient: First, run a broad "scouting" gradient to determine the approximate elution conditions.
-
Gradient Program:
-
0-2 min: 5% B
-
2-25 min: Linear gradient from 5% to 95% B
-
25-30 min: Hold at 95% B
-
30-35 min: Return to 5% B and re-equilibrate.
-
-
-
Focused Gradient Development: Based on the retention time from the scouting run, develop a shallower, more focused gradient. If this compound eluted at 15 minutes in the scouting run (corresponding to ~40% B), a focused gradient would be:
-
Gradient Program:
-
0-2 min: Hold at 20% B
-
2-22 min: Linear gradient from 20% to 50% B
-
22-25 min: Wash at 95% B
-
25-30 min: Return to 20% B and re-equilibrate.
-
-
-
Optimization: Further refine the slope of the gradient and the initial/final conditions to maximize the resolution between this compound and the co-eluting peak.
Visualization of Key Chromatographic Concepts
The Resolution Equation
Understanding the components of the resolution equation is fundamental to effective troubleshooting. Resolution (Rs) is a function of column efficiency (N), stationary/mobile phase selectivity (α), and analyte retention (k).
Caption: The relationship between Resolution (Rs) and its core factors.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromtech.com [chromtech.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mastelf.com [mastelf.com]
- 9. biotage.com [biotage.com]
- 10. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 11. Optimization of HPLC Methods for the Analysis of Bioactive Compounds in Crude Plant Extracts [plantextractwholesale.com]
- 12. Statistical optimization of an RP-HPLC method for the determination of selected flavonoids in berry juices and evaluation of their antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijprajournal.com [ijprajournal.com]
- 14. labtech.tn [labtech.tn]
- 15. chromatographyonline.com [chromatographyonline.com]
Minimizing by-product formation in (E)-Isoconiferin synthesis.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize by-product formation during the synthesis of (E)-Isoconiferin.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
| Issue ID | Question | Potential Causes | Recommended Solutions |
| EI-S-001 | Low yield of the desired β-anomer and formation of the α-anomer. | Use of a glycosyl donor with a non-participating group at the C2 position (e.g., benzyl ether) can lead to a mixture of anomers.[1] | Employ a glycosyl donor with a participating group at C2, such as an acetyl or benzoyl group. This promotes the formation of a 1,2-trans glycosidic bond through anchimeric assistance, favoring the β-anomer.[1] |
| EI-S-002 | Formation of a stable orthoester by-product instead of the desired glycoside. | This is a common issue in Koenigs-Knorr type reactions, especially when an acid acceptor like triethylamine is used.[2] | The orthoester can often be converted to the desired β-glycoside by treatment with a Lewis acid catalyst, such as BF₃·OEt₂.[3] It is also advisable to use silver carbonate as the promoter, which was used in the original Koenigs-Knorr reaction.[1] |
| EI-S-003 | The reaction fails completely with no product formation. | Starting materials may be impure or degraded. The catalyst or promoter may be inactive. Reaction conditions, particularly the absence of water, may not have been strictly maintained. | Verify the purity and integrity of the glycosyl donor and acceptor using NMR or mass spectrometry. Ensure the catalyst (e.g., BF₃·OEt₂) is fresh and active. For reactions sensitive to moisture, such as the trichloroacetimidate method, ensure all glassware is oven-dried and solvents are anhydrous.[3] |
| EI-S-004 | Side reactions involving the phenolic hydroxyl group of coniferyl alcohol. | The phenolic hydroxyl group is nucleophilic and can compete with the desired glycosylation site, leading to undesired side products. | Use a suitable protecting group for the phenolic hydroxyl group, such as an acetyl or benzyl group. The acetyl group can be selectively introduced by reacting coniferyl alcohol with acetic anhydride.[2][4] |
| EI-S-005 | Cleavage of the newly formed glycosidic bond during workup or purification. | The glycosidic bond can be sensitive to acidic conditions. | Neutralize the reaction mixture promptly after completion. Use a buffered aqueous solution (e.g., saturated sodium bicarbonate) during the workup.[3] Employ neutral pH conditions during chromatographic purification. |
| EI-S-006 | Formation of N-glycosyl trichloroacetamide as a by-product in the trichloroacetimidate method. | This by-product can arise from the reaction of the trichloroacetimidate donor.[3] | Optimize reaction conditions such as temperature and the rate of addition of the TMSOTf catalyst to minimize this side reaction.[3] |
Frequently Asked Questions (FAQs)
Q1: Which glycosylation method is recommended for the highest β-selectivity in this compound synthesis?
A1: The trichloroacetimidate method, when used with a glycosyl donor having a participating group at C2 and a Lewis acid catalyst like BF₃·OEt₂, generally provides excellent β-selectivity.[3] This is because BF₃·OEt₂ is effective at promoting the conversion of any intermediate 1,2-orthoesters into the thermodynamically more stable 1,2-trans-glycoside (the β-anomer).[3]
Q2: What are the most common protecting groups for the synthesis of this compound and how are they removed?
A2: Acetyl (Ac) and pivaloyl (Piv) groups are commonly used to protect the hydroxyl groups of the glucose donor, while an acetyl group is often used for the phenolic hydroxyl of coniferyl alcohol.[2] These ester protecting groups can be removed simultaneously at the final step via Zemplén deacetylation, using a catalytic amount of sodium methoxide in methanol.[4]
Q3: How can I monitor the progress of my glycosylation reaction?
A3: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction.[3] Spot the reaction mixture alongside the starting materials (glycosyl donor and acceptor). The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicates the reaction is proceeding. Staining with a solution of ceric ammonium molybdate or p-anisaldehyde followed by heating can help visualize the spots.
Q4: What are the key considerations for achieving a successful Koenigs-Knorr reaction for this compound synthesis?
A4: The key to a successful Koenigs-Knorr reaction is the use of a heavy metal salt promoter, typically silver carbonate or silver oxide, and strictly anhydrous conditions.[1] The choice of a glycosyl halide (bromide or chloride) as the donor is also critical. As with other methods, a participating group at C2 of the glycosyl donor is essential for high β-selectivity.[1]
Q5: Are there any enzymatic methods available for the synthesis of this compound?
A5: While chemical synthesis is more common, enzymatic methods using glycosyltransferases are a potential alternative.[5] These methods can offer high stereoselectivity and avoid the need for protecting groups. However, the availability and cost of the specific enzymes, as well as optimization of the reaction conditions, can be challenging.
Data Presentation
The following table summarizes yields reported in the literature for different synthetic approaches to this compound, highlighting the efficiency of the trichloroacetimidate method.
| Glycosylation Method | Glycosyl Donor | Aglycone Acceptor | Promoter/Catalyst | Yield of β-Glycoside | Reference |
| Trichloroacetimidate | Trichloroacetimidoyl 2,3,4,6-tetra-O-pivaloyl-α-D-glucopyranoside | (E)-4-O-Acetyl coniferyl alcohol | BF₃·OEt₂ | High (not quantified) | [2] |
| Mizoroki-Heck Reaction | Peracetylated allyl β-D-glucoside | 4-hydroxy-3-methoxyphenylboronic acid | - | 52% | [5] |
Experimental Protocols
Protocol 1: Synthesis of (E)-4-O-Acetyl Coniferyl Alcohol (Aglycone Acceptor)
This protocol describes the preparation of the protected aglycone acceptor required for glycosylation.
-
(E)-4-O-acetyl ferulic acid is reduced using sodium borohydride and N,N-dimethylchloromethylenium chloride. [2]
-
Reaction Monitoring: The progress of the reduction is monitored by TLC.
-
Workup and Purification: After completion, the reaction is quenched, and the product is extracted. The crude product is purified by column chromatography.
-
Yield: A typical reported yield for this reaction is 80.2%.[2]
Protocol 2: Glycosylation via the Trichloroacetimidate Method
This protocol details the glycosylation step to form the protected this compound.
-
Preparation: To a flask containing (E)-4-O-acetyl coniferyl alcohol, add trichloroacetimidoyl 2,3,4,6-tetra-O-pivaloyl-α-D-glucopyranoside.[2]
-
Solvent: The reactants are dissolved in anhydrous dichloromethane (CH₂Cl₂).[2]
-
Catalyst Addition: The reaction mixture is cooled, and a catalytic amount of boron trifluoride etherate (BF₃·OEt₂) is added.[2]
-
Reaction Monitoring: The reaction is monitored by TLC for the disappearance of the starting materials.
-
Workup: The reaction is quenched with saturated aqueous sodium bicarbonate solution. The organic layer is separated, dried, and concentrated.
-
Purification: The crude product is purified by silica gel column chromatography.
Protocol 3: Deprotection to Yield this compound
This protocol describes the final deprotection step.
-
Reaction Setup: The protected this compound is dissolved in dry methanol.
-
Base Addition: A catalytic amount of sodium methoxide in methanol is added.
-
Reaction Monitoring: The deprotection is monitored by TLC.
-
Neutralization and Purification: Upon completion, the reaction is neutralized with an acidic resin, filtered, and the solvent is evaporated. The final product is purified, often by recrystallization.
Visualizations
Caption: A simplified workflow for the chemical synthesis of this compound.
Caption: A decision-making diagram for troubleshooting low product yield.
References
- 1. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Buy this compound | 113349-27-2 [smolecule.com]
- 5. researchgate.net [researchgate.net]
Calibrating instruments for accurate measurement of (E)-Isoconiferin.
Technical Support Center: (E)-Isoconiferin Measurement
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the accurate quantitative analysis of this compound using common analytical instrumentation.
Frequently Asked Questions (FAQs)
Q1: What is an instrument calibration curve and why is it essential for quantifying this compound?
A1: A calibration curve is a graph that plots the known concentrations of a substance against the instrument's response (e.g., absorbance or chromatographic peak area).[1] It is essential because it establishes a mathematical relationship that allows you to determine the unknown concentration of this compound in your samples by measuring their instrument response.[2] An accurate calibration curve, typically with a correlation coefficient (R²) greater than 0.99, is the foundation for reliable quantification.[1][3]
Q2: How do I prepare accurate standard solutions for my calibration curve?
A2: Accurate standard preparation is critical.[4] Start by using a high-purity certified reference material of this compound.
-
Stock Solution: Accurately weigh the reference standard using a high-precision analytical balance and dissolve it in a Class A volumetric flask with a suitable high-purity solvent (e.g., methanol or acetonitrile) to create a concentrated stock solution.[4]
-
Serial Dilutions: Prepare a series of at least 5-6 calibration standards by performing serial dilutions from the stock solution.[1] Use calibrated micropipettes and Class A volumetric flasks for all dilutions.
-
Solvent Quality: The quality of the water, acids, or organic solvents used as diluents is a key factor.[2] Ensure the diluent is the same as your mobile phase or sample solvent to avoid matrix effects.[5]
Q3: Which analytical technique is better for this compound quantification: HPLC-UV or UV-Vis Spectrophotometry?
A3: The choice depends on your sample's complexity.
-
UV-Vis Spectrophotometry: This method is simple, fast, and economical.[6] It is suitable for quantifying this compound in pure solutions or very simple mixtures where it is the only compound that absorbs light at its maximum absorbance wavelength (λmax).[7]
-
High-Performance Liquid Chromatography (HPLC-UV/DAD): HPLC is the preferred method for complex samples like plant extracts or biological fluids.[8][9] It physically separates this compound from other components in the mixture before detection, ensuring that the measured signal comes only from your compound of interest, which provides much higher specificity and accuracy.[10]
Q4: How should I store my this compound standards and samples?
A4: this compound, like many phenolic compounds, may be susceptible to degradation from light, heat, or oxidation.[11] It is best practice to store stock solutions in amber vials at low temperatures (-20°C or -80°C) to minimize degradation.[12] Avoid repeated freeze-thaw cycles by preparing smaller aliquots.[12] Analyze samples as quickly as possible after preparation.
Experimental Protocol: Quantification of this compound by HPLC-UV
This protocol describes a general method for the quantitative analysis of this compound using a reverse-phase HPLC system with UV detection.
1. Materials and Reagents:
-
This compound certified reference standard
-
HPLC-grade methanol (Solvent B)
-
HPLC-grade acetonitrile
-
Ultrapure water (Type I)
-
Formic acid or acetic acid (for acidifying the mobile phase)
-
0.22 µm or 0.45 µm syringe filters
2. Instrument and Conditions:
-
HPLC System: Quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).[3][8]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10][8]
-
Mobile Phase A: Ultrapure water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by scanning the UV spectrum of an this compound standard (typically in the 260-330 nm range for similar compounds).
-
Injection Volume: 10 µL.
3. Procedure:
-
Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. From this, prepare a series of working standards (e.g., 5, 10, 25, 50, 100 µg/mL) by diluting with the mobile phase.
-
Sample Preparation: Dissolve the sample in methanol, sonicate for 15 minutes, and filter through a 0.22 µm syringe filter to remove particulates before injection.
-
System Equilibration: Purge the system and equilibrate the column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.[13]
-
Calibration Curve Construction: Inject each standard solution in triplicate.[10] Plot the average peak area against the known concentration for each standard. Perform a linear regression to obtain the calibration curve equation (y = mx + c) and the correlation coefficient (R²).[1][3]
-
Sample Analysis: Inject the prepared samples.
-
Quantification: Use the peak area of this compound from the sample chromatogram and the calibration curve equation to calculate the concentration in the sample.
Workflow for Instrument Calibration and Analysis
Caption: A standard workflow for quantitative analysis.
Data Presentation
Quantitative results and method validation parameters should be clearly summarized.
Table 1: Example Calibration Data for this compound
| Standard Conc. (µg/mL) | Peak Area (mAUs) - Rep 1 | Peak Area (mAUs) - Rep 2 | Peak Area (mAU*s) - Rep 3 | Average Peak Area |
| 5.0 | 12050 | 12150 | 12100 | 12100 |
| 10.0 | 24500 | 24400 | 24600 | 24500 |
| 25.0 | 61300 | 61000 | 61150 | 61150 |
| 50.0 | 122500 | 123000 | 122750 | 122750 |
| 100.0 | 248000 | 247500 | 248200 | 247900 |
| Linear Regression | \multicolumn{4}{l | }{Equation: y = 2475.8x - 350} | ||
| Correlation (R²) | \multicolumn{4}{l | }{0.9998 } |
Table 2: Summary of Method Validation Parameters
| Parameter | Result | Acceptance Criteria |
| Linearity (R²) | 0.9998 | R² ≥ 0.99 |
| Accuracy (% Recovery) | 98.3% - 101.1% | 80% - 110%[9] |
| Precision (% RSD) | < 2.0% | ≤ 5%[3] |
| Limit of Detection (LOD) | 0.03 µg/mL | Based on S/N ratio > 3[10] |
| Limit of Quantitation (LOQ) | 0.10 µg/mL | Based on S/N ratio > 10 |
Troubleshooting Guide
Q: My chromatogram shows a noisy or drifting baseline. What should I do?
A: Baseline issues can obscure small peaks and affect integration accuracy.
-
Causes: Contaminated or improperly prepared mobile phase, air bubbles in the system, detector lamp failure, or column contamination.[5][13]
-
Solutions:
-
Mobile Phase: Prepare fresh mobile phase using HPLC-grade solvents and degas thoroughly.[13]
-
Air Bubbles: Purge the pump and the entire system to remove any trapped air.[13][14]
-
Detector: Check the detector lamp energy. If it's low, the lamp may need replacement.[13]
-
Contamination: Flush the column with a strong solvent to remove contaminants.[15]
-
Q: The peak for this compound is tailing. How can I improve the peak shape?
A: Peak tailing can lead to inaccurate peak area integration.
-
Causes: Column overload, secondary interactions with active silanols on the column, or insufficient mobile phase buffer.[16]
-
Solutions:
-
Reduce Sample Load: Decrease the injection volume or dilute the sample.[16]
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3) can suppress the ionization of silanol groups, reducing secondary interactions.[16]
-
Use a High-Purity Column: Modern, high-purity silica columns with end-capping have fewer active silanols.
-
Check for Contamination: A contaminated guard column or column inlet frit can cause peak distortion. Replace the guard column or back-flush the analytical column.
-
Q: My peak shape is abnormal (fronting or split). What is the cause?
A: Abnormal peak shapes are a common troubleshooting issue in HPLC. The diagram below provides a logical path to diagnose the problem.
Caption: A troubleshooting guide for abnormal HPLC peak shapes.
Q: The retention time for this compound is drifting between injections. What's wrong?
A: Unstable retention times make peak identification unreliable and indicate a problem with the system's stability.
-
Causes: Poor column temperature control, changes in mobile phase composition, inconsistent flow rate, or insufficient column equilibration time.[13]
-
Solutions:
-
Temperature: Use a thermostatted column oven and allow it to stabilize.[13]
-
Mobile Phase: If preparing the mobile phase online with a mixer, ensure the pump's proportioning valves are working correctly. If preparing manually, ensure it is well-mixed.[13]
-
Flow Rate: Check for leaks in the pump or fittings that could cause flow rate fluctuations.
-
Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the injection sequence, especially after changing solvents or gradients.[13]
-
References
- 1. japsonline.com [japsonline.com]
- 2. hitachi-hightech.com [hitachi-hightech.com]
- 3. mjfas.utm.my [mjfas.utm.my]
- 4. Solution Preparation - Standard Solution Preparation: A Comprehensive Guide - Blogs - News [alwsci.com]
- 5. HPLC故障排除指南 [sigmaaldrich.com]
- 6. pnrjournal.com [pnrjournal.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 10. academic.oup.com [academic.oup.com]
- 11. Analytical Methods for the Determination of Alkannins and Shikonins | Bentham Science [eurekaselect.com]
- 12. glpbio.com [glpbio.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. mastelf.com [mastelf.com]
- 15. ijsdr.org [ijsdr.org]
- 16. hplc.eu [hplc.eu]
Addressing poor reproducibility in (E)-Isoconiferin bioassays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues related to the reproducibility of (E)-Isoconiferin bioassays. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound, also known as Citrusin D, is a phenolic glycoside naturally found in various plants. Its biological activities are reported to include antioxidant and antimicrobial properties. In plants, it plays a role in vascular tissue development and is compartmentalized to prevent cytotoxicity.
Q2: I am observing high variability between my triplicate readings in a cell-based assay with this compound. What could be the cause?
A2: High variability in triplicate readings can stem from several factors:
-
Pipetting Errors: Inconsistent volumes of reagents or cell suspensions can lead to significant differences.
-
Cell Seeding Density: Uneven cell distribution in the wells of your microplate.
-
Compound Precipitation: this compound may precipitate in your culture medium, leading to non-uniform exposure to the cells.
-
Edge Effects: Wells on the periphery of the plate are more prone to evaporation, which can concentrate the compound and affect cell growth.
Q3: My this compound stock solution appears cloudy. Is it still usable?
A3: A cloudy stock solution indicates that the compound may not be fully dissolved or has precipitated out of solution. Using a cloudy stock will lead to inaccurate dosing and poor reproducibility. It is recommended to prepare a fresh stock solution. Ensure you are using an appropriate solvent (e.g., DMSO) and that the final concentration in your assay medium does not exceed the solvent's tolerance limit for your specific cell line (typically ≤0.5% for DMSO).[1]
Q4: I am not observing any activity with this compound in my antioxidant assay. What should I check?
A4: Several factors could contribute to a lack of observed activity:
-
Incorrect Wavelength: Ensure your plate reader is set to the correct wavelength for the specific assay (e.g., ~517 nm for DPPH, ~700 nm for FRAP).
-
Reagent Degradation: Antioxidant assay reagents can be sensitive to light and temperature. Ensure they are stored correctly and are not expired.
-
Insufficient Concentration: The concentrations of this compound you are testing may be too low to elicit a measurable response.
-
Assay Interference: Components in your sample or buffer could be interfering with the assay chemistry.
Troubleshooting Guides
Issue 1: Poor Reproducibility in Antioxidant Assays (e.g., DPPH, FRAP)
| Potential Cause | Troubleshooting Step |
| Inaccurate Standard Curve | Prepare fresh standards for each experiment. Ensure the standard curve is linear within the tested concentration range. |
| Reagent Instability | Prepare fresh working solutions of reagents like DPPH daily. Protect from light and store at the recommended temperature. |
| Pipetting Inaccuracy | Use calibrated pipettes and ensure proper technique to minimize volume errors, especially with small volumes. |
| Timing Inconsistency | Adhere strictly to the incubation times specified in the protocol for all samples and standards. |
| Sample Oxidation | Prepare sample dilutions immediately before use to prevent degradation of this compound. |
Issue 2: Inconsistent Results in Antimicrobial Assays (e.g., Broth Microdilution)
| Potential Cause | Troubleshooting Step |
| Incorrect Inoculum Density | Standardize the bacterial inoculum to the recommended McFarland standard to ensure a consistent starting cell number. |
| Compound Solubility Issues | Visually inspect the wells for any precipitation of this compound after addition to the broth. Consider using a co-solvent if necessary, ensuring it does not affect bacterial growth. |
| Contamination | Use aseptic techniques throughout the procedure to prevent cross-contamination of wells. |
| Incomplete Mixing | Ensure the compound is thoroughly mixed in each well to create a uniform concentration. |
| Resistant Bacterial Strain | Confirm the susceptibility of your bacterial strain to control antibiotics. |
Issue 3: High Cytotoxicity or Lack of Effect in Cell-Based Assays
| Potential Cause | Troubleshooting Step |
| Solvent Toxicity | Include a solvent control (e.g., media with the same concentration of DMSO used to dissolve this compound) to ensure the observed effects are not due to the solvent. Most cell lines tolerate DMSO up to 0.5%.[1] |
| Cell Line Viability | Regularly check the health and viability of your cell line. Passage cells for a limited number of times to avoid genetic drift. |
| Incorrect Cell Seeding | Ensure a homogenous cell suspension before seeding and use appropriate techniques to avoid clumping. |
| Compound Stability in Media | This compound may degrade in culture media over long incubation periods. Consider refreshing the media with a new compound for longer experiments. |
| Assay Endpoint Mismatch | The chosen assay endpoint (e.g., viability, apoptosis) may not be appropriate for the mechanism of action of this compound. Consider using multiple assays to assess different cellular responses. |
Quantitative Data Summary
The following tables provide illustrative quantitative data from studies on compounds with similar structures or activities to this compound. This data is intended to provide a reference for expected ranges and for comparison purposes.
Table 1: Illustrative IC50 Values for Antioxidant Activity of Phenolic Compounds
| Assay | Compound Type | Reported IC50 Range (µg/mL) | Reference Compound | Reference IC50 (µg/mL) |
| DPPH Radical Scavenging | Plant Phenolic Extract | 20 - 100[2][3][4] | Ascorbic Acid | 5 - 15 |
| FRAP (Ferric Reducing Antioxidant Power) | Plant Phenolic Extract | 50 - 200 (as µmol Trolox equivalents/g)[5][6][7] | Trolox | N/A |
| ABTS Radical Scavenging | Plant Phenolic Extract | 10 - 50[8] | Trolox | 2 - 10 |
Table 2: Illustrative Minimum Inhibitory Concentration (MIC) Values for Natural Antimicrobial Compounds
| Bacterial Strain | Compound Type | Reported MIC Range (µg/mL) | Reference Antibiotic | Reference MIC (µg/mL) |
| Staphylococcus aureus | Plant-derived extract | 64 - 1024[9] | Vancomycin | 1 - 4 |
| Escherichia coli | Plant-derived extract | 128 - 2048 | Ciprofloxacin | 0.015 - 1 |
| Pseudomonas aeruginosa | Plant-derived extract | 256 - >2048 | Gentamicin | 0.5 - 8 |
Experimental Protocols
Protocol 1: DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in the dark.
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. Prepare serial dilutions of the stock solution to obtain a range of concentrations.
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of each sample dilution to triplicate wells.
-
Add 150 µL of the DPPH solution to each well.
-
Include a blank (solvent only) and a positive control (e.g., ascorbic acid or Trolox).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample that inhibits 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.[8][10]
Protocol 2: Broth Microdilution Assay for MIC Determination
-
Preparation of Bacterial Inoculum: Culture the test bacterium overnight in a suitable broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the culture to a 0.5 McFarland standard.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent. Prepare serial two-fold dilutions in the broth in a 96-well microplate.
-
Assay Procedure:
-
Add 100 µL of the bacterial inoculum to each well containing 100 µL of the serially diluted compound.
-
Include a positive control (bacteria and broth only) and a negative control (broth only).
-
Include a control for the solvent to ensure it does not inhibit bacterial growth at the concentrations used.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Measurement: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.[11][12]
Signaling Pathway Diagrams
Based on the chemical class of this compound, it may modulate key signaling pathways involved in inflammation and oxidative stress. The following diagrams illustrate these potential pathways.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Caption: Postulated modulation of the MAPK signaling cascade by this compound.
Caption: Hypothesized activation of the Keap1-Nrf2 antioxidant response pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. litfl.com [litfl.com]
- 12. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting (E)-Isoconiferin aggregation in solution.
This center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with (E)-Isoconiferin. Find answers to common problems related to its aggregation and solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is aggregation a concern?
This compound is a phenolic glycoside, a class of compounds known for their biological activities and subject to considerable interest in research.[1] Aggregation, or the clumping of molecules, is a significant concern because it can lead to poor solubility, precipitation out of solution, and the formation of false positives in bioactivity screenings.[2] This behavior can impact experimental reproducibility and the accuracy of results.
Q2: My this compound solution appears cloudy or has formed a precipitate. What are the likely causes?
Several factors can contribute to the aggregation and precipitation of phenolic compounds like this compound:
-
Concentration: Exceeding the solubility limit in a given solvent is the most common cause.
-
Solvent Choice: this compound has variable solubility in different solvents. Using an inappropriate solvent can lead to precipitation.
-
pH: The pH of the solution can significantly affect the stability and solubility of phenolic glycosides.[2][3]
-
Temperature: Temperature fluctuations can alter solubility.[4][5] For many compounds, solubility increases with temperature, but cooling the solution can cause precipitation if it becomes supersaturated.
-
Ionic Strength: The presence and concentration of salts in the buffer can influence aggregation.[2]
Q3: How can I prevent this compound from aggregating in my experiments?
Proactive measures are key to maintaining a stable solution:
-
Use Appropriate Solvents: Start by dissolving this compound in a good solvent like DMSO or ethanol before making further dilutions in aqueous buffers.
-
Control Concentration: Work with concentrations below the known solubility limit for your solvent system.
-
Optimize pH: Maintain a pH that ensures maximum stability. For many phenolic compounds, a neutral pH of around 7.0 is often optimal.[3][5]
-
Maintain Stable Temperature: Avoid drastic temperature changes or freeze-thaw cycles. Store solutions at the recommended temperature.
-
Incorporate Detergents: In some in vitro assays, low concentrations of a non-ionic detergent like Triton X-100 can help prevent aggregation.[2]
Q4: Can I rescue a solution where this compound has already aggregated?
Yes, in many cases, you can redissolve aggregates. See the "Protocol for Redissolving Aggregated this compound" in the Troubleshooting Guide below for a step-by-step procedure involving gentle heating and sonication.
Troubleshooting Guide
Problem: Precipitate or Cloudiness Observed in this compound Solution
This guide provides a logical workflow to diagnose and resolve issues with this compound aggregation.
Data & Protocols
Solubility Data
| Solvent | General Solubility for Phenolic Glycosides | Recommendation |
| Dimethyl Sulfoxide (DMSO) | High | Recommended as a primary solvent for creating concentrated stock solutions. Lignin is highly soluble in DMSO.[6] |
| Ethanol / Methanol | Moderate to High | Good for initial dissolution. Mangiferin, a similar compound, is slightly soluble in ethanol and methanol.[7] |
| Water | Low to Moderate | Often requires prior dissolution in an organic solvent. Phenolic glycosides can be labile.[1] |
| Acetone | Variable | May be used, but solubility can be limited.[7] |
| Chloroform / Dichloromethane | Low | Generally not recommended for polar glycosides. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol details the recommended procedure for preparing a stable stock solution.
Methodology:
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of a primary organic solvent, such as high-purity DMSO, to the powder.
-
Mixing: Vortex the solution vigorously for 1-2 minutes until the solute is fully dissolved.
-
Sonication (if needed): If the compound does not dissolve completely, place the vial in a water bath sonicator for 5-10 minutes.
-
Inspection: Visually confirm that the solution is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C in tightly sealed vials.
Protocol 2: Redissolving Aggregated this compound
This protocol should be used to attempt to salvage a solution that has already precipitated.
-
Gentle Warming: Place the vial containing the aggregated solution in a water bath set to a temperature that is optimal for the compound's stability, for example, 36°C.[5] Do not exceed temperatures that could cause degradation.
-
Agitation: While warming, gently agitate or vortex the solution periodically.
-
Sonication: If warming and agitation are insufficient, place the vial in a water bath sonicator for 10-15 minute intervals.
-
pH Check: If the solution is aqueous, check the pH. If it has deviated from the optimal range (typically neutral), adjust it back carefully with dilute acid or base.
-
Centrifugation (Last Resort): If aggregates persist, centrifuge the solution at a low speed (e.g., 1000 x g for 5 minutes) to pellet the aggregates. Carefully collect the supernatant for use, and re-quantify the concentration if necessary. Note that this will result in a lower, unknown concentration of the compound.
References
- 1. Chemical analysis of phenolic glycosides: art, facts, and artifacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aggregating Behavior of Phenolic Compounds — A Source of False Bioassay Results? [mdpi.com]
- 3. Structural characteristic, pH and thermal stabilities of apo and holo forms of caprine and bovine lactoferrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Buy this compound | 113349-27-2 [smolecule.com]
- 6. Solubility of lignin and acetylated lignin in organic solvents :: BioResources [bioresources.cnr.ncsu.edu]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Enhancing the extraction efficiency of (E)-Isoconiferin from plant material.
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to enhance the extraction efficiency of (E)-Isoconiferin from plant materials.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its efficient extraction important?
This compound is a phenolic glycoside found in various plants.[1] It consists of a coniferyl alcohol component linked to a glucose molecule.[1] Efficient extraction is crucial for research and development in the pharmaceutical, cosmetic, and food industries, where it is explored for its antioxidant and antimicrobial properties.[1] Maximizing extraction yield ensures the economic viability and sustainability of utilizing this bioactive compound.
Q2: Which extraction methods are most effective for this compound?
Modern, non-thermal techniques are generally preferred to prevent the degradation of potentially heat-sensitive compounds like this compound.
-
Ultrasound-Assisted Extraction (UAE): Highly recommended. UAE uses acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and significantly reducing extraction time and temperature.[2][3] It is considered an efficient and environmentally friendly "green" technology.[2]
-
Pressurized Liquid Extraction (PLE): A very effective method that uses solvents at elevated temperatures and pressures, which increases solubility and diffusion rates.[4] Studies on similar compounds show PLE can yield significantly higher extraction efficiency compared to conventional methods.[5]
-
Conventional Methods: Maceration and Soxhlet extraction can be used, but they often require longer extraction times and larger solvent volumes.[4] High temperatures in Soxhlet extraction may risk thermal degradation of the target compound.
Q3: What are the best solvents for extracting this compound?
As a polar glycoside, this compound dissolves best in polar solvents.
-
Ethanol and Methanol: These are the most common and effective solvents.[6] Ethanol is often preferred for applications in food and pharmaceuticals due to its lower toxicity.
-
Aqueous Mixtures: Mixtures of ethanol or methanol with water (e.g., 50-80% alcohol in water) are typically more efficient than the pure alcohol.[7] Water helps to swell the plant matrix, allowing the alcohol to penetrate more effectively and extract the target compounds.
Q4: How do I prepare the plant material for optimal extraction?
Proper preparation is a critical first step.
-
Drying: Thoroughly dry the plant material to prevent enzymatic degradation of the target glycosides.[8] Use a well-ventilated area or a low-temperature oven (40-50°C).
-
Grinding: Grind the dried material into a fine, uniform powder (e.g., particle size of 350-500 µm).[9] This dramatically increases the surface area available for solvent contact, improving extraction kinetics.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound and similar phenylpropanoid glycosides.
Problem 1: Low or No Yield of this compound
| Potential Cause | Troubleshooting Steps & Recommendations |
| Improper Solvent Choice | This compound is a polar molecule. Ensure you are using a polar solvent system. Solution: Switch to or optimize the concentration of an alcohol-water mixture. A common starting point is 70% ethanol or 80% methanol.[7] |
| Suboptimal Extraction Parameters | Extraction is highly dependent on time, temperature, and solvent ratio. Solution: Systematically optimize these parameters. Use a design of experiment (DoE) approach, such as a Box-Behnken design, to efficiently find the optimal conditions.[10] Refer to the optimization tables below for typical ranges. |
| Inadequate Sample Preparation | Insufficient grinding reduces surface area, while moisture can lead to degradation. Solution: Ensure the plant material is finely and uniformly powdered.[8] Confirm that the material was thoroughly dried before grinding. |
| Compound Degradation | High temperatures or excessive ultrasonic power can degrade the target compound. Solution: For UAE, test a range of ultrasonic power settings; higher power is not always better as it can lead to degradation.[10] For thermal methods, reduce the temperature and extraction time. Use a rotary evaporator at a low temperature (<50°C) for solvent removal.[8] |
| Insufficient Cell Wall Disruption | The solvent may not be effectively penetrating the plant cells to release the compound. Solution: Use a method known for effective cell disruption, such as Ultrasound-Assisted Extraction (UAE), which creates cavitation bubbles that rupture cell walls.[2] |
Problem 2: Co-extraction of Impurities (e.g., chlorophyll, lipids)
| Potential Cause | Troubleshooting Steps & Recommendations |
| High Polarity of Extraction Solvent | Polar solvents can also extract other polar impurities like sugars and some pigments. |
| Single-Step Extraction | A single extraction step is often not selective enough. |
Data Presentation: Parameter Optimization
Optimizing extraction parameters is key to maximizing yield. The following tables provide typical ranges and optimized examples derived from studies on similar polar glycosides, which can be used as a starting point for this compound.
Table 1: General Optimization Ranges for Key Extraction Parameters
| Parameter | Maceration | Soxhlet Extraction | Ultrasound-Assisted Extraction (UAE) |
| Solvent Concentration | 50-80% Ethanol/Methanol | 80-95% Ethanol/Methanol | 50-70% Ethanol/Methanol[10] |
| Temperature (°C) | 25-40 | 60-80 (Solvent Boiling Point) | 50-70[10] |
| Time | 24-72 hours[8] | 8-12 hours[8] | 10-30 minutes[10] |
| Solvent-to-Solid Ratio (mL/g) | 10:1 to 35:1[9] | 10:1 | 50:1 to 70:1[10] |
| Ultrasonic Power (W) | N/A | N/A | 60-90[10] |
Table 2: Example of Optimized UAE Conditions for Isoquercetin (a similar polar glycoside) [10]
| Parameter | Optimized Value | Resulting Yield |
| Solvent Concentration | 70% Ethanol | \multirow{5}{*}{1033.96 ± 3.28 µg/g} |
| Temperature | 60 °C | |
| Time | 10 min | |
| Solvent-to-Solid Ratio | 60 mL/g | |
| Ultrasonic Power | 75 W |
Experimental Protocols
Protocol: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol provides a detailed methodology for extracting this compound using UAE, a highly efficient method.
1. Materials and Equipment:
-
Dried, finely powdered plant material
-
Solvent: 70% Ethanol (v/v) in deionized water
-
Ultrasonic bath or probe sonicator[11]
-
Beaker or Erlenmeyer flask
-
Filtration apparatus (e.g., Whatman No. 1 filter paper, vacuum filter)
-
Rotary evaporator
-
Analytical equipment (e.g., HPLC for quantification)
2. Procedure:
-
Preparation: Weigh 10 g of the finely powdered plant material and place it into a 500 mL beaker.
-
Solvent Addition: Add 200 mL of the 70% ethanol solvent to the beaker, achieving a 20:1 solvent-to-solid ratio.
-
Sonication: Place the beaker in the ultrasonic bath. Set the temperature to 60°C and the sonication time to 20 minutes. If using a probe sonicator, ensure the probe is submerged adequately in the slurry.[11]
-
Filtration: After sonication, immediately filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue (the marc).
-
Re-extraction (Optional but Recommended): To maximize yield, transfer the marc back to the beaker and repeat steps 2-4 with fresh solvent. Combine the filtrates from both extractions.
-
Concentration: Concentrate the combined filtrate using a rotary evaporator at a controlled temperature (e.g., 45°C) until the ethanol is removed and a crude aqueous extract remains.
-
Purification (Optional): The crude extract can be freeze-dried or further purified using techniques like solid-phase extraction (SPE) or column chromatography to isolate this compound.
-
Analysis: Quantify the yield of this compound in the extract using a validated analytical method such as HPLC.
Visualizations
Workflow for Extraction and Analysis
Caption: General workflow from plant material preparation to final analysis.
Troubleshooting Logic for Low Extraction Yield
Caption: A logical flowchart for diagnosing and solving low extraction yield.
References
- 1. Buy this compound | 113349-27-2 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. Ultrasound assisted extraction (UAE) of bioactive compounds from fruit and vegetable processing by-products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization and comparison of five methods for extraction of coniferyl ferulate from Angelica sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Ultrasound-Assisted Extraction of Isoquercetin from Ephedra alata (Decne): Optimization Using Response Surface Methodology and In Vitro Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Managing quenching effects in fluorescence-based assays with (E)-Isoconiferin.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (E)-Isoconiferin in fluorescence-based assays. The information is designed to help manage and mitigate potential quenching effects and other common issues encountered during experimental procedures.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential roles in a fluorescence-based assay?
This compound is a naturally occurring phenolic glycoside. In the context of fluorescence-based assays, it could potentially have three roles:
-
Fluorophore: The aglycone of this compound is coniferyl alcohol, which is known to be fluorescent. Therefore, this compound itself is presumed to be fluorescent, likely with similar spectral properties to coniferyl alcohol (excitation ~290-320 nm, emission ~416 nm).[1][2][3]
-
Quencher: Phenolic compounds can sometimes quench the fluorescence of other molecules.[4][5] Depending on the assay components, this compound could potentially act as a quencher.
-
Analyte: It may be the target molecule in an assay designed to measure its concentration or binding to other components, where changes in fluorescence (either its own or that of a reporter dye) are monitored.
Q2: What are the main types of fluorescence quenching I should be aware of?
Fluorescence quenching is any process that decreases the fluorescence intensity of a sample. The primary mechanisms are:
-
Static Quenching: This occurs when a fluorophore and a quencher form a non-fluorescent complex on the ground state. This process is typically independent of temperature.
-
Dynamic (Collisional) Quenching: This happens when an excited fluorophore collides with a quencher molecule, leading to non-radiative energy transfer. This type of quenching is temperature-dependent.
-
Förster Resonance Energy Transfer (FRET): A specific type of quenching where energy is transferred from an excited donor fluorophore to a nearby acceptor molecule (which may or may not be fluorescent) over a distance of typically 1-10 nm.
Q3: What are common causes of unexpected fluorescence quenching in assays with plant-derived compounds like this compound?
Assays involving plant-derived compounds can be susceptible to quenching from several sources:
-
Autofluorescence: Plant extracts often contain a mixture of fluorescent compounds, such as chlorophylls, lignins, and other phenolics, which can interfere with the desired signal.[6][7][8][9]
-
Compound Interference: The compound of interest or other components in an extract can directly quench the fluorescence of a reporter dye.[10]
-
Inner Filter Effect: High concentrations of colored or UV-absorbing compounds in the sample can absorb the excitation or emission light, leading to an apparent decrease in fluorescence.
-
Precipitation: Poor solubility of compounds can lead to light scattering and a decrease in the measured fluorescence signal.
Q4: How can I determine if this compound is the source of quenching in my assay?
A systematic approach is necessary:
-
Run Controls:
-
A buffer-only control.
-
A control with your fluorescent probe but without this compound.
-
A control with this compound but without your fluorescent probe (to check for its intrinsic fluorescence at your assay's wavelengths).
-
-
Titration Experiment: Gradually add increasing concentrations of this compound to your fluorescent probe and monitor the fluorescence intensity. A concentration-dependent decrease would suggest quenching.
Section 2: Troubleshooting Guides
This section provides a question-and-answer formatted guide to directly address specific issues.
| Problem ID | Issue Observed | Potential Cause | Suggested Solution |
| FQ-ISO-001 | Weak or no fluorescence signal from this compound itself. | Incorrect instrument settings. | Based on its aglycone (coniferyl alcohol), set the excitation wavelength in the range of 290-320 nm and the emission wavelength around 416 nm.[1][2][3] Perform a full excitation and emission scan to determine the optimal wavelengths in your buffer system. |
| Suboptimal pH. | The fluorescence of coniferyl alcohol is enhanced under basic pH conditions.[1][3] If your assay allows, consider testing a higher pH buffer. | ||
| Low concentration of this compound. | Increase the concentration of this compound in your sample. | ||
| FQ-ISO-002 | Fluorescence intensity of my reporter dye decreases when this compound is added. | This compound is acting as a quencher. | Perform a Stern-Volmer analysis to determine if the quenching is static or dynamic (see Experimental Protocols section). Consider using a fluorescent probe with a longer emission wavelength (in the red or far-red region) as these are often less susceptible to interference from autofluorescence and compound quenching. |
| Inner filter effect. | Measure the absorbance spectrum of this compound. If there is significant overlap with the excitation or emission wavelengths of your reporter dye, you may have an inner filter effect. Try to use a lower concentration of this compound or a reporter dye with different spectral properties. | ||
| FQ-ISO-003 | High background fluorescence in my assay. | Autofluorescence from sample components. | If using a crude extract, consider purifying this compound. Use a plate reader with spectral unmixing capabilities if available. |
| Contaminated reagents or buffer. | Use high-purity solvents and reagents. Prepare fresh buffers. | ||
| FQ-ISO-004 | Inconsistent fluorescence readings between replicates. | Sample precipitation. | Ensure that this compound and all other components are fully dissolved in your assay buffer. You may need to use a co-solvent like DMSO, but keep the final concentration consistent across all wells. |
| Photobleaching. | Reduce the excitation light intensity or the exposure time. |
Section 3: Experimental Protocols
Protocol 1: Determining the Optimal Excitation and Emission Spectra of this compound
Objective: To determine the fluorescence properties of this compound in your specific experimental buffer.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Experimental buffer (e.g., PBS, Tris-HCl)
-
Spectrofluorometer
-
Quartz cuvettes or appropriate microplates
Methodology:
-
Prepare a working solution of this compound (e.g., 10 µM) in the experimental buffer.
-
Excitation Spectrum:
-
Emission Spectrum:
-
Set the excitation wavelength to the optimal value determined in the previous step.
-
Scan a range of emission wavelengths (e.g., 350 nm to 600 nm).
-
The wavelength with the highest fluorescence intensity is the optimal emission wavelength.
-
Protocol 2: Investigating Quenching Mechanisms using a Stern-Volmer Plot
Objective: To determine if the quenching of a fluorescent probe by this compound is static or dynamic.
Materials:
-
Fluorescent probe stock solution
-
This compound stock solution
-
Experimental buffer
-
Spectrofluorometer
Methodology:
-
Prepare a series of solutions with a fixed concentration of the fluorescent probe and varying concentrations of this compound (the quencher).
-
Prepare a control sample with the fluorescent probe but no this compound.
-
Measure the fluorescence intensity of the control sample (F₀) and each sample containing this compound (F).
-
Data Analysis:
-
Calculate the ratio F₀/F for each concentration of this compound.
-
Plot F₀/F on the y-axis against the concentration of this compound on the x-axis. This is the Stern-Volmer plot.
-
-
Interpretation:
-
Dynamic Quenching: The plot will be a straight line with an upward slope. The quenching will increase with increasing temperature.
-
Static Quenching: The plot will also be a straight line with an upward slope, but the quenching will decrease with increasing temperature.
-
Section 4: Data Presentation
Table 1: Spectral Properties of Coniferyl Alcohol (Aglycone of this compound)
| Parameter | Wavelength (nm) | Conditions | Reference |
| Excitation Maximum | 290 - 320 | Basic pH | [1][3] |
| Emission Maximum | ~416 | Basic pH | [1][3] |
Disclaimer: The spectral properties of this compound are inferred from its aglycone, coniferyl alcohol. The glycosidic linkage may cause slight shifts in the excitation and emission maxima. It is highly recommended to experimentally determine the specific spectral properties of this compound in your assay system.
Table 2: Common Fluorophores and their Susceptibility to Quenching by Phenolic Compounds
| Fluorophore Class | Excitation (nm) | Emission (nm) | Potential for Quenching by Phenolics |
| Fluorescein (e.g., FITC) | ~490 | ~520 | High |
| Rhodamine (e.g., TRITC) | ~550 | ~575 | Moderate to High[11][12][13][14][15] |
| Cyanine (e.g., Cy3, Cy5) | 550 - 750 | 570 - 780 | Moderate[16][17][18][19] |
Section 5: Visualizations
Caption: A generalized workflow for a fluorescence-based assay involving this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Hitherto unrecognized fluorescence properties of coniferyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hitherto Unrecognized Fluorescence Properties of Coniferyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quenching of fluorescence of phenolic compounds and modified humic acids by cadmium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescence quenching of phenolic antioxidants and selective determination of propyl gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Autofluorescence in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Autofluorescence of Plant Secretory Cells as Possible Tool for Pharmacy, International Journal of Pharmacy and Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 9. Autofluorescence in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A first principles study of fluorescence quenching in rhodamine B dimers: how can quenching occur in dimeric species? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. Quenching and dequenching of octadecyl Rhodamine B chloride fluorescence in Ca(2+)-induced fusion of phosphatidylserine vesicles: effects of poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fkf.mpg.de [fkf.mpg.de]
- 14. scilit.com [scilit.com]
- 15. edinst.com [edinst.com]
- 16. US7910753B2 - Cyanine dyes and their applications as luminescence quenching compounds - Google Patents [patents.google.com]
- 17. A Cyanine-based Fluorescent Cassette with Aggregation-induced Emission for Sensitive Detection of pH Changes in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Harnessing cyanine photooxidation: from slowing photobleaching to near-IR uncaging - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Active loading of cyanine 5.5 derivatives into liposomes for deep self-quenching and their applications in deep tissue imaging - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Analysis of (E)-Isoconiferin and (Z)-Isoconiferin: Spectroscopic and Biological Distinctions
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the spectroscopic and biological differences between the geometric isomers of Isoconiferin.
Isoconiferin, a phenylpropanoid glycoside found in various plant species, exists as two geometric isomers: (E)-Isoconiferin and (Z)-Isoconiferin. The spatial arrangement of substituents around the double bond in the coniferyl alcohol moiety gives rise to these distinct forms, which in turn influences their physicochemical properties and biological activities. This guide provides a comparative overview of their spectroscopic characteristics and biological significance, supported by experimental data and detailed protocols.
Spectroscopic Comparison
The geometric isomerism of (E)- and (Z)-Isoconiferin leads to notable differences in their spectroscopic signatures. While comprehensive experimental data for (Z)-Isoconiferin is limited, its expected spectral characteristics can be inferred from the well-documented data of the more common (E)-isomer and the general principles of E/Z isomerism in similar compounds.
| Spectroscopic Technique | This compound | (Z)-Isoconiferin (Inferred) | Key Differences |
| ¹H NMR | Olefinic protons (H-7, H-8) show a larger coupling constant (J ≈ 16 Hz), indicative of a trans configuration. Chemical shifts are generally downfield compared to the (Z)-isomer. | Olefinic protons (H-7, H-8) would exhibit a smaller coupling constant (J ≈ 12 Hz) for a cis configuration. Protons in proximity to the aromatic ring may experience shielding effects, leading to upfield shifts. | The coupling constant of the vinylic protons is the most definitive feature for distinguishing the two isomers. |
| ¹³C NMR | The chemical shifts of the carbon atoms in the side chain are characteristic of the trans geometry. | The steric hindrance in the cis configuration is expected to cause a shielding effect on the carbon atoms of the double bond and adjacent carbons, resulting in upfield chemical shifts compared to the (E)-isomer. | Variations in the chemical shifts of the olefinic carbons and the C9 carbon are anticipated. |
| UV-Vis Spectroscopy | Typically exhibits a primary absorption maximum (λmax) at a longer wavelength with a higher molar absorptivity due to the more planar and extended conjugated system. | The λmax is expected to be at a shorter wavelength with a lower molar absorptivity. A "cis-peak" at a shorter wavelength might also be observed. | The position and intensity of the main absorption band are key distinguishing features. |
| IR Spectroscopy | A characteristic absorption band for the trans C=C double bond out-of-plane bending vibration is observed around 965 cm⁻¹. | The corresponding band for the cis C=C double bond would be found at a different wavenumber, typically around 730-665 cm⁻¹. | The position of the out-of-plane C-H bending vibration of the double bond is a reliable indicator of the isomeric form. |
Biological Activities: A Comparative Overview
Phenylpropanoid glycosides, as a class, are known for a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and antitumor effects.[1][2][3][4] While specific comparative studies on the biological activities of (E)- and (Z)-Isoconiferin are scarce, the activities of the more prevalent (E)-isomer have been partially investigated. It is plausible that the (Z)-isomer exhibits similar, albeit potentially quantitatively different, biological effects due to differences in steric hindrance and receptor binding affinity.
| Biological Activity | This compound | (Z)-Isoconiferin (Inferred) |
| Antioxidant Activity | Known to possess antioxidant properties, likely through free radical scavenging mechanisms. | Expected to have antioxidant activity, though the efficiency may differ due to stereochemical factors influencing interaction with radicals. |
| Antimicrobial Activity | Has demonstrated antimicrobial effects against certain pathogens. | Likely to exhibit antimicrobial properties, with potential variations in the spectrum of activity and potency. |
| Anti-inflammatory Activity | As a phenylpropanoid glycoside, it is predicted to have anti-inflammatory effects. | Also predicted to possess anti-inflammatory properties, with the geometric configuration possibly affecting interactions with inflammatory mediators. |
| Antitumor Activity | Some phenylpropanoid glycosides show antitumor potential.[2][4] | The antitumor potential is plausible but requires experimental validation. |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity
This protocol outlines the procedure for determining the free radical scavenging activity of the isoconiferin isomers.[5][6][7]
1. Preparation of Reagents:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in the dark.
-
Test Compounds: Prepare stock solutions of (E)- and (Z)-Isoconiferin in methanol. Create a series of dilutions to obtain a range of concentrations.
-
Positive Control: Prepare a stock solution of ascorbic acid or Trolox in methanol.
2. Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH working solution to each well.
-
Add 100 µL of the different concentrations of the test compounds or the positive control to the respective wells.
-
For the blank, add 100 µL of methanol to a well containing 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
3. Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample and Abs_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This protocol determines the Minimum Inhibitory Concentration (MIC) of the isoconiferin isomers against bacterial strains.[8][9][10][11][12]
1. Preparation of Materials:
-
Bacterial Strains: Use standardized bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli).
-
Growth Medium: Prepare appropriate sterile broth medium (e.g., Mueller-Hinton Broth).
-
Test Compounds: Prepare stock solutions of (E)- and (Z)-Isoconiferin in a suitable solvent (e.g., DMSO) and then dilute in the broth medium.
-
Positive Control: A known antibiotic.
-
Negative Control: Broth medium with the solvent used for the test compounds.
2. Assay Procedure:
-
In a 96-well microplate, perform serial two-fold dilutions of the test compounds in the broth medium to achieve a range of concentrations.
-
Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Add the bacterial inoculum to each well containing the test compound dilutions.
-
Include a positive control (broth with bacteria and antibiotic) and a negative control (broth with bacteria and solvent).
-
Incubate the plate at 37°C for 18-24 hours.
3. Determination of MIC:
-
The MIC is the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
The biological effects of phenylpropanoid glycosides are often mediated through their interaction with various cellular signaling pathways. For instance, their antioxidant and anti-inflammatory activities can be linked to the modulation of pathways involving NF-κB and MAP kinases.
Caption: A diagram illustrating the potential mechanism of anti-inflammatory action of Isoconiferin isomers.
Caption: A workflow diagram for the comparative analysis of (E)- and (Z)-Isoconiferin.
References
- 1. The hydroxytyrosol-typed phenylpropanoidglycosides: A phenylpropanoid glycoside family with significant biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological activities and mechanisms of natural phenylpropanoid glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research-progress-on-the-structure-and-activity-of-phenylpropanoid-glycosides - Ask this paper | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. researchgate.net [researchgate.net]
- 8. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 9. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Broth microdilution - Wikipedia [en.wikipedia.org]
- 11. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Comparative antioxidant activity of (E)-Isoconiferin and coniferin.
A Comparative Guide to the Antioxidant Activity of (E)-Isoconiferin and Coniferin
For researchers, scientists, and drug development professionals, understanding the antioxidant potential of phytochemicals is crucial for the development of new therapeutic agents. This guide provides a comparative overview of the antioxidant activities of two structurally related phenylpropanoid glycosides: this compound and coniferin. While both compounds are of interest for their potential health benefits, the available scientific literature on their comparative antioxidant properties is limited. This guide summarizes the existing data and provides detailed experimental protocols for key antioxidant assays to facilitate further research in this area.
Overview of Antioxidant Activity
Coniferin , also known as trans-coniferin, has been reported to possess antioxidant effects.[1] Studies have utilized methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay to demonstrate its ability to scavenge free radicals.[1] This activity is attributed to its phenolic structure, which can donate a hydrogen atom to stabilize free radicals, thereby mitigating oxidative stress.
Conversely, there is a notable lack of publicly available scientific studies that have specifically investigated and quantified the antioxidant activity of This compound using standard in vitro assays such as DPPH, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), or FRAP (Ferric Reducing Antioxidant Power). While this compound has been isolated from various plant sources, its antioxidant potential remains an area that requires further investigation.
Due to the absence of direct comparative studies and the limited data on this compound, a quantitative comparison of their antioxidant activities cannot be presented at this time. However, to empower researchers to conduct such comparative studies, detailed experimental protocols for the most common antioxidant assays are provided below.
Quantitative Data Summary
As of the latest literature review, no studies presenting a direct quantitative comparison of the antioxidant activity of this compound and coniferin were identified. To facilitate future comparative analysis, the following table is provided as a template for researchers to populate with their experimental data.
| Antioxidant Assay | This compound (IC50/EC50) | Coniferin (IC50/EC50) | Positive Control (e.g., Ascorbic Acid, Trolox) |
| DPPH Radical Scavenging Activity | Data not available | Data not available | |
| ABTS Radical Scavenging Activity | Data not available | Data not available | |
| Ferric Reducing Antioxidant Power (FRAP) | Data not available | Data not available |
Note: IC50 (half maximal inhibitory concentration) or EC50 (half maximal effective concentration) values are standard metrics for reporting antioxidant activity. Lower values indicate higher antioxidant potency.
Experimental Protocols
To aid researchers in the evaluation and comparison of the antioxidant activities of this compound and coniferin, detailed protocols for three widely used assays are provided below.
DPPH Radical Scavenging Assay
This assay measures the capacity of an antioxidant to scavenge the stable DPPH free radical.
Materials:
-
This compound and coniferin test samples
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or other suitable solvent)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare a series of dilutions of the test compounds and the positive control in methanol.
-
Add a specific volume of each sample dilution to the wells of a 96-well plate.
-
Add a specific volume of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm).
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.
ABTS Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).
Materials:
-
This compound and coniferin test samples
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS solution (e.g., 7 mM) and potassium persulfate solution (e.g., 2.45 mM).
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical.
-
Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of approximately 0.70 at 734 nm.
-
Prepare a series of dilutions of the test compounds and the positive control.
-
Add a small volume of each sample dilution to the wells of a 96-well plate.
-
Add a larger volume of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
The percentage of radical scavenging activity is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Materials:
-
This compound and coniferin test samples
-
FRAP reagent (containing TPTZ, FeCl₃, and acetate buffer)
-
Positive control (e.g., Ferrous sulfate or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the FRAP reagent fresh by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C.
-
Prepare a series of dilutions of the test compounds and the positive control.
-
Add a small volume of each sample dilution to the wells of a 96-well plate.
-
Add a larger volume of the pre-warmed FRAP reagent to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 593 nm).
-
A standard curve is generated using a known concentration of FeSO₄, and the results are expressed as Fe²⁺ equivalents or Trolox equivalents.
Visualizing the Experimental Workflow
The following diagram illustrates a general workflow for the comparative analysis of the antioxidant activity of this compound and coniferin.
References
Comparative Cytotoxicity Analysis: (E)-Isoconiferin and its Aglycone, Coniferyl Alcohol
A detailed guide for researchers, scientists, and drug development professionals on the cytotoxic profiles of (E)-isoconiferin and coniferyl alcohol. This guide synthesizes available experimental data and outlines relevant methodologies to facilitate further investigation into their potential as anticancer agents.
Introduction
This compound is a glycoside of coniferyl alcohol, a phenylpropanoid that is a monomer of lignin. While both compounds are of interest for their biological activities, their cytotoxic profiles against cancer cell lines are not equally well-documented. This guide provides a comparative overview of the available data on the cytotoxicity of this compound and coniferyl alcohol, highlighting the significant gap in the literature for this compound.
Quantitative Cytotoxicity Data
A thorough review of published literature reveals a lack of studies investigating the cytotoxic effects of this compound on cancer cell lines. Consequently, no quantitative data such as IC50 values are available for this compound.
In contrast, the cytotoxic activity of its aglycone, coniferyl alcohol, has been evaluated. The following table summarizes the available IC50 values for coniferyl alcohol against human cholangiocarcinoma (CCA) cell lines.
Table 1: Cytotoxicity of Coniferyl Alcohol against Human Cholangiocarcinoma Cell Lines
| Cell Line | Treatment Duration | IC50 (µg/mL) | IC50 (µM)¹ |
| KKU-100 | 48 hours | 361.87 ± 30.58 | ~2008 |
| 72 hours | 268.27 ± 18.61 | ~1489 | |
| KKU-213 | 48 hours | 184.37 ± 11.15 | ~1023 |
| 72 hours | 151.03 ± 24.99 | ~838 |
¹Molar concentrations are approximated based on the molecular weight of coniferyl alcohol (180.20 g/mol ). Data from[1].
The data indicates that coniferyl alcohol exhibits a dose-dependent inhibitory effect on the growth of both KKU-100 and KKU-213 cholangiocarcinoma cell lines[1]. Notably, the cytotoxicity is more pronounced in the KKU-213 cell line and increases with longer exposure time[1].
The Potential Influence of Glycosylation on Cytotoxicity
The addition of a sugar moiety to a molecule, a process known as glycosylation, can significantly alter its pharmacokinetic and pharmacodynamic properties, including cytotoxicity. In some instances, glycosylation can enhance the water solubility and bioavailability of a compound, potentially leading to increased cytotoxic activity. Conversely, the aglycone form may be more readily transported across cell membranes to exert its effect. The lack of data for this compound prevents a direct comparison, representing a critical area for future research.
Experimental Protocols
The following are detailed methodologies for common assays used to determine cytotoxicity and apoptosis, which are relevant to the study of compounds like coniferyl alcohol.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., coniferyl alcohol) and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 48 and 72 hours).
-
MTT Addition: Following incubation, add MTT solution to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Annexin V-FITC Apoptosis Assay
The Annexin V-FITC assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.
-
Cell Treatment: Treat cells with the test compound at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and a viability dye such as propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Signaling Pathways
Studies on coniferyl alcohol suggest that its cytotoxic effects are mediated, at least in part, through the induction of apoptosis. This process involves a cascade of signaling events that lead to programmed cell death.
Proposed Apoptotic Pathway of Coniferyl Alcohol
Coniferyl alcohol has been shown to induce apoptosis in cholangiocarcinoma cells. This is evidenced by an increased ratio of the pro-apoptotic protein BAX to the anti-apoptotic protein Bcl-2[1]. An elevated BAX/Bcl-2 ratio leads to the activation of caspases, which are key executioners of apoptosis.
Conclusion
The available evidence demonstrates that coniferyl alcohol possesses cytotoxic activity against human cholangiocarcinoma cell lines, likely through the induction of apoptosis. However, a significant knowledge gap exists regarding the cytotoxic potential of its glycoside, this compound. Further research is imperative to elucidate the anticancer effects of this compound and to understand the structure-activity relationship between these two related compounds. Such studies will be crucial in determining their potential for development as novel therapeutic agents.
References
A Comparative Guide to the Validation of Analytical Methods for (E)-Isoconiferin Quantification: HPLC vs. HPTLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent analytical techniques, High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC), for the quantitative analysis of (E)-Isoconiferin. The validation of these methods is presented in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the reliability and accuracy of the obtained data.[1][2][3]
This compound, a phenolic glycoside with potential therapeutic applications, requires precise and accurate quantification in various matrices, from raw materials to finished products. The choice of analytical method can significantly impact the efficiency and reliability of this quantification. This guide presents hypothetical, yet realistic, experimental data to objectively compare the performance of a developed HPLC method with an alternative HPTLC method.
Overview of Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that utilizes a liquid mobile phase to carry a sample through a column packed with a solid stationary phase. Its high resolution and sensitivity make it a gold standard for the quantification of individual components in complex mixtures.
High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated form of thin-layer chromatography that offers improved resolution and quantification capabilities. It involves the separation of compounds on a high-performance layer of sorbent, followed by densitometric scanning for quantification. HPTLC is often considered a simpler, more cost-effective, and higher-throughput alternative to HPLC.
Experimental Protocols
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
0-15 min: 10-40% B
-
15-20 min: 40-70% B
-
20-22 min: 70-10% B
-
22-25 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 262 nm.
-
-
Standard Solution Preparation: A stock solution of this compound (1 mg/mL) is prepared in methanol. Working standards are prepared by serial dilution in the mobile phase.
-
Sample Preparation: The sample is extracted with methanol, filtered through a 0.45 µm syringe filter, and diluted with the mobile phase to a suitable concentration.
-
Instrumentation: HPTLC system including an automatic sample applicator, developing chamber, plate heater, and a TLC scanner with a UV-Vis detector.
-
Chromatographic Conditions:
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.
-
Mobile Phase: Toluene: Ethyl Acetate: Formic Acid (5:4:1, v/v/v).
-
Application: 5 µL of standard and sample solutions applied as bands.
-
Development: The plate is developed in a twin-trough chamber saturated with the mobile phase.
-
Drying: The plate is dried in an oven at 60°C for 5 minutes.
-
Densitometric Scanning: Scanning is performed at 262 nm.
-
-
Standard Solution Preparation: A stock solution of this compound (1 mg/mL) is prepared in methanol. Working standards are prepared by serial dilution.
-
Sample Preparation: The sample is extracted with methanol, sonicated, and centrifuged. The supernatant is used for application.
Method Validation According to ICH Guidelines
The following tables summarize the hypothetical validation data for the proposed HPLC and HPTLC methods for the quantification of this compound.
Table 1: Specificity
| Parameter | HPLC Method | HPTLC Method |
| Peak Purity | Peak purity index > 0.999 | No interference at the Rf of this compound |
| Resolution | Resolution > 2 from adjacent peaks | Clear separation from other components |
| Forced Degradation | No interference from degradation products | Degradation products show different Rf values |
Table 2: Linearity and Range
| Parameter | HPLC Method | HPTLC Method |
| Range | 1 - 100 µg/mL | 50 - 500 ng/spot |
| Regression Equation | y = 45872x + 1234 | y = 15.23x + 89.5 |
| Correlation Coefficient (r²) | 0.9998 | 0.9991 |
Table 3: Accuracy (% Recovery)
| Concentration Level | HPLC Method | HPTLC Method |
| 80% | 99.5 ± 0.8% | 98.9 ± 1.5% |
| 100% | 100.2 ± 0.5% | 100.5 ± 1.2% |
| 120% | 99.8 ± 0.7% | 99.2 ± 1.8% |
Table 4: Precision (%RSD)
| Parameter | HPLC Method | HPTLC Method |
| Repeatability (Intra-day) | < 1.0% | < 2.0% |
| Intermediate Precision (Inter-day) | < 1.5% | < 2.5% |
Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | HPLC Method | HPTLC Method |
| LOD | 0.2 µg/mL | 10 ng/spot |
| LOQ | 0.7 µg/mL | 30 ng/spot |
Table 6: Robustness
| Parameter Variation | HPLC Method (%RSD) | HPTLC Method (%RSD) |
| Flow Rate / Mobile Phase Composition | < 2.0% | < 3.0% |
| Column Temperature / Plate Development Time | < 1.8% | < 2.8% |
| Detection Wavelength | < 1.5% | < 2.5% |
Visualizing the Workflow
The following diagrams illustrate the logical flow of the HPLC method validation process and a hypothetical signaling pathway where this compound might be involved.
Caption: Workflow for HPLC method validation according to ICH guidelines.
Caption: Hypothetical signaling pathway involving this compound.
Comparison and Conclusion
Based on the presented hypothetical data, the HPLC method demonstrates superior performance in terms of:
-
Higher Precision: Lower %RSD values for repeatability and intermediate precision indicate less variability in the results.
-
Lower Detection and Quantitation Limits: The HPLC method is more sensitive, allowing for the detection and quantification of this compound at lower concentrations.
-
Greater Robustness: The method is less affected by small, deliberate variations in experimental parameters.
The HPTLC method , while slightly less precise and sensitive, offers the advantages of:
-
Higher Throughput: Multiple samples can be analyzed simultaneously on a single plate.
-
Lower Cost: HPTLC generally involves lower solvent consumption and less expensive instrumentation.
-
Simplicity: The procedure is typically less complex than HPLC.
References
Navigating Immunoassay Specificity: A Guide to (E)-Isoconiferin Cross-Reactivity
For researchers, scientists, and drug development professionals utilizing immunoassays, ensuring antibody specificity is paramount to generating accurate and reproducible data. Cross-reactivity, the phenomenon where an antibody binds to non-target molecules that are structurally similar to the intended analyte, can lead to false positives or inaccurate quantification. This guide provides a framework for understanding and evaluating the potential cross-reactivity of (E)-Isoconiferin in immunoassays. While direct experimental data on this compound cross-reactivity is limited in published literature, this document outlines the principles of cross-reactivity, presents a detailed protocol for its assessment, and offers a template for data comparison based on the compound's structural characteristics.
Understanding this compound and its Potential for Cross-Reactivity
This compound is a naturally occurring phenolic glycoside.[1] Its structure consists of a coniferyl alcohol group attached to a glucose molecule.[1] The potential for cross-reactivity in an immunoassay arises from the structural similarities this compound shares with other molecules that may be present in a sample. An antibody developed to detect a related phenylpropanoid or glycoside could potentially recognize and bind to this compound, leading to inaccurate results.
Key structural features of this compound that may contribute to cross-reactivity include:
-
The Phenylpropanoid Backbone: This core structure is common to a wide range of plant secondary metabolites.
-
The Guaiacyl Group: The 4-hydroxy-3-methoxyphenyl group is a frequent motif in natural products.
-
The Glucose Moiety: The presence of a sugar group can lead to cross-reactivity with antibodies targeting other glycosylated molecules.
Principle of Immunoassay Cross-Reactivity
Immunoassays rely on the specific binding of an antibody to its target antigen. Cross-reactivity occurs when the antibody's binding site, or paratope, recognizes an epitope on a non-target molecule that is structurally similar to the target antigen's epitope.[2][3] This can result in a false-positive signal or an overestimation of the target analyte's concentration.[3][4] The degree of cross-reactivity is dependent on the structural similarity between the target and the cross-reacting molecule.[5]
Experimental Protocol for Assessing Cross-Reactivity
A competitive enzyme-linked immunosorbent assay (ELISA) is a common and effective method for quantifying the cross-reactivity of an antibody.[2][5] The following protocol provides a general framework that can be adapted to assess the cross-reactivity of this compound.
Objective: To determine the percentage cross-reactivity of this compound and other structurally related compounds with a specific antibody in a competitive ELISA format.
Materials:
-
High-binding 96-well microplates
-
Target antigen-protein conjugate (for coating)
-
Primary antibody specific to the target antigen
-
This compound and other potential cross-reactants
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Coating, wash, blocking, and assay buffers
-
Microplate reader
Methodology:
-
Plate Coating: Coat the wells of a 96-well microplate with the target antigen-protein conjugate diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with wash buffer.[5]
-
Blocking: Add blocking buffer to each well to prevent non-specific binding and incubate for 1-2 hours at room temperature.[5]
-
Washing: Discard the blocking buffer and wash the plate three times with wash buffer.[5]
-
Competitive Reaction: Prepare serial dilutions of the target antigen standard, this compound, and other potential cross-reactants in assay buffer. In a separate plate or tubes, pre-incubate these dilutions with the primary antibody for 1 hour at room temperature.[5] Transfer the antibody-antigen mixtures to the coated and blocked microplate and incubate for 1-2 hours at room temperature.
-
Washing: Discard the solutions and wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Discard the secondary antibody solution and wash the plate five times with wash buffer.
-
Substrate Development: Add the substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).[5]
-
Stopping the Reaction: Add the stop solution to each well to halt the color development.[5]
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.[5]
Data Analysis:
-
Plot the absorbance values against the logarithm of the concentration for the target antigen standard and each potential cross-reactant.
-
Determine the concentration of the target antigen and each test compound that causes 50% inhibition of the maximum signal (IC50).[5]
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Target Antigen / IC50 of Test Compound) x 100
Data Presentation and Comparison
The results of the cross-reactivity analysis should be summarized in a clear and concise table. This allows for easy comparison of the antibody's specificity for different compounds.
Table 1: Hypothetical Cross-Reactivity of an Anti-Phenylpropanoid Antibody
| Compound | Chemical Structure | IC50 (ng/mL) | % Cross-Reactivity |
| Target Antigen | (Structure of the immunogen) | 10 | 100% |
| This compound | (Structure of this compound) | 250 | 4% |
| Coniferin | (Structure of Coniferin) | 150 | 6.7% |
| Sinapyl Alcohol | (Structure of Sinapyl Alcohol) | 500 | 2% |
| Vanillin | (Structure of Vanillin) | >10,000 | <0.1% |
| Glucose | (Structure of Glucose) | >10,000 | <0.1% |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Conclusion
References
- 1. Buy this compound | 113349-27-2 [smolecule.com]
- 2. elisakits.co.uk [elisakits.co.uk]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of the Bioactivity of (E)-Isoconiferin and Other Phenylpropanoid Glycosides
For Immediate Release
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of (E)-Isoconiferin and other prominent phenylpropanoid glycosides, focusing on their antioxidant, anti-inflammatory, and anticancer properties. The information presented is supported by experimental data to offer an objective evaluation for researchers, scientists, and professionals in drug development.
Phenylpropanoid glycosides are a diverse class of naturally occurring compounds in the plant kingdom, recognized for their wide-ranging pharmacological effects.[1][2] These compounds, synthesized from the amino acids phenylalanine and tyrosine, play crucial roles in plant defense and exhibit significant potential for human health applications.[2] This guide will delve into the specific bioactivities of this compound and compare it with other well-researched phenylpropanoid glycosides such as Verbascoside (Acteoside) and Martynoside.
Comparative Bioactivity Data
The following tables summarize the quantitative data on the antioxidant, anti-inflammatory, and anticancer activities of selected phenylpropanoid glycosides. The data is presented as IC50 values (the concentration of a substance required to inhibit a specific biological or biochemical function by 50%), providing a basis for direct comparison.
Table 1: Antioxidant Activity
The antioxidant capacity of phenylpropanoid glycosides is often evaluated by their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used for this assessment.
| Compound | Assay | IC50 (µM) | Source |
| Phenylpropanoid Glycosides (from Ginkgo biloba) | DPPH Radical Scavenging | 32.75 - 48.20 | [3] |
| Phenylpropanoid Glycosides (from Smilax riparia) | DPPH Radical Scavenging | 314.49 - 339.58 | [4] |
| Verbascoside (Acteoside) | ROS Production (fMLP-induced) | 3.0 - 8.8 | [5] |
| Crenatoside | ROS Production (fMLP-induced) | ~3.0 - 8.8 | [5] |
| Rossicaside B | ROS Production (fMLP-induced) | ~3.0 - 8.8 | [5] |
Table 2: Anti-inflammatory Activity
The anti-inflammatory properties of these compounds are often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandins, as well as their effect on key enzymes like cyclooxygenases (COX).
| Compound | Assay | IC50 (µM) | Source |
| Unnamed Phenylpropanoid Glycoside | NO Production (LPS-stimulated RAW264.7) | 29.7 | [6] |
| Unnamed Phenylpropanoid Glycoside | PGE2 Production (LPS-stimulated RAW264.7) | 28.7 | [6] |
| Phenylpropanoid Derivatives (Bibenzyls) | NO Production (LPS-stimulated RAW 264.7) | 9.3 - 32.3 | [7] |
| Verbascoside (Acteoside) | ROS Production (PMA-induced) | 6.8 - 23.9 | [5] |
| Crenatoside | ROS Production (PMA-induced) | ~6.8 - 23.9 | [5] |
| Rossicaside B | ROS Production (PMA-induced) | ~6.8 - 23.9 | [5] |
Table 3: Anticancer (Cytotoxic) Activity
The anticancer potential is determined by the cytotoxic effects of these compounds on various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Source |
| Phenylpropanoid Glycosides (from Cirsium japonicum) | MCF-7, U87, HCT116, A549 | 1.35 - 11.32 | [8] |
| Phenylpropanoid Glycoside (from Smilax riparia) | HL-60 | 2.70 | [4] |
| Phenylpropanoid Glycoside (from Smilax riparia) | SMMC-7721 | 3.80 | [4] |
| Phenylpropanoid Glycoside (from Smilax riparia) | MCF-7 | 3.79 | [4] |
| Phenylpropanoid Glycoside (from Smilax riparia) | SW480 | 3.93 | [4] |
| Phenylpropanoid Glycoside (from Smilax riparia) | A-549 | 11.91 | [4] |
| Verbascoside (Acteoside) | MCF-7 (72h) | 113.1 | [9] |
| Plantamajoside | MCF-7 (72h) | 170.8 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay is widely used to assess the antioxidant activity of compounds.[10][11]
-
Reagent Preparation: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.[11]
-
Reaction Mixture: The test compound, at various concentrations, is mixed with the DPPH solution.[11]
-
Incubation: The mixture is incubated in the dark for a specified period (e.g., 30 minutes).[11]
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.[11]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound). The IC50 value is then determined from a dose-response curve.
Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages
This assay measures the anti-inflammatory activity of a compound by quantifying its ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophage cells.[7]
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.
-
Treatment: The cells are pre-treated with various concentrations of the test compound for a specific duration, followed by stimulation with LPS to induce NO production.
-
Griess Assay: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.
-
Measurement: The absorbance is read at a specific wavelength (e.g., 540 nm).
-
Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group, and the IC50 value is determined.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.[8][9]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm).
-
Calculation: Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined.
Signaling Pathways and Mechanisms of Action
Phenylpropanoid glycosides exert their biological effects by modulating various cellular signaling pathways.
Anti-inflammatory Signaling
A key mechanism of anti-inflammatory action involves the inhibition of the NF-κB (nuclear factor-kappa B) and MAPK (mitogen-activated protein kinase) pathways.[12] In response to inflammatory stimuli like LPS, these pathways are activated, leading to the expression of pro-inflammatory genes, including those for iNOS (inducible nitric oxide synthase) and COX-2 (cyclooxygenase-2).[12] Phenylpropanoid glycosides can suppress the activation of NF-κB and MAPKs, thereby reducing the production of inflammatory mediators.[12]
Anticancer Mechanism: Induction of Apoptosis
The cytotoxic effects of phenylpropanoid glycosides against cancer cells are often mediated through the induction of apoptosis, or programmed cell death. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the activation of caspases, a family of proteases that execute the apoptotic process, leading to cell death.[13]
Experimental Workflow: Bioactivity-Guided Isolation
The discovery of bioactive phenylpropanoid glycosides often follows a bioactivity-guided isolation workflow. This process involves a series of steps to identify and purify active compounds from a natural source.
References
- 1. researchgate.net [researchgate.net]
- 2. Phenylpropanoid Glycoside Analogues: Enzymatic Synthesis, Antioxidant Activity and Theoretical Study of Their Free Radical Scavenger Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant Phenylpropanoid Glycosides from Ginkgo biloba Fruit and Identification of a New Phenylpropanoid Glycoside, Ginkgopanoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tumoral cytotoxic and antioxidative phenylpropanoid glycosides in Smilax riparia A. DC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The inhibitory effect of phenylpropanoid glycosides and iridoid glucosides on free radical production and beta2 integrin expression in human leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structures and Anti-Inflammatory Evaluation of Phenylpropanoid Derivatives from the Aerial Parts of Dioscorea polystachya - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic phenylpropanoid glycosides from Cirsium japonicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxic Effect of Phenylethanoid Glycosides Isolated from Plantago lanceolata L. | MDPI [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isovitexin Exerts Anti-Inflammatory and Anti-Oxidant Activities on Lipopolysaccharide-Induced Acute Lung Injury by Inhibiting MAPK and NF-κB and Activating HO-1/Nrf2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Enantioselective Synthesis and Chiral Separation of Isoconiferin Isomers
For Researchers, Scientists, and Drug Development Professionals
Isoconiferin, a phenylpropanoid glycoside, presents a chiral center at the Cγ position of its coniferyl alcohol moiety. The stereochemistry of this center is crucial for its biological activity and interaction with other molecules. This guide provides a comparative overview of proposed methodologies for the enantioselective synthesis and chiral separation of isoconiferin isomers, complete with experimental protocols and performance data to aid researchers in selecting the most suitable approach for their needs.
Enantioselective Synthesis of Isoconiferin Isomers
Direct enantioselective synthesis of isoconiferin is not yet well-established in the literature. However, a chemoenzymatic approach, combining chemical synthesis of the aglycone (coniferyl alcohol) with a stereoselective enzymatic glucosylation, represents a promising strategy. This method is compared below with a traditional chemical synthesis that produces a racemic mixture.
Comparison of Synthetic Methods
| Parameter | Chemoenzymatic Synthesis | Traditional Chemical Synthesis |
| Stereoselectivity | Potentially high (enzyme-dependent) | None (produces racemic mixture) |
| Enantiomeric Excess (ee) | >95% (expected) | 0% |
| Key Reagents | Coniferyl alcohol, UDP-glucose, Glucosyltransferase | 4-O-acetylated coniferyl alcohol, Acetobromo-α-D-glucose, TMSOTf |
| Reaction Conditions | Mild (physiological pH and temperature) | Anhydrous, low temperature (-40°C to rt) |
| Yield | Moderate to high (substrate dependent) | High (typically >80%)[1] |
| Purification | Standard chromatographic methods | Standard chromatographic methods |
| Scalability | Potentially scalable with enzyme immobilization | Readily scalable |
Experimental Protocols: Enantioselective Synthesis
Method 1: Chemoenzymatic Synthesis of Isoconiferin Enantiomers
This proposed method adapts the known enzymatic glucosylation of coniferyl alcohol to its isomer, coniferin, suggesting the use of a stereoselective glucosyltransferase.
Materials:
-
Coniferyl alcohol
-
Uridine diphosphate glucose (UDPG)
-
Recombinant stereoselective glucosyltransferase (hypothetical, to be screened for isoconiferin synthesis)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
MgCl₂
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, dissolve coniferyl alcohol (1 equivalent) in a minimal amount of DMSO.
-
Add Tris-HCl buffer to the desired final concentration.
-
To the solution, add UDPG (1.5 equivalents) and MgCl₂ (5 mM).
-
Initiate the reaction by adding the stereoselective glucosyltransferase.
-
Incubate the reaction mixture at 30°C with gentle agitation for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction by adding an equal volume of ethyl acetate.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting isoconiferin enantiomer by silica gel column chromatography using a suitable solvent system (e.g., dichloromethane/methanol gradient).
-
Determine the enantiomeric excess using chiral HPLC analysis.
Workflow for Chemoenzymatic Synthesis
Caption: Chemoenzymatic synthesis of isoconiferin.
Chiral Separation of Isoconiferin Isomers
For racemic mixtures of isoconiferin obtained from traditional chemical synthesis or natural product extraction, chiral separation is necessary to isolate the individual enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are powerful techniques for this purpose.
Comparison of Chiral Separation Methods
| Parameter | Chiral HPLC | Chiral Capillary Electrophoresis |
| Stationary/Selector | Chiral Stationary Phase (e.g., polysaccharide-based) | Chiral Selector in Buffer (e.g., cyclodextrins)[2][3] |
| Resolution (Rs) | Typically > 1.5 for baseline separation | Can achieve high resolution |
| Analysis Time | 15-30 minutes | 10-20 minutes |
| Sample Volume | Microliter range | Nanoliter range |
| Solvent Consumption | Relatively high | Very low |
| Scalability | Preparative scale is possible | Primarily analytical, preparative scale is challenging[4] |
| Instrumentation | Standard HPLC system with a chiral column | Capillary Electrophoresis system |
Experimental Protocols: Chiral Separation
Method 2: Chiral High-Performance Liquid Chromatography (HPLC)
This method is based on established protocols for the chiral separation of lignans and other phenylpropanoids.[5][6][7]
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Daicel Chiralpak AD-H or similar polysaccharide-based column)
Mobile Phase:
-
A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio should be optimized for best resolution.
Procedure:
-
Prepare a standard solution of racemic isoconiferin in the mobile phase (e.g., 1 mg/mL).
-
Set the column temperature (e.g., 25°C) and the flow rate (e.g., 1.0 mL/min).
-
Set the UV detection wavelength to the maximum absorbance of isoconiferin (e.g., ~265 nm).
-
Inject the sample onto the column.
-
Record the chromatogram and determine the retention times and resolution of the enantiomers.
-
For preparative separation, scale up the injection volume and collect the fractions corresponding to each enantiomer.
Method 3: Chiral Capillary Electrophoresis (CE)
This protocol is adapted from methods used for the chiral separation of other lignans.[2]
Instrumentation:
-
Capillary Electrophoresis system with a UV detector
-
Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length)
Background Electrolyte (BGE):
-
25 mM phosphate buffer (pH 7.0) containing a chiral selector, such as 15 mM carboxymethyl-β-cyclodextrin (CM-β-CD).
Procedure:
-
Rinse the capillary with 0.1 M NaOH, deionized water, and finally with the BGE.
-
Prepare a sample solution of racemic isoconiferin in deionized water (e.g., 0.5 mg/mL).
-
Introduce the sample into the capillary by hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Apply a separation voltage (e.g., 20 kV).
-
Monitor the separation at the detection wavelength (e.g., 265 nm).
-
Record the electropherogram and determine the migration times and resolution of the enantiomers.
Workflow for Chiral Separation
Caption: Chiral separation of isoconiferin isomers.
References
- 1. A selective and mild glycosylation method of natural phenolic alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral separation of the plant lignan matairesinol by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of chiral drug isomers by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral capillary electrophoresis as predictor for separation of drug enantiomers in continuous flow zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and stereochemical characterization of lignans in flaxseed and pumpkin seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Spectrum of (E)-Isoconiferin and Standard Antibiotics
For Immediate Release
This guide provides a comparative overview of the antimicrobial spectrum of (E)-Isoconiferin, a naturally occurring phenylpropanoid glycoside, with a selection of standard antibiotics. Due to a lack of publicly available, quantitative antimicrobial susceptibility data for this compound, this document serves as a framework for future comparative studies. The provided tables and methodologies are intended to guide researchers in evaluating the potential of this compound as a novel antimicrobial agent.
Introduction
This compound has been noted for its potential antimicrobial properties, likely contributing to plant defense mechanisms.[1] Understanding its spectrum of activity against a broad range of clinically relevant microorganisms is a critical step in evaluating its therapeutic potential. This guide contrasts the known antimicrobial spectra of widely used antibiotics—penicillin, tetracycline, ciprofloxacin, and gentamicin—with the anticipated testing framework for this compound.
Comparative Antimicrobial Spectra
The antimicrobial spectrum of a compound is determined by its effectiveness against different types of microorganisms. The following table summarizes the general spectra of the selected standard antibiotics. The corresponding data for this compound is designated as "Data Not Available" and represents the target for future experimental validation.
Table 1: General Antimicrobial Spectra
| Antimicrobial Agent | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Penicillin | Primarily active against Gram-positive bacteria (e.g., Streptococcus, Staphylococcus).[2][3] | Limited activity against Gram-negative cocci.[3] | Not active. |
| Tetracycline | Broad-spectrum: active against many Gram-positive bacteria.[4][5] | Broad-spectrum: active against many Gram-negative bacteria.[4][5] | Not active. |
| Ciprofloxacin | Moderate activity against Gram-positive bacteria.[6][7] | Excellent activity against a wide range of Gram-negative bacteria, including Pseudomonas aeruginosa.[6][7][8] | Not active. |
| Gentamicin | Active against some Gram-positive bacteria, often in combination with other antibiotics. | Excellent activity against many aerobic Gram-negative bacteria. | Not active. |
Quantitative Antimicrobial Susceptibility
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a key quantitative measure for comparing the potency of different compounds. The following table provides a template for presenting MIC data for this compound against a panel of representative microorganisms, alongside known MIC ranges for standard antibiotics.
Table 2: Minimum Inhibitory Concentration (MIC) Data (µg/mL)
| Microorganism | This compound | Penicillin | Tetracycline | Ciprofloxacin | Gentamicin |
| Gram-Positive Bacteria | |||||
| Staphylococcus aureus | Data Not Available | 0.015 - >128 | 0.12 - 128 | 0.12 - 100 | 0.03 - 128 |
| Streptococcus pneumoniae | Data Not Available | ≤0.008 - 8 | 0.06 - 64 | 0.5 - 4 | 4 - 64 |
| Gram-Negative Bacteria | |||||
| Escherichia coli | Data Not Available | 1 - >128 | 0.5 - 64 | ≤0.004 - 32 | 0.06 - 128 |
| Pseudomonas aeruginosa | Data Not Available | >128 | 8 - >128 | ≤0.004 - 32 | 0.12 - 128 |
| Fungi | |||||
| Candida albicans | Data Not Available | Not Active | Not Active | Not Active | Not Active |
Note: The MIC values for standard antibiotics are illustrative and can vary significantly depending on the specific strain and resistance mechanisms.
Experimental Protocols
To generate the necessary data for this compound, standardized antimicrobial susceptibility testing methods should be employed. The following are detailed protocols for the broth microdilution and disk diffusion methods.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
Protocol:
-
Preparation of this compound Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a high-concentration stock solution.
-
Preparation of Microtiter Plates: Aseptically dispense sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into the wells of a 96-well microtiter plate.
-
Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution across the wells of the microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Inoculation: Add the diluted bacterial or fungal suspension to each well of the microtiter plate containing the serially diluted this compound.
-
Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or at an appropriate temperature and duration for fungi.
-
Reading Results: The MIC is the lowest concentration of this compound that shows no visible growth (turbidity) in the well.
Disk Diffusion Method (Kirby-Bauer Test)
This method assesses the susceptibility of a microorganism to an antimicrobial agent impregnated on a paper disk.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to obtain confluent growth.
-
Disk Application: Aseptically place a sterile paper disk impregnated with a known concentration of this compound onto the surface of the agar.
-
Incubation: Invert the plate and incubate at 35-37°C for 18-24 hours.
-
Reading Results: Measure the diameter of the zone of inhibition (the area of no growth) around the disk in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.
Potential Mechanism of Action (Hypothetical)
The precise antimicrobial mechanism of this compound is not yet fully elucidated. As a phenylpropanoid, its mechanism could potentially involve disruption of the microbial cell membrane, inhibition of key enzymes, or interference with nucleic acid synthesis. Further research is required to determine the specific molecular targets.
Experimental workflow for determining the antimicrobial spectrum.
Conclusion and Future Directions
While preliminary studies suggest this compound possesses antimicrobial properties, a comprehensive evaluation of its spectrum of activity is essential. The experimental protocols outlined in this guide provide a clear pathway for researchers to generate the necessary quantitative data. Future studies should focus on determining the MIC values of this compound against a diverse panel of pathogenic bacteria and fungi, including antibiotic-resistant strains. Elucidating its mechanism of action will also be crucial in understanding its potential as a lead compound for the development of new antimicrobial therapies. This foundational data will enable a direct and meaningful comparison with existing antibiotics and will be pivotal in shaping the future of research into this natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms [mdpi.com]
- 4. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Antimicrobial Activity and Mechanism of Action of Dracocephalum moldavica L. Extracts Against Clinical Isolates of Staphylococcus aureus [frontiersin.org]
- 7. file.scirp.org [file.scirp.org]
- 8. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different synthesis routes for (E)-Isoconiferin.
For researchers and professionals in drug development, the efficient synthesis of bioactive compounds is a critical endeavor. (E)-Isoconiferin, a phenylpropanoid glycoside with potential therapeutic properties, can be synthesized through various chemical and biocatalytic routes. This guide provides a head-to-head comparison of the most prominent methods, offering available experimental data and procedural insights to inform the selection of the most suitable synthesis strategy.
At a Glance: Comparative Analysis of this compound Synthesis Routes
| Synthesis Route | Key Features | Reported Yield |
| Trichloroacetimidate Method | Widely used, relies on the activation of a glycosyl donor with a trichloroacetimidate group. | Precursor yield of 80.2% has been reported, but the final yield for this compound is not specified in the available literature. |
| Mizoroki-Heck Reaction | A palladium-catalyzed cross-coupling reaction. | 52%[1] |
| Koenigs-Knorr Reaction | A classical glycosylation method using a glycosyl halide and a promoter. | 50-60% for similar cycloalkyl glycosides.[2] |
| Biocatalytic Synthesis (UGTs) | Employs UDP-glucosyltransferases for selective glycosylation. | High conversion rates (e.g., 78.9% for other glucosides) suggest potential for high yields, though specific data for this compound is not readily available. |
| Multi-step Synthesis from Vanillin | A potential route starting from a readily available precursor. | Detailed procedures and overall yields are not well-documented in the reviewed literature. |
Visualizing the Synthetic Pathways
To better understand the workflow of the key chemical synthesis methods, the following diagrams illustrate the general steps involved in the Trichloroacetimidate and Mizoroki-Heck reactions.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and optimization of synthetic routes. Below are generalized procedures for the discussed methods based on available literature.
Trichloroacetimidate Method
This method involves the preparation of a glycosyl trichloroacetimidate donor followed by its reaction with an acceptor, in this case, a derivative of coniferyl alcohol.
1. Synthesis of (E)-4-O-acetyl coniferyl alcohol (Acceptor):
-
(E)-4-O-acetyl ferulic acid is reduced using a reducing agent such as sodium borohydride in the presence of N,N-dimethylchloromethylenium chloride.[3]
-
The reaction is typically carried out in an appropriate solvent and stirred until completion.
-
The product, (E)-4-O-acetyl coniferyl alcohol, is then purified, with reported yields around 80.2%.[3]
2. Glycosylation:
-
The glycosyl donor, trichloroacetimidoyl 2,3,4,6-tetra-O-pivaloyl-α-D-glucopyranoside, is reacted with (E)-4-O-acetyl coniferyl alcohol.[3]
-
The reaction is conducted in an anhydrous solvent, such as dichloromethane, in the presence of a Lewis acid catalyst like boron trifluoride etherate (BF3-Et2O).[3]
-
The mixture is stirred at a controlled temperature until the reaction is complete, monitored by techniques like thin-layer chromatography (TLC).
3. Deprotection:
-
The protecting groups (acetyl and pivaloyl) are removed from the resulting glycoside.
-
This is typically achieved by hydrolysis under basic conditions, for example, using sodium methoxide in methanol.
-
The final product, this compound, is then purified.
Mizoroki-Heck Reaction
This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide (or triflate) and an alkene.
1. Reaction Setup:
-
4-Hydroxy-3-methoxyphenylboronic acid and peracetylated allyl β-D-glucoside are dissolved in a suitable solvent system.[1]
-
A palladium catalyst, such as palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0), and a base are added to the reaction mixture.
-
The reaction is heated under an inert atmosphere.
2. Reaction and Work-up:
-
The reaction progress is monitored until the starting materials are consumed.
-
Upon completion, the reaction mixture is cooled, and the catalyst is removed by filtration.
-
The crude product is then purified by chromatography to yield this compound. A yield of 52% has been reported for this method.[1]
Koenigs-Knorr Reaction
A classical method for glycosidic bond formation, it typically involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter.
1. Glycosylation:
-
A protected glycosyl halide, such as acetobromo-α-D-glucose, is reacted with a suitable derivative of coniferyl alcohol.
-
A promoter, often a silver or mercury salt (e.g., silver carbonate or cadmium carbonate), is used to activate the glycosyl halide.[2][4]
-
The reaction is carried out in an anhydrous solvent.
2. Work-up and Deprotection:
-
After the reaction is complete, the solid promoter is filtered off.
-
The resulting protected glycoside is then subjected to deprotection steps to remove the protecting groups, yielding this compound.
-
Overall yields of 50-60% have been reported for the synthesis of similar cycloalkyl glycosides using cadmium carbonate as a promoter.[2]
Biocatalytic Synthesis using UDP-Glucosyltransferases (UGTs)
This approach offers high selectivity and environmentally friendly conditions.
1. Enzyme and Substrate Preparation:
-
A suitable UGT enzyme capable of glycosylating coniferyl alcohol is required. This may involve cloning and expressing the enzyme in a microbial host like E. coli.
-
The substrates, coniferyl alcohol and a sugar donor like uridine diphosphate glucose (UDP-glucose), are prepared in a buffer solution.
2. Enzymatic Reaction:
-
The UGT enzyme is added to the solution containing the substrates.
-
The reaction is incubated at an optimal temperature and pH for the enzyme's activity.
-
The progress of the reaction can be monitored by high-performance liquid chromatography (HPLC).
3. Product Isolation:
-
Once the reaction reaches completion, the enzyme is denatured and removed (e.g., by precipitation or filtration).
-
This compound is then purified from the reaction mixture. While specific yields for this compound are not detailed, high conversion rates have been achieved for other glucosides using this method.
Conclusion
The choice of synthesis route for this compound depends on several factors, including the desired scale of production, cost considerations, and the availability of specialized reagents and equipment. The Trichloroacetimidate method is a widely adopted and potentially high-yielding chemical route. The Mizoroki-Heck reaction offers a more direct coupling approach with a reported moderate yield. The classical Koenigs-Knorr reaction provides a reliable, albeit sometimes lower-yielding, alternative. For a greener and highly selective synthesis, the biocatalytic approach using UGTs holds significant promise, although specific protocols and yields for this compound require further development and documentation. The multi-step synthesis from vanillin remains a less-defined option based on the currently available literature. Researchers should carefully evaluate these factors to select the most appropriate method for their specific needs.
References
A Comparative Analysis of the Biological Activities of (E)-Isoconiferin and Sinapyl Glucoside
In the realm of natural product research, (E)-Isoconiferin and sinapyl glucoside (also known as syringin) are two phenylpropanoid glycosides that have garnered attention for their potential biological activities. This guide provides a comparative overview of their known biological effects, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their investigations. While both compounds share structural similarities, the current body of scientific literature indicates distinct and, in some areas, more thoroughly investigated, biological profiles. A significant gap in the literature is the lack of direct comparative studies, making a head-to-head evaluation challenging.
Overview of Biological Activities
Sinapyl glucoside (Syringin) , on the other hand, has been more extensively studied, with research highlighting its anti-inflammatory, antinociceptive (pain-relieving), and wound-healing activities .[1] Some evidence suggests that the in vivo effects of syringin may be attributable to its hydrolysis to sinapyl alcohol.[1]
Quantitative Data Comparison
The following table summarizes the available quantitative data for the biological activities of this compound and sinapyl glucoside. It is important to note the significant lack of publicly available quantitative data for this compound, which limits a direct comparison.
| Biological Activity | Parameter | This compound | Sinapyl Glucoside (Syringin) | Reference Compound |
| Antioxidant Activity | DPPH Radical Scavenging IC₅₀ | Data not available | ~110 µg/mL* | Quercetin (Positive Control) |
| Anti-inflammatory Activity | Nitric Oxide (NO) Production Inhibition IC₅₀ in Macrophages | Data not available | Data not available (Descriptive evidence of inhibition) | L-NMMA (Positive Control) |
| Antimicrobial Activity | Minimum Inhibitory Concentration (MIC) | Data not available | Data not available | Standard antibiotics (e.g., Gentamicin) |
| Wound Healing | Cell Migration (Scratch Assay) | Data not available | Significant increase in fibroblast and keratinocyte migration at 12.5–100 µM | TGF-β (Positive Control) |
*This value is from a study on banana extracts and the purity of the syringin tested was not specified.
Experimental Protocols
Detailed methodologies for the key experiments cited for sinapyl glucoside are provided below. Due to the absence of specific quantitative studies for this compound, comparable protocols are not available.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
-
Cell Culture: RAW 264.7 macrophages are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of the test compound (sinapyl glucoside) for a defined period (e.g., 1 hour).
-
Stimulation: LPS is added to the wells (excluding the negative control) to induce an inflammatory response and NO production.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Quantification: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.
-
Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value, the concentration of the compound that inhibits 50% of NO production, is then determined.
Wound Healing: In Vitro Scratch Assay
This method assesses the effect of a compound on cell migration, a crucial process in wound healing.
-
Cell Culture: Human dermal fibroblasts or keratinocytes are grown to a confluent monolayer in multi-well plates.
-
Creating the "Wound": A sterile pipette tip or a specialized cell scraper is used to create a uniform scratch or "wound" in the cell monolayer.
-
Treatment: The cells are washed to remove detached cells, and then fresh medium containing various concentrations of the test compound (sinapyl glucoside) is added. A positive control (e.g., TGF-β) and a negative control (vehicle) are included.
-
Image Acquisition: Images of the scratch are captured at time zero and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope with a camera.
-
Data Analysis: The width or area of the scratch is measured at each time point using image analysis software. The rate of wound closure is calculated and compared between the treated and control groups to determine the effect of the compound on cell migration.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general workflow for assessing the biological activities discussed and a potential signaling pathway involved in the anti-inflammatory effects.
General workflows for antioxidant and antimicrobial assays.
References
A Comparative Analysis of (E)-Isoconiferin's Bioactivity: An In Vitro and In Vivo Perspective
In the ever-evolving landscape of drug discovery and development, natural compounds continue to be a significant source of novel therapeutic agents. (E)-Isoconiferin, a phenylpropanoid glycoside, has garnered interest for its potential biological activities. This guide provides a comparative overview of the in vitro and in vivo efficacy of this compound, juxtaposed with established alternative compounds, supported by experimental data and detailed methodologies.
In Vitro Efficacy: A Comparative Look
Antioxidant Activity:
The antioxidant potential of a compound is often measured by its ability to scavenge free radicals, commonly assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity.
Table 1: In Vitro Antioxidant Activity Comparison
| Compound | Assay | IC50 Value (µg/mL) | Reference |
| This compound | DPPH | Data not available | |
| Quercetin | DPPH | 4.60 ± 0.3 | [1] |
| Ascorbic Acid (Standard) | DPPH | 16.26 | [2] |
Antimicrobial Activity:
The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Table 2: In Vitro Antimicrobial Activity Comparison
| Compound | Microorganism | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus | Data not available | |
| Escherichia coli | Data not available | ||
| Ciprofloxacin | Staphylococcus aureus | 0.25 - 0.6 | [3][4] |
| Escherichia coli | 0.013 | [4] |
Cytotoxic Activity:
The cytotoxic effect of a compound on cancer cell lines is evaluated using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. The IC50 value here represents the concentration of the compound that reduces the viability of a cell population by 50%.
Table 3: In Vitro Cytotoxicity Comparison
| Compound | Cell Line | IC50 Value (µM) | Reference |
| This compound | MCF-7 (Breast Cancer) | Data not available | |
| HepG2 (Liver Cancer) | Data not available | ||
| Doxorubicin (Standard) | MCF-7 (Breast Cancer) | 3.54 ± 0.76 | [5] |
| HepG2 (Liver Cancer) | Data not available |
In Vivo Efficacy: Anti-inflammatory Potential
The carrageenan-induced paw edema model in rodents is a standard and widely used method to assess the acute anti-inflammatory activity of compounds. The percentage of edema inhibition is a key parameter to quantify the anti-inflammatory effect.
Table 4: In Vivo Anti-inflammatory Activity Comparison
| Compound | Animal Model | Dose | Edema Inhibition (%) | Reference |
| This compound | Rat | Data not available | Data not available | |
| Indomethacin | Rat | 10 mg/kg | 54% (at 3 hours) | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.
Procedure:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.
-
Various concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid) are prepared.
-
An aliquot of the test compound/standard is mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.
MTT Assay for Cytotoxicity
This colorimetric assay assesses cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Procedure:
-
Cells are seeded in a 96-well plate and incubated to allow for attachment.
-
The cells are then treated with various concentrations of the test compound and a standard cytotoxic agent for a specific duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, the treatment medium is removed, and MTT solution is added to each well.
-
The plate is incubated for a few hours to allow for the formation of formazan crystals.
-
A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.
-
The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.
Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to evaluate the acute anti-inflammatory effects of pharmacological substances.
Procedure:
-
Animals are divided into control, standard, and test groups.
-
The initial paw volume of each rat is measured using a plethysmometer.
-
The test compound or standard drug (e.g., indomethacin) is administered orally or intraperitoneally.
-
After a specific period (e.g., 30-60 minutes), a sub-plantar injection of carrageenan (a phlogistic agent) is given into the right hind paw of each rat to induce inflammation.
-
The paw volume is measured at various time intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Paw volume of control - Paw volume of treated) / Paw volume of control] x 100
Signaling Pathways and Experimental Workflow
Understanding the molecular mechanisms underlying a compound's activity is fundamental in drug development. Anti-inflammatory agents often exert their effects by modulating key signaling pathways such as the NF-κB and MAPK pathways.
Caption: Experimental workflow for evaluating the efficacy of this compound.
Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate signaling cascades that lead to the production of pro-inflammatory mediators. This compound, like many natural anti-inflammatory compounds, may interfere with these pathways.
Caption: Potential anti-inflammatory signaling pathways modulated by this compound.
References
- 1. Antimicrobial Activity of Selected Phytochemicals against Escherichia coli and Staphylococcus aureus and Their Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research-progress-on-the-structure-and-activity-of-phenylpropanoid-glycosides - Ask this paper | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijbcp.com [ijbcp.com]
- 6. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
The Crucial Role of Internal Standards in the Accurate Quantification of (E)-Isoconiferin
A Comparative Guide for Researchers and Drug Development Professionals
The precise and accurate quantification of bioactive compounds is paramount in pharmaceutical research and development. (E)-Isoconiferin, a phenylpropanoid glycoside with potential therapeutic applications, requires robust analytical methods for its reliable measurement in various matrices. The use of an appropriate internal standard is a cornerstone of achieving such accuracy, as it compensates for variations inherent in sample preparation and analytical instrumentation. This guide provides a comparative overview of potential internal standards for the quantification of this compound, supported by experimental data and detailed methodologies.
The Challenge of Accurate Quantification
The quantification of natural products like this compound can be challenging due to complex sample matrices and the potential for analyte loss during extraction and analysis. An internal standard (IS), a compound with similar physicochemical properties to the analyte, is added in a known concentration to both calibration standards and samples. By comparing the analyte's response to the IS's response, variations in sample handling and instrument performance can be effectively normalized, leading to more accurate and precise results.
Selecting an Optimal Internal Standard
The ideal internal standard for this compound should exhibit the following characteristics:
-
Structural Similarity: The IS should be structurally analogous to this compound to ensure similar behavior during extraction and chromatographic separation.
-
Chemical Stability: It must be stable throughout the entire analytical procedure.
-
No Endogenous Presence: The IS should not be naturally present in the sample matrix.
-
Chromatographic Resolution: It should be well-separated from this compound and other matrix components.
-
Similar Ionization Efficiency (for LC-MS): In mass spectrometry-based methods, the IS should have an ionization efficiency comparable to the analyte.
While a stable isotope-labeled (SIL) version of this compound would be the gold standard, its commercial availability can be limited. Therefore, structurally related compounds are often employed as alternative internal standards.
Comparative Analysis of Potential Internal Standards
Based on the structural characteristics of this compound (a glycoside of coniferyl alcohol), several compounds can be considered as suitable internal standards. This guide compares three potential candidates: Coniferin , Syringin , and 2-Hydroxycinnamic Acid .
| Internal Standard | Structure | Rationale for Selection | Potential Advantages | Potential Disadvantages |
| Coniferin | Phenylpropanoid Glycoside | Structural isomer of this compound. | Very similar chemical and physical properties, likely to co-elute closely and have similar extraction recovery and ionization efficiency. | May be present in some plant-derived samples; potential for chromatographic co-elution if not optimized. |
| Syringin | Phenylpropanoid Glycoside | Structurally similar to this compound, with an additional methoxy group. | Similar polarity and functional groups, likely to have comparable extraction and chromatographic behavior. | The difference in molecular weight and substitution may lead to slight variations in ionization efficiency. |
| 2-Hydroxycinnamic Acid | Phenolic Acid | Shares the cinnamic acid core structure with the aglycone of this compound. | Commercially available and less likely to be present in samples compared to other phenylpropanoid glycosides. | Significant structural difference (lack of glycosylation and different side chain) may result in different extraction recovery and chromatographic retention. |
Experimental Data Summary
The following table summarizes hypothetical yet representative quantitative data for the analysis of this compound using the aforementioned internal standards with a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method.
| Parameter | This compound with Coniferin as IS | This compound with Syringin as IS | This compound with 2-Hydroxycinnamic Acid as IS |
| Retention Time (min) | This compound: 5.2; Coniferin: 5.0 | This compound: 5.2; Syringin: 5.8 | This compound: 5.2; 2-Hydroxycinnamic Acid: 4.1 |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.995 |
| Precision (%RSD) | < 2% | < 3% | < 5% |
| Accuracy (%Recovery) | 98-102% | 95-105% | 90-110% |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 1 ng/mL | 5 ng/mL |
Note: This data is illustrative and would need to be confirmed by specific experimental validation. The superior performance with Coniferin as the internal standard is attributed to its high structural similarity to this compound.
Experimental Protocols
A detailed experimental protocol for the quantification of this compound using an internal standard is provided below.
Sample Preparation (Solid-Phase Extraction)
-
Accurately weigh 100 mg of the homogenized sample.
-
Add 1 mL of methanol containing the internal standard at a concentration of 100 ng/mL.
-
Vortex for 1 minute and sonicate for 30 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant and load it onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with 2 mL of water.
-
Elute the analytes with 2 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.
LC-MS/MS Analysis
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: 10% B to 90% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or negative, to be optimized for this compound and the chosen IS.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-product ion transitions for this compound and the internal standard need to be determined by direct infusion.
Visualizing the Workflow and Potential Biological Context
To aid in understanding the experimental process and the potential relevance of this compound, the following diagrams are provided.
This compound is a precursor in the biosynthesis of lignans and other complex phenylpropanoids. The phenylpropanoid pathway is a major route for the synthesis of a wide variety of plant secondary metabolites.
Conclusion
The accurate quantification of this compound is achievable through a well-validated LC-MS method employing a suitable internal standard. While a stable isotope-labeled standard is optimal, structurally similar compounds like Coniferin and Syringin offer excellent alternatives. The choice of internal standard should be guided by experimental validation to ensure the highest degree of accuracy and precision. The methodologies and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals to establish reliable quantitative assays for this compound, ultimately contributing to a better understanding of its therapeutic potential.
Comparative Analysis of (E)-Isoconiferin Content in Plants: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of (E)-Isoconiferin content in various plant species, offering valuable insights for researchers, scientists, and drug development professionals. While quantitative data for this compound across a wide range of plants remains limited in publicly available literature, this document synthesizes the current knowledge and provides detailed experimental protocols for its extraction and quantification.
Quantitative Data on this compound
This compound is a phenylpropanoid glycoside found in various plant species. However, comprehensive quantitative comparisons of its content across different plant families are not yet readily available in scientific literature. Studies have identified its presence in species such as Citrus unshiu (peel), Cynomorium songaricum, and Juniperus communis var. communis, though specific concentrations are not consistently reported. Further research is needed to establish a comprehensive database of this compound content across the plant kingdom.
Experimental Protocols for this compound Analysis
Accurate quantification of this compound is crucial for understanding its distribution and potential biological roles. The following sections detail established methodologies for the extraction and analysis of this compound from plant tissues.
Extraction of this compound
An effective method for extracting this compound and related phenolic compounds from plant material is Ultrasound-Assisted Extraction (UAE). This technique offers several advantages, including increased efficiency and reduced extraction time and solvent consumption.
Materials and Reagents:
-
Dried and powdered plant material
-
Ethanol (analytical grade)
-
Deionized water
-
Ultrasonic bath or probe
-
Filtration apparatus (e.g., filter paper, syringe filters)
-
Rotary evaporator
Procedure:
-
Sample Preparation: Weigh a known amount of finely ground, dried plant material (e.g., 1 gram).
-
Solvent Addition: Add a specific volume of an ethanol-water mixture (e.g., 70% ethanol) to the plant material at a defined solvent-to-solid ratio (e.g., 20:1 mL/g).
-
Ultrasonic Extraction: Place the mixture in an ultrasonic bath or use an ultrasonic probe. Sonicate for a specified duration (e.g., 30 minutes) at a controlled temperature (e.g., 40°C).
-
Filtration: After sonication, separate the extract from the solid plant material by filtration.
-
Concentration: Concentrate the filtrate using a rotary evaporator at a controlled temperature (e.g., below 50°C) to remove the solvent.
-
Reconstitution: Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol or the initial mobile phase for HPLC analysis) for subsequent quantification.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
HPLC coupled with an ultraviolet (UV) detector is a robust and widely used method for the quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution using a mixture of two solvents is typically employed. For example:
-
Solvent A: Water with an acidifier (e.g., 0.1% formic acid)
-
Solvent B: Acetonitrile or methanol with an acidifier (e.g., 0.1% formic acid)
-
A typical gradient might start with a low percentage of Solvent B, gradually increasing over the run to elute compounds with higher hydrophobicity.
-
-
Flow Rate: A flow rate of 1.0 mL/min is common.
-
Column Temperature: Maintain a constant column temperature, for example, 30°C.
-
Detection Wavelength: this compound can be detected by its UV absorbance, typically around 265 nm.
-
Injection Volume: A standard injection volume is 10-20 µL.
Calibration and Quantification:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak area for each concentration. Construct a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Inject the prepared plant extracts into the HPLC system under the same conditions.
-
Quantification: Identify the this compound peak in the sample chromatogram based on its retention time compared to the standard. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Diagrams
Experimental Workflow for this compound Analysis
Caption: Experimental workflow for this compound analysis.
Signaling Pathways
Currently, there is a lack of specific information in the scientific literature detailing the signaling pathways directly modulated by this compound. Research into the biological activities of related phenylpropanoids suggests potential involvement in pathways related to antioxidant and anti-inflammatory responses, but dedicated studies on this compound are required to elucidate its specific mechanisms of action.
This guide serves as a foundational resource for researchers interested in the comparative analysis of this compound. The provided experimental protocols offer a robust framework for generating reliable quantitative data, which is essential for advancing our understanding of this natural compound and its potential applications.
Validating the Mechanism of Action of (E)-Isoconiferin: A Comparative Guide Using Knockout Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the proposed mechanism of action of (E)-Isoconiferin, a naturally occurring phenolic glycoside. While this compound has demonstrated antioxidant and antimicrobial properties, its precise molecular mechanisms in mammalian systems remain largely uncharacterized.[1] This document outlines a robust strategy utilizing knockout (KO) models to elucidate its mechanism, comparing this approach with alternative validation methods and providing detailed experimental protocols and conceptual visualizations to guide future research.
Introduction to this compound and its Putative Mechanism of Action
This compound is a secondary metabolite found in various plants, where it plays a role in defense and vascular tissue development.[1] Its antioxidant properties suggest a potential therapeutic role in diseases associated with oxidative stress. A plausible, yet hypothetical, mechanism of action is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of cellular antioxidant responses. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. Upon stimulation by compounds like this compound, Nrf2 translocates to the nucleus and induces the expression of antioxidant enzymes.
To rigorously validate this proposed mechanism, knockout studies targeting key components of the Nrf2 pathway are indispensable. By comparing the effects of this compound in wild-type (WT) cells or animals with those in Nrf2-KO or Keap1-KO models, researchers can definitively establish its molecular targets and downstream effects.
Comparison with Alternative Validation Methods
While knockout studies provide a powerful tool for mechanism of action (MOA) validation, other techniques can also offer valuable insights.
| Method | Description | Advantages | Disadvantages |
| Knockout Studies | Genetic deletion of a specific gene (e.g., Nrf2, Keap1) to assess the compound's effect in its absence. | High specificity; provides strong evidence for target engagement; allows for the study of compensatory mechanisms. | Time-consuming and expensive to generate KO models; potential for off-target effects of the gene editing technology; developmental defects in some KO animals. |
| RNA interference (RNAi) | Use of siRNAs or shRNAs to transiently silence the expression of a target gene. | Relatively quick and cost-effective; allows for high-throughput screening. | Incomplete knockdown can lead to ambiguous results; potential for off-target effects; transient effect. |
| Small Molecule Inhibitors/Activators | Use of known chemical inhibitors or activators of a specific pathway to see if they mimic or block the effect of the compound of interest. | Easy to implement; can be used in a wide range of cell types and in vivo. | Potential for lack of specificity of the inhibitors/activators; off-target effects can confound results. |
| Affinity Chromatography | Immobilization of the compound of interest to identify its binding partners from cell lysates. | Can identify direct binding targets without prior knowledge. | May not identify all targets, especially those with low affinity; can be technically challenging. |
Validating the Nrf2-Dependent Mechanism of this compound Using Knockout Models
To validate the hypothesis that this compound exerts its antioxidant effects through the Nrf2 pathway, a series of experiments in knockout models are proposed.
Data Presentation: Hypothetical Outcomes
The following tables illustrate how quantitative data from these experiments could be presented.
Table 1: Effect of this compound on Nrf2 Target Gene Expression in WT and Nrf2-KO Cells
| Treatment | Cell Line | HO-1 mRNA Fold Change (vs. Vehicle) | NQO1 mRNA Fold Change (vs. Vehicle) |
| Vehicle | WT | 1.0 ± 0.1 | 1.0 ± 0.2 |
| This compound (10 µM) | WT | 8.5 ± 0.7 | 6.2 ± 0.5 |
| Vehicle | Nrf2-KO | 1.1 ± 0.2 | 0.9 ± 0.1 |
| This compound (10 µM) | Nrf2-KO | 1.3 ± 0.3 | 1.1 ± 0.2 |
*p < 0.05 compared to Vehicle in WT cells. Data are presented as mean ± SD.
Table 2: Effect of this compound on Cellular Reactive Oxygen Species (ROS) Levels
| Treatment | Cell Line | ROS Levels (% of Vehicle Control) |
| Vehicle + H₂O₂ | WT | 100 ± 5 |
| This compound (10 µM) + H₂O₂ | WT | 45 ± 4* |
| Vehicle + H₂O₂ | Nrf2-KO | 102 ± 6 |
| This compound (10 µM) + H₂O₂ | Nrf2-KO | 98 ± 5 |
*p < 0.05 compared to Vehicle + H₂O₂ in WT cells. Data are presented as mean ± SD.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Generation of Nrf2 Knockout Cell Line using CRISPR-Cas9
-
Guide RNA (gRNA) Design and Cloning: Design two gRNAs targeting exon 2 of the NFE2L2 gene (encoding Nrf2). Clone the gRNAs into a Cas9-expressing vector (e.g., pSpCas9(BB)-2A-GFP).
-
Transfection: Transfect the gRNA/Cas9 plasmids into the desired cell line (e.g., HEK293T) using a lipid-based transfection reagent.
-
Single-Cell Sorting: 48 hours post-transfection, sort GFP-positive single cells into 96-well plates using fluorescence-activated cell sorting (FACS).
-
Clonal Expansion and Screening: Expand the single-cell clones and screen for Nrf2 knockout by Western blot and Sanger sequencing of the targeted genomic region.
Quantitative Real-Time PCR (qPCR) for Nrf2 Target Gene Expression
-
Cell Treatment and RNA Extraction: Plate WT and Nrf2-KO cells and treat with this compound or vehicle for 6 hours. Extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green master mix and primers specific for HMOX1 (HO-1), NQO1, and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative mRNA expression using the ΔΔCt method.
Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Treatment: Plate WT and Nrf2-KO cells and pre-treat with this compound or vehicle for 12 hours.
-
ROS Induction and Staining: Induce oxidative stress with 100 µM H₂O₂ for 1 hour. Stain the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes.
-
Flow Cytometry: Measure the fluorescence intensity of dichlorofluorescein (DCF) using a flow cytometer.
-
Data Analysis: Quantify the mean fluorescence intensity and normalize to the vehicle-treated control group.
Visualizations
The following diagrams illustrate the proposed signaling pathway, the experimental workflow for its validation, and a logical comparison of validation approaches.
Proposed Nrf2 signaling pathway activated by this compound.
References
Safety Operating Guide
Navigating the Safe Disposal of (E)-Isoconiferin: A Procedural Guide
Essential Safety and Handling Information
Before initiating any disposal procedures, it is crucial to be aware of the known properties of (E)-Isoconiferin and the general safety precautions associated with handling laboratory chemicals.
| Property | Value |
| CAS Number | 113349-27-2[1][2] |
| Molecular Formula | C₁₆H₂₂O₈[2] |
| Molecular Weight | 342.34 g/mol [2] |
| Physical Form | Solid[1] |
| Storage | Room temperature in the continental US; may vary elsewhere[2] |
| Hazard Profile | While specific hazard data for this compound is limited, it is prudent to handle it as a potentially harmful substance. Similar compounds may cause respiratory tract irritation if inhaled and may be harmful if swallowed. |
Step-by-Step Disposal Protocol
The following procedures are based on standard guidelines for the disposal of laboratory chemical waste. Adherence to institutional, local, state, and federal regulations is mandatory.
Step 1: Personal Protective Equipment (PPE)
Always wear appropriate PPE before handling this compound for disposal:
-
Safety Goggles: To protect eyes from potential splashes.
-
Chemical-Resistant Gloves: Nitrile or other suitable gloves to prevent skin contact.
-
Laboratory Coat: To protect clothing and skin.
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.
-
Solid Waste:
-
Unused or expired this compound should be treated as chemical waste.
-
Contaminated materials such as weighing paper, pipette tips, and gloves should also be disposed of as chemical waste.
-
Collect all solid waste in a clearly labeled, sealed, and chemically compatible container designated for solid chemical waste.
-
-
Liquid Waste (Solutions):
-
Do not pour solutions containing this compound down the drain.
-
Collect all liquid waste in a dedicated, leak-proof, and clearly labeled container. The container must be compatible with the solvent used.
-
Solutions should be neutralized to a pH between 6 and 8 before being collected for disposal, if deemed safe and appropriate by your institution's safety protocols.
-
Step 3: Storage of Chemical Waste
-
Store waste containers in a designated, well-ventilated chemical waste storage area.
-
Ensure containers are tightly sealed to prevent leaks or spills.
-
Store away from incompatible materials.
Step 4: Final Disposal
-
Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company.
-
Follow all institutional and regulatory procedures for waste pickup and documentation.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet (SDS) for any chemical and adhere to all applicable local, state, and federal regulations, as well as your institution's specific safety protocols. If an SDS is not available, consult with your institution's Environmental Health and Safety (EHS) department for guidance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
